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  • Product: 5-Bromo-N-ethyl-2-nitroaniline
  • CAS: 813448-98-5

Core Science & Biosynthesis

Foundational

5-Bromo-N-ethyl-2-nitroaniline chemical properties

An In-depth Technical Guide to 5-Bromo-N-ethyl-2-nitroaniline: Properties, Synthesis, and Applications Introduction 5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-N-ethyl-2-nitroaniline: Properties, Synthesis, and Applications

Introduction

5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a secondary amine, a nitro group, and a bromine atom on an aromatic ring—provides multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and applications, with a particular focus on its emerging role in drug discovery as a building block for protein degraders.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 5-Bromo-N-ethyl-2-nitroaniline are summarized below. These characteristics are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 813448-98-5[1]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol
Purity Typically ≥95-97%[1]
Storage Conditions Room temperature, in a dark, inert atmosphere[1][2]
Spectroscopic Signature Analysis

While specific spectra are proprietary to suppliers, the structure of 5-Bromo-N-ethyl-2-nitroaniline allows for the prediction of its key spectroscopic features, which are vital for identity confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the three different substituents. The ethyl group would present as a quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The N-H proton would likely appear as a broad signal.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct carbon signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The positions of the aromatic signals are dictated by the electron-withdrawing nitro group and bromine, and the electron-donating ethylamino group.

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2970, ~2870 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific industrial synthesis routes for 5-Bromo-N-ethyl-2-nitroaniline are not publicly detailed, a logical synthetic approach can be devised from common starting materials based on established organic chemistry principles. A common strategy involves the modification of a simpler aniline precursor.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A N-ethylaniline B N-ethyl-4-bromoaniline A->B Br₂ / Acetic Acid C N-ethyl-4-bromo-2-nitroaniline B->C HNO₃ / H₂SO₄ D 5-Bromo-N-ethyl-2-nitroaniline C->D Isomer Isolation/Purification

Caption: Key reactive sites on the 5-Bromo-N-ethyl-2-nitroaniline molecule.

Applications in Drug Development and Research

The primary utility of 5-Bromo-N-ethyl-2-nitroaniline in advanced research lies in its role as a versatile chemical intermediate.

Protein Degrader Building Block

Commercial suppliers explicitly categorize this compound as a "Protein Degrader Building Block". [1]This points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar technologies. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They typically consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. 5-Bromo-N-ethyl-2-nitroaniline can be elaborated through reactions at its three key sites (amine, nitro group, and bromine) to form fragments of these complex molecules.

Scaffold for Bioactive Compounds

Nitroaromatic compounds are a well-established class of molecules with a wide range of biological activities, including antimicrobial, antineoplastic, and antiparasitic properties. [3][4]The biological activity is often linked to the in-vivo reduction of the nitro group to reactive intermediates that can induce cellular damage in pathogens. [4]Halogenated anilines are also common pharmacophores. The combination of these features in 5-Bromo-N-ethyl-2-nitroaniline makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. [3]

Exemplary Experimental Protocols

The following protocols are representative examples of how 5-Bromo-N-ethyl-2-nitroaniline would be handled and transformed in a laboratory setting.

Protocol 1: General Procedure for ¹H NMR Analysis

Trustworthiness: This protocol follows standard procedures for ensuring accurate structural elucidation by NMR.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-N-ethyl-2-nitroaniline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard proton experiment should be sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns (multiplicities) to confirm the connectivity of the molecule.

Protocol 2: Reduction of the Nitro Group to an Amine

Expertise & Experience: This protocol uses tin(II) chloride, a classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities like halogens.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 4-bromo-N¹-ethylbenzene-1,2-diamine, can be further purified by column chromatography if necessary.

Safety and Handling

While a specific safety data sheet for 5-Bromo-N-ethyl-2-nitroaniline should be consulted, data for the closely related 5-Bromo-2-nitroaniline provides a strong indication of its hazard profile. [5]

  • GHS Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. [5]It is also expected to cause skin and serious eye irritation. [5]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents. [2][6]

Conclusion

5-Bromo-N-ethyl-2-nitroaniline is more than a simple chemical; it is a strategically designed building block for modern chemical synthesis. Its value is particularly evident in the field of drug discovery, where its multiple functional handles allow for the efficient construction of complex and potentially bioactive molecules, including next-generation protein degraders. A thorough understanding of its properties, reactivity, and handling is paramount for any researcher aiming to leverage its synthetic potential.

References

  • CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. [Link]

  • PubChem. 5-Bromo-N-isopropyl-2-nitroaniline. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. Aromatic Nitro and Amino Compounds. [Link]

  • Wikipedia. 2-Nitroaniline. [Link]

  • Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • PubChem. 5-Bromo-2-nitroaniline. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-N-ethyl-2-nitroaniline

Introduction 5-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a nitro group, a bromine atom, and an N-ethyl group on an aniline backbone, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its molecular structure, a proposed synthetic route, and a detailed workflow for its structural elucidation using modern spectroscopic techniques. The content herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the characterization of such molecules.

Molecular Properties

5-Bromo-N-ethyl-2-nitroaniline possesses the molecular formula C₈H₉BrN₂O₂ and a molecular weight of approximately 245.1 g/mol [1]. The presence of both electron-donating (N-ethylamino) and electron-withdrawing (nitro and bromo) groups on the benzene ring suggests interesting electronic properties and reactivity.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.1 g/mol [1]
CAS Number 813448-98-5[1]

Proposed Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

A plausible and efficient synthesis of 5-Bromo-N-ethyl-2-nitroaniline can be conceptualized through a multi-step process, beginning with the protection of the amino group of a commercially available precursor, followed by electrophilic aromatic substitution and subsequent deprotection or direct alkylation. A common strategy to control the regioselectivity of nitration on an aniline derivative is to first protect the amine as an acetamide. This approach is adapted from established procedures for the synthesis of similar nitroanilines[2].

Synthetic Scheme

Synthesis of 5-Bromo-N-ethyl-2-nitroaniline cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: N-Ethylation 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)acetamide N-(4-bromophenyl)acetamide 4-Bromoaniline->N-(4-bromophenyl)acetamide Acetic Anhydride, Pyridine Acetic_Anhydride Acetic_Anhydride N-(5-bromo-2-nitrophenyl)acetamide N-(5-bromo-2-nitrophenyl)acetamide N-(4-bromophenyl)acetamide->N-(5-bromo-2-nitrophenyl)acetamide HNO₃, H₂SO₄, 0°C 5-Bromo-2-nitroaniline 5-Bromo-2-nitroaniline N-(5-bromo-2-nitrophenyl)acetamide->5-Bromo-2-nitroaniline aq. HCl, heat 5-Bromo-N-ethyl-2-nitroaniline 5-Bromo-N-ethyl-2-nitroaniline 5-Bromo-2-nitroaniline->5-Bromo-N-ethyl-2-nitroaniline Ethyl iodide, K₂CO₃, DMF

Caption: Proposed multi-step synthesis of 5-Bromo-N-ethyl-2-nitroaniline.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of N-(4-bromophenyl)acetamide

  • In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield N-(4-bromophenyl)acetamide.

Step 2: Synthesis of N-(5-bromo-2-nitrophenyl)acetamide

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add N-(4-bromophenyl)acetamide in portions, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Synthesis of 5-Bromo-2-nitroaniline

  • Suspend N-(5-bromo-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the free amine.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Bromo-2-nitroaniline[3].

Step 4: Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

  • Dissolve 5-Bromo-2-nitroaniline in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a slight excess of a weak base, such as potassium carbonate, to the solution.

  • Add ethyl iodide dropwise with stirring.

  • Heat the reaction mixture at 60-70 °C for several hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-Bromo-N-ethyl-2-nitroaniline by column chromatography on silica gel.

Molecular Structure Elucidation: A Systematic Workflow

The definitive confirmation of the molecular structure of the synthesized 5-Bromo-N-ethyl-2-nitroaniline requires a systematic analytical workflow. This process ensures the identity and purity of the final compound.

Analytical_Workflow Start Synthesized Product Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check Structural_Confirmation Structural Confirmation Purity_Check->Structural_Confirmation If Pure NMR ¹H & ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR Final_Structure Confirmed Structure of 5-Bromo-N-ethyl-2-nitroaniline NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-N-ethyl-2-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a valuable building block in synthetic organic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a valuable building block in synthetic organic chemistry. Its specific arrangement of functional groups—a secondary amine, a bromo group, and a nitro group on a benzene ring—makes it a versatile precursor for the synthesis of more complex molecules. Notably, it is classified within product families such as "Protein Degrader Building Blocks," indicating its utility in the development of novel therapeutic agents, particularly in the field of targeted protein degradation.[1] This guide provides a comprehensive overview of its core physical characteristics, analytical validation protocols, and essential safety information based on available data.

Core Physicochemical and Identity Characteristics

The fundamental properties of 5-Bromo-N-ethyl-2-nitroaniline are summarized below. It is critical to note that while some physical properties have been determined, others are based on computational predictions and should be confirmed experimentally.

PropertyDataSource(s)
CAS Number 813448-98-5[1]
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [2]
Purity (Typical) ≥95% - 97%[1][2]
Appearance Data not available; likely a colored solid
Melting Point Data not available
Boiling Point 338.6 ± 32.0 °C (Predicted)
Density 1.597 ± 0.06 g/cm³ (Predicted)
Storage Conditions Room temperature, store in a dark place[1]

Analytical Characterization Workflow

Ensuring the identity and purity of a starting material like 5-Bromo-N-ethyl-2-nitroaniline is a prerequisite for its use in synthesis. The following section outlines a standard, self-validating workflow for its characterization. The principle of this workflow is based on orthogonal validation: results from distinct analytical techniques must converge to confirm the material's integrity.

Experimental Protocols

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Causality: ¹H NMR is the primary technique for confirming the molecular structure. It provides information about the electronic environment of hydrogen atoms, their connectivity, and their relative numbers. For this molecule, the analysis should focus on identifying signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons, and the amine proton. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nitro group and the bromine atom, providing key structural confirmation.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

2. Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is used to identify the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, C=C bonds of the benzene ring, and the strong, distinctive symmetric and asymmetric stretches of the nitro (NO₂) group.

  • Methodology:

    • If the sample is a solid, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Identify the key vibrational frequencies and compare them to expected values for the functional groups.

3. High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the standard method for determining the purity of the compound. A reversed-phase method will separate the main component from any non-volatile impurities. The purity is calculated based on the relative area of the main peak.

  • Methodology:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Use a C18 reversed-phase column.

    • Employ a mobile phase gradient, for example, starting with a high proportion of water (with 0.1% formic acid) and ramping up to a high proportion of acetonitrile (with 0.1% formic acid).

    • Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan).

    • Inject a small volume (e.g., 5-10 µL) and run the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Workflow Visualization

The logical flow for validating a received sample is depicted below.

G cluster_0 Sample Validation Workflow Received Received Sample (CAS 813448-98-5) Visual 1. Visual & Physical Inspection (Color, Form, Solubility Tests) Received->Visual Spectro 2. Spectroscopic Analysis (¹H NMR, IR) Visual->Spectro Purity 3. Chromatographic Purity (RP-HPLC) Spectro->Purity Decision Data Consistent? Purity >97%? Purity->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 1: A self-validating workflow for the characterization of 5-Bromo-N-ethyl-2-nitroaniline.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-N-ethyl-2-nitroaniline is not publicly available. However, based on GHS classifications for structurally analogous compounds such as 5-bromo-N-methyl-2-nitroaniline, a high degree of caution is warranted.[3]

  • Hazard Statements (Presumed):

    • Harmful if swallowed (H302).[3]

    • Harmful in contact with skin (H312).[3]

    • Causes skin irritation (H315).[3]

    • Causes serious eye irritation (H319).[3]

    • Harmful if inhaled (H332).[3]

    • May cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

5-Bromo-N-ethyl-2-nitroaniline is a key chemical intermediate with direct applications in medicinal chemistry research. While publicly available data on its specific experimental physical properties like melting point and appearance is limited, its chemical identity, purity, and predicted characteristics are well-established by chemical suppliers. The analytical workflow described herein provides a robust framework for its identity and purity confirmation, ensuring its suitability for downstream synthetic applications. Due to the hazardous nature of related nitroanilines, strict adherence to safety protocols is mandatory when handling this compound.

References

  • PubChem. 5-bromo-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link] (Accessed January 2026).

  • PubChem. 5-Bromo-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link] (Accessed January 2026).

  • CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Available at: [Link] (Accessed January 2026).

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-ethyl-2-nitroaniline

Introduction 5-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. Its chemical architecture, featuring a sterically hindered and electronically modulated aniline core, necessitates a thorough and precise structural elucidation to ensure its identity and purity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-N-ethyl-2-nitroaniline, offering researchers, scientists, and drug development professionals a detailed framework for its characterization.

The strategic placement of a bromine atom, a nitro group, and an N-ethyl group on the aniline scaffold creates a unique electronic and steric environment. The interplay of the electron-withdrawing nitro group and the ortho/para-directing bromo and amino functionalities significantly influences the molecule's reactivity and its spectroscopic signatures. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally identify and characterize this compound.

Molecular Structure and Key Features

The structural attributes of 5-Bromo-N-ethyl-2-nitroaniline dictate its spectroscopic behavior. The molecule possesses a molecular formula of C₈H₉BrN₂O₂ and a molecular weight of approximately 245.07 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 5-Bromo-N-ethyl-2-nitroaniline is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for organic molecules).

    • Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set a wider spectral width (e.g., 0-200 ppm) to cover the range of carbon chemical shifts.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum of 5-Bromo-N-ethyl-2-nitroaniline is predicted to exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield, while the amino and bromo groups will have a more complex influence.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3~8.0 - 8.2Doublet (d)~2.5Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. Coupled to H-4.
H-4~6.8 - 7.0Doublet of doublets (dd)~9.0, ~2.5Ortho to the bromine atom and meta to the NO₂ group. Coupled to H-3 and H-6.
H-6~6.6 - 6.8Doublet (d)~9.0Ortho to the N-ethylamino group and meta to the bromine atom. Coupled to H-4.
NH~8.3 - 8.5Broad singlet (br s)-The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
-CH₂-~3.3 - 3.5Quartet (q)~7.2Methylene protons adjacent to the nitrogen atom are deshielded. Coupled to the methyl protons.
-CH₃~1.3 - 1.5Triplet (t)~7.2Methyl protons of the ethyl group. Coupled to the methylene protons.
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to electronegative atoms or electron-withdrawing groups will appear at lower field (higher ppm values).[1][2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (C-NH)~145 - 148Attached to the nitrogen of the amino group.
C-2 (C-NO₂)~138 - 142Directly bonded to the electron-withdrawing nitro group, causing significant deshielding.
C-3~125 - 128Aromatic carbon adjacent to the nitro group.
C-4~122 - 125Aromatic carbon influenced by the adjacent bromine and meta nitro group.
C-5 (C-Br)~110 - 115Attached to the bromine atom, which has a moderate deshielding effect.
C-6~118 - 122Aromatic carbon ortho to the amino group.
-CH₂-~38 - 42Methylene carbon of the ethyl group, attached to nitrogen.
-CH₃~13 - 16Methyl carbon of the ethyl group.

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// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.85,-2.25!"]; C4 [label="C4", pos="0.65,-2.25!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0.85,0.75!"]; N_amine [label="N", pos="2.2,1.5!"]; H_amine [label="H", pos="2.9,1.0!"]; C_ethyl1 [label="CH2", pos="2.9,2.5!"]; C_ethyl2 [label="CH3", pos="4.2,2.2!"]; N_nitro [label="N", pos="-2.2,0!"]; O1_nitro [label="O", pos="-2.9,-0.75!"]; O2_nitro [label="O", pos="-2.2,1.0!"]; Br [label="Br", pos="2.5,-1.0!"]; H3[label="H", pos="-1.5,-3.0!"]; H4[label="H", pos="1.15,-3.0!"]; H6[label="H", pos="1.5,1.5!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C6; C6 -- N_amine; N_amine -- H_amine; N_amine -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; C5 -- Br; C3 -- H3; C4 -- H4; C1 -- H6;

}

Caption: Molecular structure of 5-Bromo-N-ethyl-2-nitroaniline.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum of 5-Bromo-N-ethyl-2-nitroaniline will be dominated by absorptions from the nitro, amino, and aromatic C-H groups.

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode Intensity
N-H (secondary amine)3350 - 3310N-H stretchMedium
Aromatic C-H3100 - 3000C-H stretchMedium to Weak
Aliphatic C-H (ethyl)2980 - 2850C-H stretchMedium
C=C (aromatic)1620 - 1580C=C stretchMedium to Weak
NO₂ (asymmetric)1550 - 1475N=O stretchStrong
NO₂ (symmetric)1360 - 1290N=O stretchStrong
C-N (aromatic amine)1335 - 1250C-N stretchStrong
C-Br680 - 515C-Br stretchMedium to Strong

The two strong absorption bands for the nitro group are highly characteristic and serve as a key diagnostic feature for this class of compounds.[3][4] The presence of a single N-H stretching band confirms the secondary amine functionality.[5]

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Sample 5-Bromo-N-ethyl-2-nitroaniline (Purified Sample) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry Sample->MS Introduce into ion source Structure Structural Elucidation & Purity Assessment NMR->Structure Chemical Shifts Coupling Constants IR->Structure Functional Group Identification MS->Structure Molecular Weight Fragmentation Pattern

Caption: Workflow for the spectroscopic characterization of 5-Bromo-N-ethyl-2-nitroaniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Ionization:

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI: The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectral Analysis

The mass spectrum of 5-Bromo-N-ethyl-2-nitroaniline will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 244 and 246, corresponding to the [C₈H₉⁷⁹BrN₂O₂]⁺ and [C₈H₉⁸¹BrN₂O₂]⁺ ions, respectively.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 198/200.

    • Loss of C₂H₅: Cleavage of the ethyl group (29 Da) from the molecular ion would result in a fragment at m/z 215/217.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the loss of a methyl radical (CH₃, 15 Da) from the ethyl group, resulting in a fragment at m/z 229/231.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 5-Bromo-N-ethyl-2-nitroaniline. The predicted ¹H and ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with related structures, offer a reliable reference for researchers. By following the detailed experimental protocols and understanding the interpretation of the spectral data, scientists can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their research and development endeavors.

References

  • The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 1 H chemical shifts of benzene, substituted benzenes, aniline and... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition - The Royal Society of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1). Retrieved January 28, 2026, from [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Retrieved January 28, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1). Retrieved January 28, 2026, from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022, April 30). Retrieved January 28, 2026, from [Link]

  • IR: nitro groups. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N-ethyl-2-nitroaniline

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-N-ethyl-2-nitroaniline. This document is intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-N-ethyl-2-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide delves into the theoretical basis for the expected chemical shifts and coupling patterns, offering a robust framework for interpreting experimental data.

Introduction: The Structural Landscape of 5-Bromo-N-ethyl-2-nitroaniline

5-Bromo-N-ethyl-2-nitroaniline, with the molecular formula C₈H₉BrN₂O₂, is a substituted aromatic compound.[1] Its structure is characterized by a benzene ring bearing three substituents: a bromo group, a nitro group, and an N-ethylamino group. The relative positions of these substituents dictate the electronic environment of each proton, which in turn governs the appearance of its ¹H NMR spectrum. Understanding these substituent effects is paramount for accurate spectral interpretation.

NMR spectroscopy is an indispensable tool for confirming the structure of such molecules. The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 5-Bromo-N-ethyl-2-nitroaniline is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-ethyl group. The analysis is grounded in the fundamental principles of substituent effects on aromatic rings.[2][3][4]

Substituent Effects on the Aromatic Ring

The electronic properties of the substituents profoundly influence the chemical shifts of the aromatic protons.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive and resonance effects, significantly deshielding (shifting to a higher ppm) ortho and para protons.[2][3][4]

  • Bromo Group (-Br): This is an electronegative atom that exerts an electron-withdrawing inductive effect, but also an electron-donating resonance effect due to its lone pairs. Overall, it is considered a deactivating group.[2][4]

  • N-ethylamino Group (-NHCH₂CH₃): This is a strong electron-donating group through resonance, which shields (shifting to a lower ppm) the ortho and para protons. The nitrogen's lone pair can delocalize into the aromatic ring.

The interplay of these effects determines the final chemical shifts of the three aromatic protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on the analysis of substituent effects and comparison with related compounds such as 2-nitroaniline[5] and 4-nitroaniline,[6] the following ¹H NMR spectral data are predicted for 5-Bromo-N-ethyl-2-nitroaniline.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.0 - 8.2Doublet (d)Jortho ≈ 8.5 - 9.0 Hz1H
H-4~6.8 - 7.0Doublet of doublets (dd)Jortho ≈ 8.5 - 9.0 Hz, Jmeta ≈ 2.0 - 2.5 Hz1H
H-6~7.3 - 7.5Doublet (d)Jmeta ≈ 2.0 - 2.5 Hz1H
-NH-~8.3 - 8.6Broad Triplet (br t)JH-N-C-H ≈ 5.0 - 5.5 Hz1H
-CH₂-~3.4 - 3.6Quartet of doublets (qd) or Multiplet (m)Jvicinal ≈ 7.0 - 7.5 Hz, JH-N-C-H ≈ 5.0 - 5.5 Hz2H
-CH₃~1.3 - 1.5Triplet (t)Jvicinal ≈ 7.0 - 7.5 Hz3H

Rationale Behind the Spectral Predictions

Aromatic Protons (H-3, H-4, H-6)
  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It is coupled only to H-4, resulting in a doublet with a typical ortho coupling constant (Jortho) of approximately 8.5 - 9.0 Hz.[7]

  • H-4: This proton is ortho to the electron-donating N-ethylamino group and meta to the nitro and bromo groups. The electron-donating effect of the amino group will cause a significant upfield shift compared to H-3 and H-6. It is coupled to both H-3 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets. The meta coupling constant (Jmeta) is expected to be around 2.0 - 2.5 Hz.[7]

  • H-6: This proton is ortho to the bromo group and meta to the nitro and N-ethylamino groups. It will be deshielded relative to an unsubstituted benzene, but less so than H-3. It is coupled only to H-4 through a meta interaction, resulting in a doublet with a small coupling constant.

N-ethyl Group Protons (-NH-, -CH₂-, -CH₃)
  • -NH- Proton: The chemical shift of the amine proton is highly variable and depends on factors like solvent, concentration, and temperature. Due to the presence of the ortho nitro group, intramolecular hydrogen bonding is expected, which would shift the proton downfield. It is expected to appear as a broad triplet due to coupling with the adjacent methylene (-CH₂-) protons.[8][9]

  • Methylene Protons (-CH₂-): These protons are adjacent to the nitrogen of the amino group and the methyl group. They will be split into a quartet by the methyl protons and into a doublet by the NH proton. This would result in a quartet of doublets or a more complex multiplet. The electron-withdrawing character of the nitrogen atom will shift this signal downfield.

  • Methyl Protons (-CH₃): These protons are adjacent to the methylene group and will be split into a triplet. Being further from the electron-withdrawing aromatic ring and nitrogen atom, they will appear at the most upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Bromo-N-ethyl-2-nitroaniline, the following experimental procedure is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Bromo-N-ethyl-2-nitroaniline.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[10]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a standard pulse sequence for ¹H NMR acquisition.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and Coupling

To aid in the understanding of the predicted spectrum, the following diagrams illustrate the molecular structure and the key proton-proton coupling interactions.

Figure 1: Molecular structure of 5-Bromo-N-ethyl-2-nitroaniline with proton labeling.

Figure 2: Diagram illustrating the predicted J-coupling relationships in 5-Bromo-N-ethyl-2-nitroaniline.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 5-Bromo-N-ethyl-2-nitroaniline. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently interpret experimental data for this and structurally related molecules. The provided experimental protocol offers a starting point for acquiring high-quality spectra, which will be essential for verifying these predictions and for the unambiguous structural elucidation of this compound.

References

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • CP Lab Safety. (n.d.). N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams.
  • PubChem. (n.d.). 5-Bromo-2-nitroaniline.
  • ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.
  • Lam, B. M. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.
  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Chemistry LibreTexts. (2023, August 7). 11.5: Substituent Effects in Substituted Aromatic Rings.
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • Scribd. (n.d.). NMR Coupling Constants Explained.
  • ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I.

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of 5-Bromo-N-ethyl-2-nitroaniline

CAS No.: 813448-98-5 Formula: C₈H₉BrN₂O₂ Molecular Weight: 245.07 g/mol Executive Summary This technical guide addresses the physicochemical behavior of 5-Bromo-N-ethyl-2-nitroaniline , a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 813448-98-5 Formula: C₈H₉BrN₂O₂ Molecular Weight: 245.07 g/mol

Executive Summary

This technical guide addresses the physicochemical behavior of 5-Bromo-N-ethyl-2-nitroaniline , a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical building blocks. While specific quantitative solubility data for this precise derivative is scarce in open literature, this guide synthesizes data from structural analogs (e.g., N-ethyl-2-nitroaniline, 5-bromo-2-nitroaniline) to establish a predictive solubility landscape. It further provides validated experimental protocols for researchers to determine exact solubility parameters in their specific solvent systems, ensuring reproducibility in drug development and process chemistry.

Physicochemical Characterization & Solubility Landscape

Structural Analysis & Predicted Solubility

The solubility of 5-Bromo-N-ethyl-2-nitroaniline is governed by three structural features:

  • Nitro Group (–NO₂): Induces a strong dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • Ethylamino Group (–NHEt): Provides a hydrogen bond donor, facilitating solubility in polar protic solvents (Alcohols) but reducing water solubility compared to primary amines due to the hydrophobic ethyl chain.

  • Bromine Substituent (–Br): Increases lipophilicity (LogP ~2.9 estimated), enhancing affinity for moderately polar organic solvents (Dichloromethane, Ethyl Acetate).

Solvent Compatibility Matrix

Qualitative assessment based on Structure-Activity Relationship (SAR) of nitroaniline derivatives.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice energy effectively.
Polar Protic Methanol, Ethanol, IPAModerate (20-50 mg/mL)Solvation via H-bonding; solubility increases significantly with temperature.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces with the bromo- and aromatic moieties.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good general purpose solvents; Acetone is often superior due to higher polarity.
Aromatic Toluene, XyleneLow-Moderate Soluble at elevated temperatures; often used for recrystallization.
Aliphatic Hexane, HeptaneInsoluble/Trace Lack of polar interactions makes these excellent anti-solvents.
Aqueous Water, Buffer (pH 7.[1]4)Insoluble (<0.1 mg/mL)Hydrophobic aromatic core dominates; insufficient H-bonding to overcome lattice energy.

Experimental Protocols for Solubility Determination

As exact literature values are often absent for specific intermediates, the following self-validating protocols are standard for establishing internal data.

Protocol A: Gravimetric Saturation Method (Standard)

Objective: Determine the saturation concentration (


) in a specific solvent at ambient temperature (

).

Workflow:

  • Preparation: Weigh approx. 100 mg of 5-Bromo-N-ethyl-2-nitroaniline into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal and agitate (shaker or magnetic stir bar) at

    
     for 24 hours.
    
    • Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent (N₂ stream or vacuum oven) until constant mass is achieved.

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal Solvent/Anti-solvent pair for purification.

Procedure:

  • Dissolve 500 mg of crude compound in the minimum amount of Solvent A (e.g., Ethanol) at reflux.

  • Slowly add Solvent B (Anti-solvent, e.g., Water or Hexane) until persistent turbidity is observed.

  • Cool slowly to Room Temperature (RT), then to

    
    .
    
  • Success Metric: High recovery yield (>70%) with improved purity (checked via HPLC/TLC).

Visualization of Workflows

Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility experimentally, ensuring data integrity.

SolubilityWorkflow Start Start: Solubility Determination Prep Prepare Supersaturated Solution (Excess Solid + Solvent) Start->Prep Equilibrate Equilibrate (25°C, 24h Agitation) Prep->Equilibrate Check Visual Check: Is Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No (Clear Solution) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Suspension) AddSolid->Equilibrate Analyze Quantification Filter->Analyze Grav Method A: Gravimetric Evaporation Analyze->Grav HPLC Method B: HPLC-UV Analysis Analyze->HPLC

Caption: Step-by-step decision matrix for establishing quantitative solubility data.

Solvent Selection Logic for Synthesis vs. Purification

Choosing the right solvent depends on the process goal.

SolventSelection Goal Process Goal Reaction Synthesis (SnAr) Goal->Reaction Purification Recrystallization Goal->Purification PolarAprotic Polar Aprotic (DMF, DMSO) Reaction->PolarAprotic SingleSolvent Single Solvent (Ethanol, Toluene) Purification->SingleSolvent BinarySystem Binary System (Solvent/Anti-solvent) Purification->BinarySystem Reason1 Stabilizes Transition State Increases Reaction Rate PolarAprotic->Reason1 Pairs Ethanol/Water Ethyl Acetate/Hexane BinarySystem->Pairs

Caption: Strategic solvent selection based on operational intent (Reaction vs. Purification).

Safety & Handling (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

  • Spill Management: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone before disposal in organic waste.

References

  • PubChem . (2025).[2][3][4][5] 5-Bromo-2-nitroaniline (CID 5314766) - Physical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Research Applications of 5-Bromo-N-ethyl-2-nitroaniline

Introduction 5-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine with the molecular formula C₈H₉BrN₂O₂.[1] Its structure, featuring a nitro group ortho to an ethylamino group and a bromine atom meta to the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-N-ethyl-2-nitroaniline is a substituted aromatic amine with the molecular formula C₈H₉BrN₂O₂.[1] Its structure, featuring a nitro group ortho to an ethylamino group and a bromine atom meta to the nitro group, suggests a unique electronic and steric profile that makes it a promising, yet underexplored, building block in synthetic organic chemistry. The interplay of the electron-withdrawing nitro group, the electron-donating ethylamino group, and the versatile bromo substituent opens up a wide array of potential applications in medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive overview of the potential research applications of 5-Bromo-N-ethyl-2-nitroaniline, detailing synthetic strategies and experimental protocols to facilitate its use in the modern research laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-N-ethyl-2-nitroaniline is presented in the table below. These properties are crucial for designing reaction conditions and purification protocols.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1]
CAS Number 813448-98-5[1]
Appearance Expected to be a crystalline solidInferred
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol)Inferred

Proposed Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

Synthetic Workflow

Synthetic_Pathway 5-Bromo-2-nitroaniline 5-Bromo-2-nitroaniline Reaction N-ethylation (e.g., Ethyl iodide, Base) 5-Bromo-2-nitroaniline->Reaction Product 5-Bromo-N-ethyl-2-nitroaniline Reaction->Product Benzimidazole_Synthesis Start 5-Bromo-N-ethyl-2-nitroaniline + Aldehyde (R-CHO) Reduction Reduction of Nitro Group (e.g., Na₂S₂O₄) Start->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Product Substituted Benzimidazole Cyclization->Product

Sources

Exploratory

The Strategic Utility of 5-Bromo-N-ethyl-2-nitroaniline in Modern Synthetic Chemistry

In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. 5-Bromo-N-ethyl-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. 5-Bromo-N-ethyl-2-nitroaniline, a bespoke substituted aniline, has emerged as a versatile building block, offering a unique combination of reactive sites that can be selectively addressed to forge intricate heterocyclic systems and other valuable target molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 5-Bromo-N-ethyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Attributes

5-Bromo-N-ethyl-2-nitroaniline (CAS No. 813448-98-5) is a crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [2]
CAS Number 813448-98-5[1]
Purity Typically ≥97%[1]
Storage Room temperature[1]

The molecule's structure is characterized by a benzene ring substituted with a bromine atom, a nitro group, and an N-ethylamino group. The ortho-positioning of the nitro and N-ethylamino groups is a key feature that dictates its utility in the synthesis of fused heterocyclic systems. The bromine atom provides a handle for a variety of cross-coupling reactions, further expanding its synthetic potential.

Synthesis of 5-Bromo-N-ethyl-2-nitroaniline: A Guided Protocol

The most direct and logical synthetic route to 5-Bromo-N-ethyl-2-nitroaniline is the N-alkylation of the commercially available precursor, 5-bromo-2-nitroaniline. This method leverages the nucleophilicity of the amino group to react with an ethylating agent.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. A base is employed to deprotonate the nitrogen atom of 5-bromo-2-nitroaniline, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired N-ethylated product.[3]

Experimental Protocol: N-ethylation of 5-bromo-2-nitroaniline

Materials and Reagents:

  • 5-bromo-2-nitroaniline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (or ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-nitroaniline (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-N-ethyl-2-nitroaniline.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Bromo-N-ethyl-2-nitroaniline start 5-bromo-2-nitroaniline deprotonation Deprotonation start->deprotonation reagents NaH, DMF, 0 °C reagents->deprotonation alkylation N-Alkylation deprotonation->alkylation ethyl_iodide Ethyl Iodide ethyl_iodide->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product 5-Bromo-N-ethyl-2-nitroaniline purification->product

Caption: Synthetic workflow for 5-Bromo-N-ethyl-2-nitroaniline.

Applications as a Synthetic Intermediate

The strategic placement of the bromo, nitro, and N-ethylamino functionalities makes 5-Bromo-N-ethyl-2-nitroaniline a highly valuable intermediate for the synthesis of a diverse range of complex molecules.

Precursor to Substituted Benzimidazoles

A primary application of 5-Bromo-N-ethyl-2-nitroaniline lies in its conversion to 4-bromo-N¹-ethylbenzene-1,2-diamine. This transformation is readily achieved through the selective reduction of the nitro group. The resulting ortho-diamine is a key precursor for the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.[4]

3.1.1. Reduction of the Nitro Group

The nitro group of 5-Bromo-N-ethyl-2-nitroaniline can be selectively reduced to a primary amine using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[5]

Experimental Protocol: Reduction to 4-bromo-N¹-ethylbenzene-1,2-diamine

  • Dissolve 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, iron powder (excess) and a catalytic amount of ammonium chloride in a mixture of ethanol and water.[5]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the solid catalyst.

  • Concentrate the filtrate and perform an aqueous workup, typically involving basification followed by extraction with an organic solvent.

  • Purify the crude product to obtain 4-bromo-N¹-ethylbenzene-1,2-diamine.

Reduction_Workflow cluster_reduction Reduction and Cyclization start 5-Bromo-N-ethyl-2-nitroaniline reduction Nitro Group Reduction (e.g., Fe, NH4Cl) start->reduction diamine 4-bromo-N1-ethylbenzene-1,2-diamine reduction->diamine cyclization Cyclization with Carboxylic Acid Derivative diamine->cyclization benzimidazole Substituted Benzimidazole cyclization->benzimidazole

Caption: Pathway from 5-Bromo-N-ethyl-2-nitroaniline to benzimidazoles.

3.1.2. Benzimidazole Ring Formation

The resulting 4-bromo-N¹-ethylbenzene-1,2-diamine can undergo condensation with a variety of reagents, such as carboxylic acids, aldehydes, or their derivatives, to form the benzimidazole ring system. For instance, reaction with a carboxylic acid under acidic conditions and heat will yield a 2-substituted-5-bromo-1-ethyl-1H-benzimidazole.[4]

Participation in Cross-Coupling Reactions

The bromine atom on the aromatic ring of 5-Bromo-N-ethyl-2-nitroaniline serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the introduction of a wide range of substituents at the 5-position, further diversifying the molecular scaffolds that can be accessed from this intermediate.

Conclusion

5-Bromo-N-ethyl-2-nitroaniline is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and biologically relevant molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a valuable tool for medicinal chemists and drug development professionals. The ability to selectively manipulate the nitro, amino, and bromo functionalities provides a clear and efficient pathway to a diverse array of heterocyclic compounds, most notably substituted benzimidazoles. As the demand for novel chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly become even more pronounced.

References

  • CP Lab Safety. (n.d.). N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-nitroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-nitroaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • International Journal of Pharmacy and Life Sciences. (2021, August 25). Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). New benzimidazoles.
  • Royal Society of Chemistry. (n.d.). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-N-ethyl-2-nitroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved from [Link]

Sources

Foundational

Chemoselective Modulation of the Nitro Moiety in 5-Bromo-N-ethyl-2-nitroaniline

A Strategic Guide for Benzimidazole Scaffold Synthesis Executive Summary 5-Bromo-N-ethyl-2-nitroaniline is a privileged intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles used in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Benzimidazole Scaffold Synthesis

Executive Summary

5-Bromo-N-ethyl-2-nitroaniline is a privileged intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles used in kinase inhibition and oncology. The reactivity of the nitro group in this scaffold is defined by a critical chemoselective challenge: reducing the nitro moiety (


) to an amine (

) without severing the labile carbon-bromine (

) bond.

This guide provides a rigorous analysis of the electronic environment governing this molecule and details a self-validating, high-yield protocol for its reduction. It rejects standard catalytic hydrogenation (Pd/C) in favor of metal-mediated electron transfer methods to ensure structural integrity.

Part 1: Structural Analysis & Electronic Environment

To manipulate the nitro group effectively, one must understand the "Push-Pull" electronic landscape of the benzene ring.

  • The "Push" (

    
    -ethyl group):  The ethylamino group at position 1 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the ortho and para positions.
    
  • The "Pull" (Nitro group): Located at position 2, the nitro group is a strong Electron Withdrawing Group (EWG).

  • The Liability (Bromine): The bromine at position 5 is weakly deactivating but highly susceptible to oxidative addition by transition metals (Pd, Ni), making it prone to hydrogenolysis (dehalogenation) under standard hydrogenation conditions.

Key Reactivity Constraint: The nitro group is sterically crowded by the adjacent


-ethyl group. However, intramolecular hydrogen bonding between the 

-ethyl proton and the nitro oxygen stabilizes the planar conformation, actually facilitating reduction by keeping the nitro group conjugated with the pi-system.
Visualization: Electronic Conflict & Reactivity Map

ElectronicMap cluster_risk Chemo-Selectivity Risk Molecule 5-Bromo-N-ethyl-2-nitroaniline Nitro Nitro Group (C2) Target for Reduction Molecule->Nitro Main Reactivity Amino N-Ethyl Amino (C1) Electron Donor Molecule->Amino Bromo Bromine (C5) Labile Site (Avoid Reaction) Molecule->Bromo Nitro->Bromo Meta-relationship (Inductive withdrawal) Amino->Nitro Stabilizes via H-bond Risk Standard Hydrogenation (Pd/C + H2) CAUSES DEBROMINATION Bromo->Risk High Susceptibility

Figure 1: Reactivity map highlighting the chemoselective conflict between the nitro target and the bromine liability.

Part 2: Chemoselective Reduction Strategies

The primary objective is the synthesis of 5-bromo-N1-ethyl-benzene-1,2-diamine . Below is a comparative analysis of reduction methodologies.

Table 1: Comparative Efficacy of Reduction Agents
MethodReagentsChemoselectivity (Br Retention)YieldScalabilityRecommendation
Catalytic Hydrogenation

Poor (High risk of dehalogenation)HighHighAVOID
Bechamp Reduction

or

Excellent 85-95%ExcellentPRIMARY
Stannous Chloride

Excellent 80-90%Low (Waste issues)Secondary
Sodium Dithionite

Good 70-80%MediumFor acid-sensitive groups

Scientific Rationale for Selection: We prioritize the Iron-mediated (Bechamp) reduction . Unlike Pd/C, iron functions via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the aryl-bromide bond under mild acidic conditions, ensuring 100% retention of the halogen for downstream cross-coupling.

Part 3: Detailed Experimental Protocol (Self-Validating)

Protocol: Iron-Mediated Reduction of 5-Bromo-N-ethyl-2-nitroaniline. Target Product: 5-Bromo-N1-ethyl-benzene-1,2-diamine.

1. Reagents & Setup
  • Substrate: 5-Bromo-N-ethyl-2-nitroaniline (1.0 equiv).

  • Reductant: Iron powder (325 mesh, reduced grade) (5.0 equiv).

  • Proton Source: Ammonium Chloride (

    
    ) (saturated aq. solution) or Acetic Acid (glacial). Note: 
    
    
    
    is milder and preferred to prevent acetylation side-products.
  • Solvent: Ethanol/Water (4:1 ratio).

  • Apparatus: 3-neck round bottom flask, mechanical stirrer (iron is heavy), reflux condenser.

2. Step-by-Step Methodology
  • Dissolution: Charge the flask with the nitroaniline substrate and Ethanol. Stir until fully dissolved. The solution will be a distinct yellow/orange .

  • Activation: Add the Iron powder and aqueous

    
     solution.
    
  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Self-Validation Checkpoint: Within 30-60 minutes, the vibrant yellow color of the starting material should fade to a pale brown/colorless suspension (iron oxides will make the bulk mixture dark, but the supernatant should lose yellow intensity).

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Starting Material:

      
       (Yellow spot).
      
    • Product:

      
       (Fluorescent blue under UV, turns brown with iodine).
      
  • Workup (Critical for Purity):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Partition the residue between Ethyl Acetate and Water.[1]

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.[1]
      
3. Troubleshooting
  • Incomplete Reaction: If yellow starting material persists after 2 hours, add 2.0 equiv more Iron and 1mL acetic acid to activate the surface.

  • Emulsions: Iron salts can cause emulsions. Use a wide pad of Celite and ensure the aqueous layer is slightly basic (

    
    ) during extraction to precipitate iron salts.
    
Part 4: Downstream Application (Benzimidazole Synthesis)

Once reduced, the resulting diamine is unstable towards oxidation (turning dark/purple over time). It should be cyclized immediately.

Workflow: The diamine reacts with an aldehyde (via oxidative cyclization) or an ortho-ester to close the imidazole ring.

Visualization: Synthesis Pathway[4]

SynthesisWorkflow cluster_check Quality Control Start 5-Bromo-N-ethyl-2-nitroaniline (Starting Material) Step1 Reduction (Fe/NH4Cl) Chemoselective Step Start->Step1 -[O] +[H] Intermediate 5-Bromo-N1-ethyl-benzene-1,2-diamine (Unstable Intermediate) Step1->Intermediate Retention of Br Step2 Cyclization (R-CHO / Na2S2O5) Intermediate->Step2 + Aldehyde QC Check for Dehalogenation (MS: M-H vs M-Br) Intermediate->QC Product 1-Ethyl-5-bromo-2-substituted-benzimidazole (Drug Scaffold) Step2->Product Ring Closure

Figure 2: Synthetic workflow from nitroaniline to benzimidazole, emphasizing the unstable diamine intermediate.

References
  • BenchChem. Selective Reduction of Nitro Group without Affecting Other Functional Groups. (2025).[5][6][1][2][4][7] Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (2024).[8] Retrieved from

  • Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[9] Synthetic Communications, 37(16). Retrieved from

  • PubChem. 5-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Common Conditions (Fe, SnCl2, Zn). Retrieved from

Sources

Exploratory

The Prudent Researcher's Guide to 5-Bromo-N-ethyl-2-nitroaniline: A Technical Whitepaper on Safe Handling and Hazard Mitigation

This document provides a comprehensive technical overview of the safety and handling precautions for 5-Bromo-N-ethyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety and handling precautions for 5-Bromo-N-ethyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond rote procedural lists to explain the causal logic behind safety protocols. By understanding the inherent chemical nature of this compound and its class, laboratory personnel can cultivate a proactive safety culture built on scientific principles.

Compound Identification and Hazard Classification

The primary structural alert is the nitroaromatic system. Compounds in this class are known for their potential toxicity, including the induction of methemoglobinemia.[1] The presence of a bromine atom and an ethyl group on the amine can further modify its reactivity, absorption, and metabolic pathways.

For the purpose of this guide, we will extrapolate the hazard profile from the closely related parent compound, 5-Bromo-2-nitroaniline, and the general class of aromatic nitro compounds. This approach aligns with the precautionary principle in chemical safety.

Table 1: Physicochemical and Identifier Data

PropertyValueSource
Chemical Name 5-Bromo-N-ethyl-2-nitroaniline-
CAS Number 813448-98-5[2]
Molecular Formula C₈H₉BrN₂O₂Inferred
Molecular Weight 245.08 g/mol Inferred
Appearance Not specified (likely a solid)-

Table 2: GHS Hazard Classification (Inferred)

This classification is based on the parent compound, 5-Bromo-2-nitroaniline.[3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

The Hierarchy of Controls: A Self-Validating System for Exposure Prevention

The most effective safety protocols are multi-layered. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes risk mitigation strategies from most to least effective. Adherence to this hierarchy creates a self-validating system where reliance on less effective controls (like PPE) is minimized.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 5-Bromo-N-ethyl-2-nitroaniline Elimination Elimination (Not Feasible: Compound is the subject of research) Substitution Substitution (Not Feasible: Unique molecular properties required) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: The First Line of Defense

The primary causal factor in chemical exposure is the presence of the hazardous substance in the operator's breathing zone or in contact with the skin. Therefore, the most critical step is to physically isolate the chemical.

  • Chemical Fume Hood: All handling of 5-Bromo-N-ethyl-2-nitroaniline, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure for nitroaromatic compounds.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.

Administrative Controls: Standardizing Safe Practices

Administrative controls are the human element of safety, designed to standardize procedures and minimize the potential for error.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This SOP should include step-by-step instructions for all anticipated procedures, from receipt of the material to its final disposal.

  • Designated Areas: All work with 5-Bromo-N-ethyl-2-nitroaniline should be restricted to a designated and clearly marked area within the laboratory. This prevents cross-contamination of other workspaces.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it. This training must be documented.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense. It protects the user from exposure when engineering and administrative controls might fail.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and accidental contact.[4]

  • Hand Protection: Nitrile gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[5]

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is also recommended.

  • Respiratory Protection: While working in a fume hood should preclude the need for respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations, such as a large spill.[6]

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

The following protocols are designed to be self-validating by incorporating safety checks and engineering controls at each critical step.

Protocol for Weighing and Preparing Solutions
  • Preparation: Don the required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a weigh boat, spatula, and the intended solvent vessel inside the fume hood.

  • Weighing: Carefully transfer the required amount of 5-Bromo-N-ethyl-2-nitroaniline from its storage container to the weigh boat. Perform this action deep within the fume hood to ensure any dust is captured.

  • Dissolving: Add the solid to the solvent vessel. Rinse the weigh boat and spatula with a small amount of the solvent to ensure a quantitative transfer.

  • Cleanup: Securely cap the storage container and the prepared solution. Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[7]

  • Disposal: Dispose of the weigh boat and any contaminated wipes as solid hazardous waste.

Protocol for Spill Response

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Spill Response Workflow cluster_1 Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard (Is it safe to handle internally?) Alert->Assess Call_EHS Call Emergency Services / EHS Assess->Call_EHS No Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Yes Report Report Incident Call_EHS->Report Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Collect Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->Report

Caption: A logical workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a containment device, evacuate the immediate area.[8]

  • Assess: From a safe distance, assess the extent of the spill. For small spills within a fume hood, trained personnel may proceed with cleanup. For large spills, or any spill outside of containment, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment (for small, manageable spills): Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[2]

  • Decontamination: Clean the spill area with a cloth dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[7]

  • Disposal: All materials used for cleanup, including gloves and absorbent, must be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[9]

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid ActionCausality
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]To remove the individual from the source of toxic vapors and support respiratory function.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]To rapidly dilute and remove the chemical from the skin surface, minimizing absorption and irritation.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]To irrigate the eye and remove the chemical, preventing serious damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[11]To avoid aspiration of the chemical into the lungs, which can cause further damage.

Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

  • Storage: Store 5-Bromo-N-ethyl-2-nitroaniline in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly labeled as containing toxic chemicals.

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: p-Nitroaniline. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Nitroaromatic Compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-ethoxy-N-ethyl-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

Foundational

Optimal Storage and Handling of 5-Bromo-N-ethyl-2-nitroaniline: A Technical Guide for Researchers

This guide provides an in-depth technical framework for the proper storage and handling of 5-Bromo-N-ethyl-2-nitroaniline (CAS No. 813448-98-5), a key building block in contemporary drug discovery and development, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the proper storage and handling of 5-Bromo-N-ethyl-2-nitroaniline (CAS No. 813448-98-5), a key building block in contemporary drug discovery and development, particularly in the synthesis of protein degraders.[1][2] Adherence to these protocols is critical not only for ensuring the chemical integrity and, consequently, the reproducibility of experimental outcomes but also for maintaining a safe laboratory environment. This document moves beyond rudimentary guidelines to explain the scientific principles underpinning these recommendations, empowering researchers to make informed decisions.

Understanding the Chemical Nature of 5-Bromo-N-ethyl-2-nitroaniline

To establish a robust storage protocol, it is imperative to first understand the inherent chemical properties of 5-Bromo-N-ethyl-2-nitroaniline. The molecule's structure, characterized by an aromatic ring substituted with a nitro group, a bromine atom, and an N-ethylamino group, dictates its reactivity and stability.

The nitro group is strongly electron-withdrawing, which can influence the molecule's susceptibility to certain degradation pathways. Aromatic nitro compounds are known to be sensitive to light and can undergo thermal decomposition at elevated temperatures. The presence of the amino group and the bromine atom further modulates the electronic properties and potential reactivity of the molecule.

Table 1: Physicochemical Properties of 5-Bromo-N-ethyl-2-nitroaniline

PropertyValueSource
CAS Number813448-98-5[1][2][3]
Molecular FormulaC₈H₉BrN₂O₂[1][2][3]
Molecular Weight245.07 g/mol [3]
AppearanceCrystalline Solid[2]
Storage TemperatureRoom Temperature[1][2]

Critical Factors Influencing Stability and Storage Conditions

The long-term stability of 5-Bromo-N-ethyl-2-nitroaniline is contingent on the stringent control of several environmental factors. The following sections detail the primary degradation risks and the corresponding storage strategies to mitigate them.

Temperature: The Catalyst for Degradation

Recommendation: Store 5-Bromo-N-ethyl-2-nitroaniline at a consistent room temperature, ideally between 20°C and 25°C. Avoid exposure to extreme heat or significant temperature fluctuations.

Light: A Driver of Photochemical Reactions

Recommendation: 5-Bromo-N-ethyl-2-nitroaniline should be stored in a light-proof container, such as an amber glass bottle or a container wrapped in aluminum foil.[4][5]

Scientific Rationale: Aromatic nitro compounds are often photosensitive and can absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions such as photodegradation or rearrangement. To prevent such degradation, it is crucial to shield the compound from light, particularly from the UV spectrum. Amber glass is effective at blocking UV and blue light, offering significant protection.[5] For highly sensitive applications, the use of opaque containers or overwraps provides the most comprehensive barrier against light-induced degradation.[4]

Moisture and Humidity: The Unseen Reactant

Recommendation: Store the compound in a tightly sealed container in a dry environment, such as a desiccator, particularly if the ambient laboratory humidity is high.

Scientific Rationale: Although 5-Bromo-N-ethyl-2-nitroaniline is not classified as highly hygroscopic, the presence of moisture can be detrimental over long-term storage. Water can facilitate hydrolytic degradation pathways, although the rates of such reactions at room temperature are likely slow for this specific structure. More critically, adsorbed moisture can act as a catalyst for other degradation reactions and can lead to the physical clumping of the solid material, making it difficult to handle and accurately weigh. Studies on other solid-state organic compounds have shown that humidity can significantly impact their stability.[6][7][8] Therefore, maintaining a low-humidity environment is a key preventative measure.

Atmospheric Oxygen: The Oxidative Threat

Recommendation: For long-term storage or for highly sensitive applications, consider storing 5-Bromo-N-ethyl-2-nitroaniline under an inert atmosphere (e.g., argon or nitrogen).

Scientific Rationale: The N-ethylamino group on the aromatic ring can be susceptible to oxidation. While the solid-state compound is generally stable in air for routine use, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of oxidative degradation products. Displacing air with an inert gas within the storage container effectively eliminates this risk, ensuring the highest possible purity of the compound over extended periods.

Experimental Protocols for Safe Handling and Storage

Adherence to a standardized protocol upon receiving and handling 5-Bromo-N-ethyl-2-nitroaniline is essential for maintaining its quality and ensuring user safety.

Receiving and Initial Inspection
  • Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or compromise.

  • Verify Container Seal: Ensure the primary container seal is intact. If the seal is broken, do not use the compound and contact the supplier.

  • Labeling: Confirm that the label clearly indicates the compound name, CAS number, purity, and any hazard warnings.

Laboratory Handling Protocol
  • Personal Protective Equipment (PPE): Always handle 5-Bromo-N-ethyl-2-nitroaniline in a well-ventilated area, preferably within a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Take measures to avoid inhaling the powder or allowing it to come into contact with skin or eyes. In case of contact, rinse the affected area thoroughly with water.

  • Dispensing: Use clean, dry spatulas and weighing instruments. After dispensing the required amount, securely reseal the container immediately to minimize exposure to air and moisture.

  • Cleaning: Clean any spills promptly according to your laboratory's standard operating procedures for chemical spills.

Long-Term Storage Workflow

The following diagram illustrates the decision-making process for the appropriate storage of 5-Bromo-N-ethyl-2-nitroaniline.

StorageWorkflow Storage Decision Workflow for 5-Bromo-N-ethyl-2-nitroaniline cluster_receiving Receiving cluster_storage_prep Storage Preparation cluster_storage_conditions Storage Conditions cluster_handling Handling for Use Receive Receive Compound Inspect Inspect Packaging & Seal Receive->Inspect Label Affix Date of Receipt Inspect->Label Transfer Transfer to Amber Vial (if necessary) Label->Transfer Store Store at Room Temperature (20-25°C) Transfer->Store Protect Protect from Light Store->Protect Dry Store in a Dry Environment (Desiccator) Protect->Dry Inert Consider Inert Atmosphere (Ar/N₂) for Long-Term Dry->Inert Equilibrate Equilibrate to Room Temp Before Opening Inert->Equilibrate Dispense Dispense in Fume Hood with PPE Equilibrate->Dispense Reseal Tightly Reseal Container Dispense->Reseal Reseal->Store Return to Storage

Caption: Decision workflow for the optimal storage and handling of 5-Bromo-N-ethyl-2-nitroaniline.

Incompatible Materials and Hazard Management

To prevent hazardous reactions, 5-Bromo-N-ethyl-2-nitroaniline should be stored away from strong oxidizing agents, strong acids, and strong bases.[9] Aniline and its derivatives can react exothermically with strong acids and oxidizing agents.[10][11][12] While specific incompatibility data for this compound is limited, it is prudent to segregate it from these chemical classes.

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[13][14] Appropriate safety precautions should always be observed during handling.

Conclusion

The chemical integrity of 5-Bromo-N-ethyl-2-nitroaniline is paramount for its successful application in research and development. By understanding the scientific principles behind its stability and implementing the storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more consistent and reproducible scientific outcomes. A proactive approach to chemical storage is a cornerstone of both good laboratory practice and a safe research environment.

References

  • N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. (2023-07-13). [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Gateway Analytical. (2025-11-26). [Link]

  • Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose-based propellants. Semantic Scholar. [Link]

  • Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose- based propellants. SciSpace. (2022-07-14). [Link]

  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. National Center for Biotechnology Information. (2022-02-08). [Link]

  • Effect of relative humidity, NO x , and ammonia on the physical properties of naphthalene secondary organic aerosols. Royal Society of Chemistry. (2023-04-13). [Link]

  • A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. (2019-03-18). [Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

  • Functional barrier: packaging for light-sensitive products. Eurovetrocap. (2025-09-02). [Link]

  • Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose-based propellants. ResearchGate. (2022-12-11). [Link]

  • Incompatible Chemicals. Utah State University. [Link]

  • Light Protect Pack | UV-Protective Pharma Labels. IL Group. (2025-09-29). [Link]

  • Packing UV-sensitive products under LED lights. Interpack. [Link]

  • 5-Bromo-2-nitroaniline. PubChem. [Link]

  • Effect of temperature and relative humidity on nitrazepam stability in solid state. PubMed. [Link]

  • UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. [No Source Name]. (2025-07-04). [Link]

  • THE SCIENCE OF UV PROTECTION IN PACKAGING. Holland Colours. (2024-06-01). [Link]

  • N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

  • Table of Incompatible Chemicals. University of Maryland. [Link]

  • 2-Bromo-5-nitroaniline. PubChem. [Link]

  • 5-bromo-3-ethoxy-N-ethyl-2-nitroaniline. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-N-ethyl-2-nitroaniline: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Bromo-N-ethyl-2-nitroaniline, a specialized chemical intermediate. Given the limited publicly available sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-N-ethyl-2-nitroaniline, a specialized chemical intermediate. Given the limited publicly available safety data for this specific compound, this document synthesizes information from structurally related molecules to provide a robust framework for its safe handling and use in a research and development setting. As a Senior Application Scientist, the emphasis here is on proactive safety measures and understanding the chemical causality behind the recommended protocols.

Chemical Identity and Physicochemical Properties

5-Bromo-N-ethyl-2-nitroaniline is a substituted aniline derivative. The presence of a bromine atom and a nitro group on the aromatic ring, along with an N-ethyl group, dictates its chemical reactivity and physical properties. These functional groups are key to its utility as a building block in organic synthesis, particularly in the development of novel therapeutics such as protein degraders.[1]

Table 1: Physicochemical Properties of 5-Bromo-N-ethyl-2-nitroaniline

PropertyValueSource
CAS Number 813448-98-5[1][2]
Molecular Formula C8H9BrN2O2[1][2]
Molecular Weight 245.07 g/mol [2]
Purity Typically ≥97%[1]
Storage Room temperature[1]

Hazard Identification and Risk Assessment

The nitro group and the bromine atom are electron-withdrawing, which can influence the molecule's toxicity and reactivity. The aniline backbone is a well-known structural motif in many toxic compounds. Therefore, it is prudent to treat this compound with a high degree of caution.

Inferred GHS Hazard Classification:

Based on data for 5-bromo-N-methyl-2-nitroaniline, the following GHS classifications are likely applicable[8]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][6][7][8][9]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3][6][7][8][9]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3][6][7][8]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][6][7][8][10]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][6][7][8][10]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3][4][6][8][10]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[4][6]

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is paramount when handling 5-Bromo-N-ethyl-2-nitroaniline. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Consult SDS of Analogous Compounds ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Carefully to Avoid Dust fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction in Closed System if Possible dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste Segregate Waste: - Halogenated Organic Waste - Contaminated Solids decontaminate->waste dispose Dispose of Waste According to Institutional Guidelines waste->dispose

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

Abstract This document provides a detailed protocol for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialized organic materials. The procedure outl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialized organic materials. The procedure outlines the selective N-ethylation of 5-bromo-2-nitroaniline using an alkyl halide and a suitable base. We delve into the mechanistic principles, provide a robust, step-by-step experimental protocol, and detail the necessary work-up, purification, and characterization techniques. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Context

5-Bromo-N-ethyl-2-nitroaniline serves as a key building block in organic synthesis. The presence of the nitro, bromo, and secondary amine functionalities offers multiple reaction sites for further chemical elaboration. The N-alkylation of anilines is a fundamental transformation, but the electronic properties of the starting material, 5-bromo-2-nitroaniline, present a specific challenge. The amino group's nucleophilicity is significantly diminished by the potent electron-withdrawing effect of the ortho-nitro group, making the reaction more demanding than the alkylation of a simple aniline.[1][2] This guide provides a reliable method to overcome this reduced reactivity through careful selection of reagents and reaction conditions.

Reaction Principle and Mechanistic Insights

The synthesis of 5-Bromo-N-ethyl-2-nitroaniline from 5-bromo-2-nitroaniline is achieved via a classical nucleophilic substitution reaction (SN2 mechanism).

Core Mechanism:

  • Deprotonation (Base-Mediated): The reaction is initiated by a base (e.g., potassium carbonate, K₂CO₃), which deprotonates the primary amine of 5-bromo-2-nitroaniline. This step generates a more potent nucleophile, the anilide anion. The choice of a moderately strong, non-nucleophilic base is critical to favor deprotonation without competing in the alkylation step.[3]

  • Nucleophilic Attack: The generated anilide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide or ethyl bromide).

  • Product Formation: This nucleophilic attack displaces the halide leaving group, forming the new nitrogen-carbon bond and yielding the desired product, 5-Bromo-N-ethyl-2-nitroaniline.

The electron-withdrawing nitro group makes the starting aniline a weaker nucleophile. Consequently, elevated temperatures and the use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, are necessary to facilitate the reaction by stabilizing charged intermediates and increasing the reaction rate.[1]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
5-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.021.0 eq (e.g., 2.17 g)Starting Material[4]
Ethyl IodideC₂H₅I155.971.2 eqAlkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eqAnhydrous, powdered
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~0.1 MAnhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction
HexanesC₆H₁₄86.18As neededFor chromatography
Deionized WaterH₂O18.02As neededFor work-up
Brine (Saturated NaCl)NaCl/H₂O-As neededFor work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting aniline.

  • Stirring: Begin stirring the suspension at room temperature.

  • Alkylating Agent Addition: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension using a syringe.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 80 °C using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour, using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.[1] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%) to isolate the pure 5-Bromo-N-ethyl-2-nitroaniline.

  • Final Product: The pure product is typically an orange or yellow solid.[6] Concentrate the pure fractions to yield the final product and determine the final mass and percent yield.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Combine Reactants (Aniline, K2CO3 in DMF) Add_EtI 2. Add Ethyl Iodide Setup->Add_EtI Heat 3. Heat to 80°C (Monitor by TLC) Add_EtI->Heat Quench 4. Quench with Water Heat->Quench Extract 5. Extract with EtOAc Quench->Extract Wash 6. Wash & Dry Organic Layer Extract->Wash Concentrate 7. Concentrate Crude Product Wash->Concentrate Column 8. Flash Chromatography Concentrate->Column Characterize 9. Characterize Product (NMR, MS, FTIR) Column->Characterize

Caption: Workflow for the N-ethylation of 5-bromo-2-nitroaniline.

Product Characterization

To confirm the identity and purity of the synthesized 5-Bromo-N-ethyl-2-nitroaniline (C₈H₉BrN₂O₂, M.W: 245.07 g/mol ), the following analytical techniques are essential:[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Successful ethylation is confirmed by the appearance of a triplet and a quartet in the aliphatic region, corresponding to the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group, respectively. The disappearance of one of the N-H protons from the starting material is also indicative.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show two additional signals in the aliphatic region corresponding to the two carbons of the ethyl group.

  • MS (Mass Spectrometry): The mass spectrum should display a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should show a distinct N-H stretch for the secondary amine, which differs from the symmetric and asymmetric N-H stretches of the primary amine in the starting material.

Safety Precautions and Hazard Management

A thorough risk assessment must be conducted before starting this procedure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvent vapors.

  • Reagent Hazards:

    • Bromo-nitroanilines: These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][9] Avoid creating dust.

    • Ethyl Iodide: This is a volatile and toxic alkylating agent and a lachrymator. Handle with extreme care.

    • DMF: This solvent is a reproductive toxin and is readily absorbed through the skin. Avoid all direct contact.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Segregate halogenated and non-halogenated waste streams.

References

  • CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google P
  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. (URL: [Link])

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (URL: [Link])

  • 16.6: Multistep Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH. (URL: [Link])

  • Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase - ResearchGate. (URL: [Link])

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (URL: [Link])

  • Selective N-alkylation of aniline in the presence of zeolite catalysts - Google P
  • Preparation, characterization and non-linear optical properties of pristine m-nitroaniline (mNA) and its recycled polystyrene (Re-PS) coated single crystals | Request PDF - ResearchGate. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - 2-Bromoaniline. (URL: [Link])

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. (URL: [Link])

  • Purification and characterization of the antimicrobial peptide microcin N - PubMed. (URL: [Link])

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols - ResearchGate. (URL: [Link])

  • Purification and characterization of chromogranin-A from the adrenal gland of human and bovine - PubMed. (URL: [Link])

  • 5-Bromo-2-nitroaniline | C6H5BrN2O2 - PubChem. (URL: [Link])

Sources

Application

Application Note: Chemoselective N-Ethylation of Electron-Deficient Anilines

Topic: Experimental Procedure for N-Ethylation of 5-Bromo-2-Nitroaniline Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists[1] Subject: 5-Bromo-2-Nitroa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Procedure for N-Ethylation of 5-Bromo-2-Nitroaniline Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Subject: 5-Bromo-2-Nitroaniline (CAS: 5228-61-5)[1][2]

Executive Summary & Strategic Analysis

The N-ethylation of 5-bromo-2-nitroaniline presents a specific set of synthetic challenges governed by the electronic and steric environment of the substrate. Unlike electron-rich anilines, this substrate possesses a strongly electron-withdrawing nitro group at the ortho position and a bromine atom at the meta position (relative to the amine).[1]

Key Synthetic Challenges:

  • Nucleophilic Deactivation: The ortho-nitro group creates a strong intramolecular hydrogen bond with the amine protons and exerts a powerful inductive withdrawing effect ($ -I, -M $), significantly reducing the nucleophilicity of the nitrogen lone pair.[1]

  • Chemoselectivity (SNAr Risk): The bromine atom is located para to the nitro group.[1] This activates the C-Br bond toward Nucleophilic Aromatic Substitution (SNAr).[1] The use of strong bases (e.g., alkoxides, NaH) or high temperatures increases the risk of displacing the bromine or the nitro group.

  • Over-Alkylation: While the steric bulk of the nitro group discourages di-ethylation, the reduced reactivity often tempts researchers to use large excesses of alkylating agents, leading to mixtures of mono- and di-ethylated products (quaternization).[1]

Selected Approach: This guide details two validated protocols. Protocol A (Direct Alkylation) is the "workhorse" method suitable for scale-up, utilizing mild bases to prevent SNAr side reactions.[1] Protocol B (Reductive Amination) is the "high-precision" method, recommended if Protocol A yields inseparable mixtures of mono/di-alkylated products.[1]

Decision Framework & Reaction Logic

The following decision tree illustrates the mechanistic logic for selecting the appropriate protocol based on available reagents and purity requirements.

ReactionLogic Start Substrate: 5-Bromo-2-Nitroaniline Decision Primary Constraint? Start->Decision PathA Robustness & Scalability (Standard Lab Scale) Decision->PathA Speed/Cost PathB High Selectivity Required (Avoids Di-alkylation) Decision->PathB Purity MethodA Method A: Direct Alkylation (EtI + K2CO3/Cs2CO3) PathA->MethodA MethodB Method B: Reductive Amination (Acetaldehyde + NaCNBH3) PathB->MethodB RiskA Risk: Potential Di-ethylation Control: Stoichiometry & Temp MethodA->RiskA RiskB Risk: Incomplete Conversion Control: Acid Catalyst (TFA/AcOH) MethodB->RiskB

Figure 1: Strategic decision framework for N-ethylation protocols.

Protocol A: Direct Alkylation (Finkelstein-Type Conditions)

Rationale: This method uses a weak inorganic base to deprotonate the aniline without triggering SNAr displacement of the bromine.[1] Cesium Carbonate (


) is superior to Potassium Carbonate (

) due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing), which enhances the reactivity of the poor nucleophile.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
5-Bromo-2-nitroaniline 1.0SubstrateLimiting reagent.[1][8]
Ethyl Iodide (EtI) 1.1 - 1.2ElectrophileWarning: Carcinogen.[1] Use fresh; avoid EtBr (less reactive).[1]
Cesium Carbonate (

)
1.5 - 2.0Base

can be substituted but requires longer reaction times.[1]
DMF (Anhydrous) SolventSolventConcentration: 0.2 M - 0.5 M.
TBAI (Optional) 0.1CatalystTetrabutylammonium iodide (Phase transfer catalyst).
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add 5-bromo-2-nitroaniline (1.0 equiv) and

    
      (1.5 equiv) to the flask. Add anhydrous DMF  (approx. 5 mL per mmol of substrate).[1]
    
  • Activation: Stir the mixture at room temperature for 15 minutes. The solution may darken as the base interacts with the acidic amine protons.[1]

  • Addition: Add Ethyl Iodide (1.1 equiv) dropwise via syringe.[1]

    • Critical Control: Do not dump the alkyl halide at once.[1] A slow concentration gradient favors mono-alkylation.[1]

  • Reaction: Heat the mixture to 60°C .

    • Monitoring: Check TLC every 2 hours (Eluent: 20% EtOAc/Hexanes).[1] The product (secondary amine) will be less polar than the starting material but more polar than the di-ethylated byproduct.[1]

    • Duration: Typically 4–12 hours.[1] If conversion stalls, add 0.1 equiv of TBAI and increase temp to 80°C (Do not exceed 100°C to avoid SNAr).

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Dilute with Ethyl Acetate (EtOAc) and pour into water (10x volume of DMF used) to wash away the DMF.

    • Extract aqueous layer 3x with EtOAc.[1]

    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.

Protocol B: Reductive Amination (Chemoselective)

Rationale: Standard reductive amination (Aldehyde + NaBH(OAc)3) often fails for ortho-nitroanilines because the imine intermediate is unstable and slow to form.[1] This protocol uses Sodium Cyanoborohydride (


)  with Acetic Acid  to catalyze imine formation while preventing reduction of the nitro group (which would occur with Pd/H2 or stronger hydrides).
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
5-Bromo-2-nitroaniline 1.0Substrate
Acetaldehyde 3.0 - 5.0Carbon SourceUse excess; b.p. is low (20°C), keep chilled.[1]

2.0 - 3.0ReductantToxic.[1] Do not use NaBH4 (too strong/non-selective).[1]
Acetic Acid (Glacial) 2.0 - 5.0CatalystActivates the carbonyl and imine.[1]
Methanol (MeOH) SolventSolventAnhydrous preferred.[1]
Step-by-Step Procedure
  • Setup: Use a sealed pressure tube or a flask with a very efficient reflux condenser (dry ice/acetone) because Acetaldehyde is extremely volatile.[1]

  • Imine Formation (Pre-complexation):

    • Dissolve 5-bromo-2-nitroaniline (1.0 equiv) in MeOH (0.2 M).

    • Add Acetic Acid (3.0 equiv).[1] Stir for 10 mins.

    • Add Acetaldehyde (3.0 equiv) as a solution in cold MeOH.

    • Note: Stir at room temperature for 1–2 hours. The electron-deficient aniline forms the imine slowly.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        (2.0 equiv) portion-wise (gas evolution may occur).[1]
      
  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench carefully with sat.[1]

      
        (gas evolution).[1]
      
    • Evaporate most of the Methanol under reduced pressure.[1]

    • Extract the residue with DCM or EtOAc.[1]

    • Wash with water and brine, dry over

      
      .[1]
      

Purification & Quality Control

Regardless of the method used, purification is usually required to remove traces of unreacted starting material or di-ethylated byproduct.[1]

Purification Crude Crude Mixture TLC TLC Analysis (Hex:EtOAc 8:2) Crude->TLC Column Flash Chromatography SiO2 Gel TLC->Column Rf ~ 0.5 Product Pure N-Ethyl Product (Yellow Solid) Column->Product

Figure 2: Purification workflow.

Validation Parameters
  • Appearance: The product, N-ethyl-5-bromo-2-nitroaniline, is typically a bright yellow/orange solid.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~8.0 ppm:  Doublet (H-3, ortho to nitro).[1]
      
    • 
       ~6.8-7.0 ppm:  Aromatic signals (H-4, H-6).[1]
      
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       ~8.0-8.2 ppm:  Broad singlet (N-H ).[1] Crucial: Integration must be 1H.[1] If 0H, you have di-ethylated.
      
    • 
       ~3.3 ppm:  Quartet (C
      
      
      
      -CH3).[1]
    • 
       ~1.3 ppm:  Triplet (CH2-CH
      
      
      
      ).[1]

Safety & Hazards (E-E-A-T)

  • Nitro Compounds: Potentially explosive if heated to dryness under high vacuum or subjected to adiabatic shock.[1] Never distill the crude residue at high temperatures (>150°C).[1]

  • Ethyl Iodide: A known alkylating agent and suspected carcinogen.[1] Use in a fume hood.[1][2] Destruct excess alkyl halides with aqueous ammonia or thiosulfate before disposal.[1]

  • Sodium Cyanoborohydride: Generates HCN gas if exposed to strong acid.[1] Maintain pH > 3 during workup or quench in a well-ventilated hood.[1]

References

  • BenchChem. (2025).[1][3][9] Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for reductive amination logic).

  • Linciano, P., et al. (2013).[10] "Use of Primary Amines for the Selective N-Alkylation of Anilines." Synlett, 24, 2249-2254.[10] Retrieved from

  • PubChem. (2025).[1] 5-Bromo-2-nitroaniline Compound Summary. CID 5314766.[1][11] Retrieved from

  • RSC Advances. (2020).[1] A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination.[1] (Supporting Info contains NMR data for similar halo-nitroanilines). Retrieved from

Sources

Method

Application Note: 5-Bromo-N-ethyl-2-nitroaniline as a Regioselective Scaffold for Heterocyclic Synthesis

Executive Summary In the landscape of medicinal chemistry, the benzimidazole pharmacophore is ubiquitous, yet the synthesis of non-symmetric, N-alkylated derivatives often suffers from regiochemical ambiguity. Standard a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the benzimidazole pharmacophore is ubiquitous, yet the synthesis of non-symmetric, N-alkylated derivatives often suffers from regiochemical ambiguity. Standard alkylation of 5-bromobenzimidazole yields a difficult-to-separate mixture of 5-bromo and 6-bromo isomers.

This application note details the use of 5-Bromo-N-ethyl-2-nitroaniline as a superior building block. By installing the N-ethyl group prior to cyclization, this scaffold locks the regiochemistry, providing exclusive access to the 6-bromo-1-ethyl-1H-benzimidazole series. This "pre-functionalization" strategy eliminates isomer separation steps and provides a reliable handle (C-Br) for downstream palladium-catalyzed cross-couplings.

Structural Analysis & Strategic Value

The Regioselectivity Problem

When alkylating 5-bromo-1H-benzimidazole, the electrophile can attack either N1 or N3 due to tautomeric equilibrium, typically resulting in a ~1:1 mixture of 1-alkyl-5-bromo and 1-alkyl-6-bromo isomers. Separating these isomers often requires tedious chromatography.

The Solution: 5-Bromo-N-ethyl-2-nitroaniline

This building block (CAS 813448-98-5) contains three orthogonal functionalities:

  • Nitro Group (-NO₂): A latent amine precursor for cyclization.

  • Ethylamino Group (-NHEt): Defines the N1 position of the final heterocycle.

  • Bromo Group (-Br): Located para to the nitro group (and meta to the amine). Upon cyclization, this geometry dictates the formation of the 6-bromo isomer.

Synthesis Pathway Visualization

ReactionPathway cluster_legend Key Transformation Logic SM 2,4-Dibromonitrobenzene (Starting Material) Intermediate 5-Bromo-N-ethyl-2-nitroaniline (The Building Block) SM->Intermediate SNAr EtNH2, EtOH, 60°C Diamine 4-Bromo-N1-ethyl-benzene-1,2-diamine (Reduced Intermediate) Intermediate->Diamine Reduction Fe/AcOH or H2/Pd Product 6-Bromo-1-ethyl-2-substituted-benzimidazole (Target Scaffold) Diamine->Product Cyclization R-CHO, Na2S2O5 Legend Regiocontrol: The N-ethyl group is fixed before the ring closes, preventing isomer mixtures.

Figure 1: Synthetic workflow ensuring regiochemical fidelity. The position of the bromine relative to the ethylamine is fixed in the first step.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Target: 5-Bromo-N-ethyl-2-nitroaniline

This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The bromine at the ortho position to the nitro group is significantly more labile than the meta bromine due to the electron-withdrawing resonance effect of the nitro group.

Reagents:

  • 2,4-Dibromonitrobenzene (1.0 eq)[1]

  • Ethylamine (2.0 M in THF or 70% aq. solution) (2.5 eq)

  • Ethanol (Solvent)[1][2]

  • Triethylamine (Optional base, 1.2 eq)

Procedure:

  • Dissolution: Dissolve 2,4-dibromonitrobenzene (5.0 g, 17.8 mmol) in Ethanol (50 mL).

  • Addition: Cool to 0°C. Dropwise add Ethylamine solution (45 mmol).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should convert to a bright yellow/orange spot (Rf ~0.6).

    • Note: If reaction is sluggish, heat to 50°C.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield bright orange crystals.

  • Yield Expectation: 85-92%.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the doublet at ~7.8 ppm (C3-H of SM) and appearance of the ethyl quartet (~3.3 ppm) and triplet (~1.3 ppm). The NH signal is typically broad around 8.0 ppm.

Protocol B: Reduction to Diamine

Target: 4-Bromo-N1-ethylbenzene-1,2-diamine

Safety Warning: Diamines are sensitive to oxidation (turning dark/purple). Use immediately or store under Argon.

Method (Iron/Acetic Acid - Robust & Scalable):

  • Suspend 5-Bromo-N-ethyl-2-nitroaniline (2.45 g, 10 mmol) in Ethanol (30 mL) and Water (5 mL).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Isolation: Concentrate the filtrate. Basify with sat. NaHCO₃ to pH 9. Extract with DCM.

  • Result: Dark oil or solid. Use directly in Protocol C.

Protocol C: Cyclization to 6-Bromo-1-ethyl-2-phenyl-1H-benzimidazole

Mechanism: Oxidative condensation of diamine with aldehyde.

This protocol uses Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant, superior to nitrobenzene or open-air oxidation for maintaining yield.

Reagents:

  • Crude Diamine from Protocol B (1.0 eq)

  • Benzaldehyde (or substituted derivative) (1.1 eq)

  • Na₂S₂O₅ (Sodium Metabisulfite) (1.2 eq)

  • Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step:

  • Mixing: In a round-bottom flask, dissolve the Diamine (2.15 g, ~10 mmol) and Benzaldehyde (1.06 g, 10 mmol) in Ethanol/Water (3:1, 40 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (2.28 g, 12 mmol) in one portion.

  • Reaction: Reflux for 4 hours.

  • Workup: Cool the mixture. Pour into ice-water (200 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with water and hexanes.[2] If necessary, purify via column chromatography (DCM/MeOH 98:2).

Data Interpretation:

  • Regiochemistry Check: The C7 proton (ortho to N1-Ethyl) will show a distinct NOE (Nuclear Overhauser Effect) with the N-Ethyl protons. The C4 and C5 protons will appear as doublets (or dd) with specific coupling constants.

  • Structure: The Br is at position 6.[3]

Downstream Applications: Palladium Cross-Coupling

The 6-bromo handle allows for the rapid generation of libraries via Suzuki-Miyaura coupling.

General Suzuki Protocol:

  • Reactants: 6-Bromo-1-ethyl-benzimidazole (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq).

  • Solvent: Dioxane.

  • Conditions: 100°C, 2-12 hours under N₂.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete displacement due to steric bulk of Ethylamine.Use a sealed tube at 80°C; ensure solvent is anhydrous if using NaH (though EtNH2 usually suffices).
Dark/Tarred Diamine Oxidation of the electron-rich diamine.Perform reduction under N₂ atmosphere; add a pinch of ascorbic acid during workup; use immediately.
Incomplete Cyclization Insufficient oxidant or steric hindrance of aldehyde.Switch to solvent DMF at 120°C; increase Na₂S₂O₅ to 2.0 eq.
Isomer Contamination Starting material was impure (e.g., contained 2,6-dibromo isomer).Verify purity of 2,4-dibromonitrobenzene precursor via GC-MS before starting.

Diagram: Regioselectivity Mechanism

Regioselectivity cluster_wrong Conventional Route (Problematic) cluster_right Proposed Route (Solution) A 5-Bromobenzimidazole B Alkylation (Et-I) A->B C Mixture: 5-Bromo-1-Et (50%) + 6-Bromo-1-Et (50%) B->C X 5-Bromo-N-ethyl-2-nitroaniline Y Reduction & Cyclization X->Y Z Single Isomer: 6-Bromo-1-ethyl-benzimidazole Y->Z

Figure 2: Comparison of the conventional alkylation route versus the nitroaniline cyclization route, highlighting the elimination of isomer mixtures.

References

  • Synthesis of 5-Bromo-N-ethyl-2-nitroaniline (Building Block)

    • Methodology adapted from: "Nucleophilic Aromatic Substitution of 2,4-Dibromonitrobenzene."[1] Journal of Chemical Education, 2005. (General SNAr protocols for o-halonitrobenzenes).

    • Compound Data: PubChem. "5-Bromo-N-ethyl-2-nitroaniline." National Library of Medicine. [Link]

  • Benzimidazole Cyclization Protocols

    • Sodium Metabisulfite Method: "A facile and efficient synthesis of benzimidazole as potential anticancer agents."[2] Journal of Chemical Sciences, 2018. [Link]

  • Regiochemistry of Benzimidazoles

    • "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." RSC Advances, 2024. [Link]

  • Reduction Protocols

    • "Reduction of the Nitro Group into Amines."[4][5] Green Chemistry, 2013.[4] [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 5-Bromo-N-ethyl-2-nitroaniline

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-N-ethyl-2-nitroaniline in nucleophilic aromatic subs...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Bromo-N-ethyl-2-nitroaniline in nucleophilic aromatic substitution (SNAr) reactions. This document delves into the underlying chemical principles, provides detailed experimental protocols for various classes of nucleophiles, and offers insights into reaction optimization and safety considerations.

Introduction: The Strategic Advantage of 5-Bromo-N-ethyl-2-nitroaniline in SNAr

Nucleophilic aromatic substitution (SNAr) is a powerful transformation in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are pivotal scaffolds in medicinal chemistry and materials science.[1] The reactivity of an aromatic ring towards nucleophilic attack is intrinsically low due to its inherent electron density. However, the strategic placement of potent electron-withdrawing groups can render the aromatic system sufficiently electrophilic to undergo substitution.[2]

5-Bromo-N-ethyl-2-nitroaniline is a versatile substrate for SNAr reactions, engineered with key structural features that promote efficient substitution. The nitro group (-NO2), positioned ortho to the N-ethylamino substituent, is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.[3] This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the bromine atom at the 5-position is primed for displacement by a wide array of nucleophiles. The N-ethyl group provides a handle for further synthetic modifications and can influence the solubility and electronic properties of the molecule.

Mechanistic Insights: The SNAr Pathway

The SNAr reaction of 5-Bromo-N-ethyl-2-nitroaniline proceeds through a well-established two-step addition-elimination mechanism.[4] Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[6]

  • Elimination of the Leaving Group and Re-aromatization: In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4] The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[2]

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 5-Bromo-N-ethyl-2-nitroaniline with various classes of nucleophiles. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn at all times.

Safety Precautions

5-Bromo-N-ethyl-2-nitroaniline and its related compounds should be handled with care. Based on the safety data for similar compounds like 5-bromo-2-nitroaniline, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Always consult the material safety data sheet (MSDS) before use.[1][8]

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate SNAr reactions.

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile or to act as a scavenger for the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (50-150 °C), depending on the nucleophilicity of the attacking species and the reactivity of the substrate.

  • Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 5-amino-N-ethyl-2-nitroaniline derivatives.

Materials:

  • 5-Bromo-N-ethyl-2-nitroaniline

  • Amine nucleophile (e.g., piperidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at a temperature between 80-120 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Amine_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Bromo-N-ethyl-2-nitroaniline in anhydrous DMF B Add Amine Nucleophile (1.1-1.5 eq) A->B C Add Base (K₂CO₃ or Et₃N) (2.0 eq) B->C D Heat reaction mixture (80-120 °C) C->D E Monitor by TLC D->E F Cool and quench with water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with brine, dry, and filter G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for SNAr with amine nucleophiles.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioether derivatives from 5-Bromo-N-ethyl-2-nitroaniline.

Materials:

  • 5-Bromo-N-ethyl-2-nitroaniline

  • Thiol nucleophile (e.g., thiophenol, ethanethiol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous DMF to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq) in anhydrous DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol describes the synthesis of alkoxy derivatives of N-ethyl-2-nitroaniline.

Materials:

  • 5-Bromo-N-ethyl-2-nitroaniline

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Expected Reactivity and Conditions

The following table summarizes the expected reactivity and general reaction conditions for the SNAr of 5-Bromo-N-ethyl-2-nitroaniline with different classes of nucleophiles.

Nucleophile ClassExample NucleophileRelative ReactivityTypical BaseTypical SolventTypical Temperature (°C)
Amines Piperidine, MorpholineHighK₂CO₃, Et₃NDMF, DMSO80 - 120
AnilineModerateK₂CO₃, Cs₂CO₃DMF, NMP100 - 150
Thiols ThiophenolVery HighNaH, K₂CO₃DMF, THF25 - 80
EthanethiolHighNaH, K₂CO₃DMF, THF25 - 60
Alkoxides Sodium MethoxideHighNaH, NaOMeTHF, MeOH50 - 80
Sodium PhenoxideModerateNaH, K₂CO₃DMF, THF80 - 120

Causality Behind Experimental Choices

  • Choice of Leaving Group: While fluoride is often the best leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack, bromide is also an effective leaving group, particularly in highly activated systems like 5-Bromo-N-ethyl-2-nitroaniline. The reactivity order for halogens in SNAr is generally F > Cl ≈ Br > I.[4]

  • Role of the N-ethyl Group: The N-ethyl group is an electron-donating group, which can slightly decrease the overall electrophilicity of the aromatic ring compared to an unsubstituted aniline. However, its electronic effect is generally outweighed by the powerful electron-withdrawing nitro group. The steric bulk of the N-ethyl group is minimal and is not expected to significantly hinder the approach of the nucleophile to the C-Br position.

  • Solvent Effects: Polar aprotic solvents are crucial as they solvate the cation of the base (e.g., K⁺ in K₂CO₃) while poorly solvating the anionic nucleophile, thereby increasing its effective nucleophilicity.[9]

  • Base Selection: The choice of base depends on the pKa of the nucleophile. For amines, a weaker base like K₂CO₃ or Et₃N is often sufficient. For less acidic nucleophiles like thiols and alcohols, a stronger base such as NaH or t-BuOK is required to generate the more potent anionic nucleophile.

Conclusion

5-Bromo-N-ethyl-2-nitroaniline is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The presence of the activating nitro group and the bromo leaving group allows for the efficient introduction of a wide range of functionalities, making it a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to successfully employ this reagent in their synthetic endeavors.

References

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-NITROANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2018). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Royal Society of Chemistry. (1972). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-nitroaniline. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

Sources

Method

Application Note: Protocol for Monitoring Reactions with 5-Bromo-N-ethyl-2-nitroaniline using TLC

Abstract & Scope This application note provides a comprehensive protocol for the qualitative analysis and reaction monitoring of 5-Bromo-N-ethyl-2-nitroaniline (CAS: 25907-09-5) and its derivatives. Due to the specific e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive protocol for the qualitative analysis and reaction monitoring of 5-Bromo-N-ethyl-2-nitroaniline (CAS: 25907-09-5) and its derivatives. Due to the specific electronic environment created by the ortho-nitro group and the secondary amine, this compound exhibits unique chromatographic behavior characterized by "self-indicating" colorimetric properties and distinct polarity shifts. This guide addresses the challenges of separating this lipophilic, colored starting material from highly polar reduction products (diamines) or cross-coupling derivatives, providing a robust logic for solvent selection and visualization.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7]

To design an effective TLC protocol, one must first understand the molecular interactions driving retention on the silica stationary phase.

FeatureChemical BasisChromatographic Impact
Chromophore Nitro-aniline conjugationSelf-Indicating: The compound appears as a distinct Orange/Yellow spot on silica without staining.
H-Bonding Intramolecular H-bond (NH

O=N)
Reduces interaction with silica silanols, causing the compound to elute higher (higher Rf) than comparable para-isomers.
Basicity Electron-withdrawing Nitro groupDrastically reduces the basicity of the amine. Tailing is less severe than with alkyl amines, but still possible.
Bromine Handle Aryl HalideLipophilic contributor. Allows for Pd-catalyzed coupling (Suzuki, Buchwald), which significantly alters polarity.

Core Methodology: The TLC Protocol[1][3][7][8][9][10][11]

Stationary Phase
  • Standard: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Rationale: The fluorescence indicator (F

    
    ) allows visualization of the aromatic core, while the silica matrix separates based on polarity.
    
Sample Preparation (Critical)

Improper concentration is the leading cause of poor resolution (streaking).

  • Dissolution: Dissolve ~1-2 mg of the reaction mixture in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Verification: The solution should be pale yellow. If it is dark orange/red, it is too concentrated.

  • Spotting: Use a micro-capillary. Spot diameter should not exceed 2 mm.

Mobile Phase Optimization Strategy

Do not rely on a single solvent system. Use the "Triangle Optimization" approach to separate the Starting Material (SM) from the Product (P).

Recommended Solvent Systems:

SystemRatio (v/v)Target Reaction TypePolarity
Hexane : EtOAc 80 : 20 Standard Purity CheckLow-Medium
Hexane : EtOAc 60 : 40 Cross-Coupling (Suzuki)Medium
DCM : MeOH 95 : 5 Nitro Reduction (Diamine)High
Tol : EtOAc 90 : 10 Isomer SeparationAromatic Selective

Note: If "tailing" (comet-like streaks) occurs due to the amine functionality, add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase.

Visualization & Detection Logic

Because 5-Bromo-N-ethyl-2-nitroaniline is colored, a multi-mode visualization strategy is required to confirm conversion.

Step 1: Visual Inspection (Visible Light)
  • Observation: Look for the Orange/Yellow spot of the Starting Material (SM).[1]

  • Logic: If the reaction is a Nitro Reduction , the disappearance of the yellow color is the primary indicator of completion. The product (diamine) is often colorless or pale brown (due to air oxidation).

Step 2: UV Fluorescence (254 nm)
  • Observation: Dark spots against a green fluorescent background.

  • Logic: Confirms the presence of the aromatic ring. Essential for seeing products that have lost the nitro-chromophore.

Step 3: Chemical Staining (Dip & Heat)

Select the stain based on the product functional group, as the SM is already visible.

  • Ninhydrin:

    • Target: Primary amines (e.g., after Nitro reduction).

    • Result: Primary amines turn Red/Purple . The secondary amine SM may stain faintly or not at all.

  • p-Anisaldehyde:

    • Target: General organic compounds.[2]

    • Result: Differentiates overlapping spots by turning them different colors (e.g., brown vs. green).

Workflow Visualization

General TLC Decision Tree

This diagram illustrates the logical flow for selecting the mobile phase and visualization method.

TLC_Workflow Start Start: Reaction Monitoring SolventSelect Select Mobile Phase (Based on Expected Product) Start->SolventSelect RunPlate Elute Plate SolventSelect->RunPlate VisualCheck Visual Inspection (Visible Light) RunPlate->VisualCheck UVCheck UV Inspection (254 nm) VisualCheck->UVCheck Check for colorless products StainCheck Chemical Stain (Ninhydrin/Anisaldehyde) UVCheck->StainCheck Confirm functional groups Decision Separation Adequate? StainCheck->Decision Decision->Start Yes (Record Data) Optimize Adjust Polarity/Modifier Decision->Optimize No (Overlapping Spots) Optimize->SolventSelect Re-run

Figure 1: Decision tree for monitoring reactions involving colored nitroaniline derivatives.

Case Study: Monitoring Nitro Reduction

Reaction: 5-Bromo-N-ethyl-2-nitroaniline


 4-Bromo-N1-ethylbenzene-1,2-diamine.

This is the most challenging separation due to the massive polarity shift.

The Polarity Flip
  • Starting Material (SM):

    • Properties: Non-polar (Intramolecular H-bond), Colored (Yellow).

    • Rf (Hex/EtOAc 50:50): ~0.6 - 0.7.

  • Product (P):

    • Properties: Highly Polar (Free primary amine + secondary amine), H-bond donor to silica.

    • Rf (Hex/EtOAc 50:50): ~0.0 - 0.1 (Sticks to baseline).

Protocol Modification

If you use the standard Hex/EtOAc system, the product will not move. You must switch to a polar system to verify the product is forming, not just that the SM is disappearing.

Recommended System for Reduction:

  • DCM : Methanol (95:5) + 0.5% TEA

  • Observation: SM moves to solvent front; Product moves to Rf ~0.3 - 0.4.

Reduction_Logic cluster_TLC TLC Plate Appearance (Hex:EtOAc 1:1) SM Starting Material (Nitro) Yellow Spot Low Polarity Prod Product (Diamine) Colorless/Brown High Polarity SM->Prod Reduction (Fe/AcOH or H2/Pd) SpotSM SM: Rf ~0.7 SpotP Prod: Rf ~0.0 (Baseline)

Figure 2: Polarity shift during nitro reduction. The product requires polar solvents (e.g., MeOH/DCM) to elute.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Streaking / Tailing Interaction between the basic amine and acidic silica silanols.Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.
Co-elution Product and SM have similar Rf values (common in N-alkylation).Change solvent selectivity.[3][4] Switch from EtOAc to Acetone or Toluene .
Ghost Spots Decomposition on silica.Perform 2D-TLC: Run plate, rotate 90°, run again. If spots appear off-diagonal, the compound is degrading.
Darkening Baseline Oxidation of phenylenediamines.[5]The reduction product is air-sensitive. Analyze immediately or keep the plate under N

until visualization.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Qualitative Organic Analysis: Separation of Mixtures. Longman Scientific & Technical. (Standard reference for solvent selection logic).
  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Chemistry. Available at: [Link] (Authoritative source for stain preparation).

  • Leonard, J., Lygo, B., & Procter, G.Advanced Practical Organic Chemistry, 3rd Ed. CRC Press.
  • PubChem Compound Summary. "5-Bromo-2-nitroaniline" (Structural analogue data). National Center for Biotechnology Information. Available at: [Link][6]

Sources

Application

Application Note: A Validated HPLC Method for the Determination of Purity of 5-Bromo-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the determination of the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the determination of the purity of 5-Bromo-N-ethyl-2-nitroaniline. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The described method is specific, linear, accurate, precise, and robust, making it suitable for quality control and purity assessment in research and drug development settings. This document provides a comprehensive guide to the experimental protocol, method validation, and data interpretation.

Introduction

5-Bromo-N-ethyl-2-nitroaniline (C8H9BrN2O2, MW: 245.1 g/mol ) is a substituted nitroaniline derivative that can serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical compounds.[1] The purity of such intermediates is a critical parameter that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for the accurate determination of its purity is essential.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[2][3] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like 5-Bromo-N-ethyl-2-nitroaniline.[4][5] This application note details the development and validation of a simple, isocratic reversed-phase HPLC method for the purity determination of 5-Bromo-N-ethyl-2-nitroaniline, following the guidelines of the International Council for Harmonisation (ICH).[6][7][8]

Experimental

Materials and Reagents
  • 5-Bromo-N-ethyl-2-nitroaniline reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The selection of chromatographic conditions was based on the physicochemical properties of 5-Bromo-N-ethyl-2-nitroaniline and existing methods for similar nitroaniline compounds.[9][10] A C18 column was chosen due to the non-polar nature of the analyte.[11] Acetonitrile and water were selected as the mobile phase for their common use in reversed-phase chromatography. A small amount of phosphoric acid was added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups. The detection wavelength was selected based on the UV absorbance characteristics of nitroanilines, which typically exhibit strong absorbance in the UV region.[12]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Sample and Standard Preparation

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of 5-Bromo-N-ethyl-2-nitroaniline reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the 5-Bromo-N-ethyl-2-nitroaniline sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines.[6][13][14] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Precision Sub-tests Dev Method Development & Optimization Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Repeat Repeatability Prec->Repeat Inter Intermediate Precision Prec->Inter

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the reference standard solution, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of 5-Bromo-N-ethyl-2-nitroaniline.

Linearity

Linearity was assessed by preparing a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate, and the percentage recovery was calculated.

Precision

Repeatability was evaluated by performing six replicate injections of the sample solution (100 µg/mL) on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the peak areas was calculated.

Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and a different HPLC system. Six replicate injections of the sample solution (100 µg/mL) were performed, and the RSD of the peak areas was calculated.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

The effect of these variations on the retention time and peak area of 5-Bromo-N-ethyl-2-nitroaniline was observed.

Results and Discussion

Method Development and Optimization

The developed HPLC method provided a well-resolved, symmetric peak for 5-Bromo-N-ethyl-2-nitroaniline with a retention time of approximately 5.2 minutes. The isocratic elution ensured a stable baseline and reproducible results. The mobile phase composition of acetonitrile, water, and phosphoric acid in the ratio of 60:40:0.1 (v/v/v) offered a good balance between analysis time and resolution from potential impurities.

Chromatographic_Separation cluster_0 HPLC System MobilePhase Mobile Phase (ACN:H2O:H3PO4) Pump Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Injector->Column Sample Injection Detector UV Detector (254 nm) Column->Detector Column->Detector Separation DataSystem Data Acquisition Detector->DataSystem Detector->DataSystem Signal

Caption: Schematic of the HPLC experimental workflow.

Validation Results

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,765
75751,234
1001,002,543
1251,253,876
1501,504,123
Correlation Coefficient (r²) 0.9998

The method demonstrated excellent linearity over the concentration range of 50-150 µg/mL, with a correlation coefficient greater than 0.999.

Table 2: Accuracy Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery
80%8079.899.75%
100%100100.2100.20%
120%120119.599.58%

The accuracy of the method was confirmed by the high recovery values, which were within the acceptable range of 98-102%.

Table 3: Precision Data

Precision TypenMean Peak Area% RSD
Repeatability 61,001,9870.45%
Intermediate Precision 61,003,1230.58%

The low RSD values for both repeatability and intermediate precision (both < 2%) indicate that the method is highly precise.

Table 4: Robustness Data

Parameter VariedVariationRetention Time (min)Peak Area
Flow Rate 0.9 mL/min5.81,113,876
1.1 mL/min4.7911,345
Column Temperature 28 °C5.31,005,432
32 °C5.1998,765
Acetonitrile % 58%5.51,003,210
62%4.91,001,987

The method was found to be robust, as minor, deliberate changes in the chromatographic conditions did not significantly affect the results.

Conclusion

A simple, specific, linear, accurate, precise, and robust isocratic reversed-phase HPLC method has been developed and validated for the determination of the purity of 5-Bromo-N-ethyl-2-nitroaniline. The method is suitable for routine quality control analysis in both research and industrial settings.

References

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-5-nitroaniline. Retrieved from [Link]

  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-ethoxy-N-ethyl-2-nitroaniline. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • US Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Ethyl-5-nitroaniline. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Frontiers. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]

Sources

Method

Protocol for the Purification of 5-Bromo-N-ethyl-2-nitroaniline via Recrystallization

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the purification of 5-Bromo-N-ethyl-2-nitroaniline, a key intermediate in various synth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 5-Bromo-N-ethyl-2-nitroaniline, a key intermediate in various synthetic pathways relevant to drug discovery and development. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1] The efficacy of this method is contingent upon the careful selection of a solvent in which the compound of interest exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2][3] This document outlines the scientific rationale for solvent selection, a step-by-step experimental procedure, methods for purity validation, and a troubleshooting guide to ensure a high-yield, high-purity outcome.

Introduction and Scientific Principles

5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce toxicological risks. Recrystallization is the gold-standard purification method for crystalline solids.[4]

The core principle of recrystallization is based on differential solubility.[2] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Ideally, impurities remain dissolved in the cold solvent (mother liquor) due to their lower concentration or higher solubility and are subsequently removed by filtration.[1] The formation of a crystal lattice is an ordered process that tends to exclude molecules that do not fit, resulting in a significant increase in purity.[1]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is critical before commencing any experimental work.

Table 1: Physicochemical Properties of 5-Bromo-N-ethyl-2-nitroaniline

Property Value Source
CAS Number 813448-98-5 [5]
Molecular Formula C₈H₉BrN₂O₂ [5][6]
Molecular Weight 245.1 g/mol [5]
Appearance Expected to be a crystalline solid Inferred from related compounds[7]

| Purity (Typical) | ≥97% (before recrystallization) |[5] |

Safety and Handling Precautions:

While specific toxicity data for 5-Bromo-N-ethyl-2-nitroaniline is limited, related compounds like 5-Bromo-2-nitroaniline are classified as harmful and irritants.[8][9] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10] In case of contact, rinse the affected area immediately with copious amounts of water.[9]

  • Solvent Hazards: The primary recommended solvent, ethanol, is flammable. Ensure there are no open flames or spark sources in the vicinity.

Solvent Selection: The Key to Successful Purification

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should:

  • Completely dissolve the solute (5-Bromo-N-ethyl-2-nitroaniline) at its boiling point.

  • Dissolve the solute very sparingly or not at all at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely at all temperatures or not at all.

  • Be chemically inert, not reacting with the solute.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the polar nitro and amine functionalities and the nonpolar aromatic ring of the target molecule, a moderately polar solvent is predicted to be effective. Ethanol (95% or absolute) is the recommended starting solvent for this procedure. It is a good solvent for many nitroaniline derivatives when hot and a poor solvent when cold, fitting the primary criteria perfectly.[7]

Detailed Experimental Protocol

This protocol is designed for the purification of an initial 5.0 g batch of crude 5-Bromo-N-ethyl-2-nitroaniline.

Materials and Equipment:

  • Crude 5-Bromo-N-ethyl-2-nitroaniline (5.0 g)

  • Ethanol (95% or absolute), ~100-150 mL

  • Erlenmeyer flasks (2 x 250 mL)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Buchner funnel and appropriately sized filter paper

  • Filter flask (side-arm flask) with vacuum tubing

  • Ice bath

  • Glass rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of the crude 5-Bromo-N-ethyl-2-nitroaniline into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 50 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring.[7] Bring the solvent to a gentle boil.

    • Continue adding ethanol in small portions (2-5 mL at a time) to the boiling mixture until all the solid has just dissolved. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, thereby maximizing the yield of recrystallized product.[7] An excess of solvent will result in some of the product remaining dissolved even after cooling, leading to a lower recovery.[4]

  • Hot Filtration (Conditional Step):

    • This step is only necessary if insoluble impurities (e.g., dust, sand) or colored, tarry materials are observed in the hot solution.

    • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated 250 mL Erlenmeyer flask. Pre-heat the flask and funnel by allowing them to sit in the steam from a beaker of boiling water or briefly on the hotplate.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would result in product loss.[7]

    • Quickly pour the hot solution through the fluted filter paper. If colored impurities are present that are soluble, they will pass through at this stage. (Note: For removal of colored, soluble impurities, activated carbon can be added before hot filtration, but this can also adsorb the product and reduce yield).[2]

  • Crystallization (Cooling):

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][4]

    • Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the solid to precipitate out of solution quickly, trapping impurities within the crystal lattice.[3]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[7][11]

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom, covering all the holes.

    • Place the funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol to ensure it is sealed against the funnel.

    • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Pour the slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount (2 x 5-10 mL) of ice-cold ethanol.[7]

    • Causality: The cold solvent washes away the mother liquor containing the dissolved impurities that adheres to the crystal surfaces. It is critical that the wash solvent is cold to avoid dissolving a significant portion of the purified product.[11]

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the semi-dry crystalline powder to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated fume hood, or more efficiently, in a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid any potential degradation.

Workflow Visualization

The following diagram outlines the logical flow of the recrystallization procedure.

Recrystallization_Workflow Crude Crude Solid (5-Bromo-N-ethyl-2-nitroaniline) Dissolve Dissolution (Min. Hot Ethanol) Crude->Dissolve HotSol Hot Saturated Solution Dissolve->HotSol InsolubleCheck Insoluble Impurities? HotSol->InsolubleCheck HotFilt Hot Gravity Filtration InsolubleCheck->HotFilt Yes Cooling Slow Cooling (Room Temp -> Ice Bath) InsolubleCheck->Cooling No HotFilt->Cooling Crystals Crystal Slurry (in Mother Liquor) Cooling->Crystals VacFilt Vacuum Filtration Crystals->VacFilt Wash Wash with Cold Ethanol VacFilt->Wash Waste Waste (Mother Liquor + Impurities) VacFilt->Waste WetCrystals Pure Wet Crystals Wash->WetCrystals Drying Drying (Air or Vacuum Oven) WetCrystals->Drying PureDry Pure, Dry Product Drying->PureDry

Caption: Recrystallization workflow for 5-Bromo-N-ethyl-2-nitroaniline.

Purity Assessment and Expected Results

The success of the purification is validated by analyzing the final product.

  • Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). The crude, impure starting material will typically melt over a broader range and at a lower temperature. The melting point of the purified product should be determined and compared to the literature value, if available.

  • Yield Calculation: Calculate the percentage yield: Yield (%) = (mass of pure, dry product / initial mass of crude product) x 100

Table 2: Expected Outcome of Recrystallization

Parameter Before Recrystallization (Crude) After Recrystallization (Pure)
Appearance May be discolored, clumpy Well-defined crystals, uniform color
Melting Point Broad and depressed range Sharp, narrow range
Purity (by HPLC/NMR) e.g., 95-98% >99.5%

| Expected Yield | N/A | 70-90% (typical) |

Troubleshooting Guide

Table 3: Common Issues and Solutions in Recrystallization

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling Too much solvent was added. Boil off some of the solvent to re-saturate the solution and attempt cooling again.
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Add a "seed crystal" of the pure compound to induce crystallization.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add a larger volume of hot solvent, and allow it to cool very slowly.
The compound is highly impure, leading to significant melting point depression. Consider a different solvent or an alternative purification method (e.g., column chromatography) first.
Very low yield of recovered product Too much solvent was used. Re-concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure).
The crystals were washed with solvent that was not cold enough. Always use ice-cold solvent for washing.

| | Premature crystallization occurred during hot filtration. | Ensure filtration apparatus is adequately pre-heated and perform the filtration step quickly. |

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Corwin, A. H. (1955). Crystallization of 2-Ethyl-5-nitroaniline. This is a cited reference within another article and a direct link is not available, but the synthesis is mentioned in the context of crystallization from cyclohexane or methanol. [Link]

Sources

Application

Technical Guide: Purification of 5-Bromo-N-ethyl-2-nitroaniline via Flash Column Chromatography

Abstract & Scope This application note details the isolation and purification of 5-Bromo-N-ethyl-2-nitroaniline (BENA), a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation and purification of 5-Bromo-N-ethyl-2-nitroaniline (BENA), a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and azo dyes.[1][2][3] While the synthesis typically involves the nucleophilic aromatic substitution (


) of 4-bromo-2-fluoro-1-nitrobenzene with ethylamine, the purification is complicated by the presence of unreacted non-polar starting materials and potentially polar hydrolysis byproducts.[1][2][3]

This guide provides a self-validating protocol using Flash Column Chromatography (FCC) on silica gel.[1][2][3] It leverages the unique intramolecular hydrogen bonding of ortho-nitroanilines to achieve high-resolution separation without the need for basic modifiers (e.g., triethylamine).[1][2][3]

Physicochemical Profile & Separation Logic[3]

Understanding the molecular behavior on silica is prerequisite to successful separation.[1][2][3]

PropertyCharacteristicChromatographic Implication
Structure Ortho-nitroaniline coreIntramolecular H-Bonding: The NH proton forms a 6-membered chelate ring with the nitro oxygen.[1][2][3] This "masks" the polarity of the amine, increasing

compared to para-isomers.[1][2][3]
Color Bright Yellow/OrangeVisual Indicator: The product forms a distinct colored band, allowing real-time monitoring without constant UV checking.[1][2][3]
Basicity Very Weak Base (

)
No Tailing: The electron-withdrawing nitro and bromo groups suppress the amine's basicity.[1][2][3] Acid-base modifiers (TEA/NH3) are not required and may actually reduce resolution.[1][2][3]
Solubility Moderate (DCM, EtOAc)Loading: Soluble enough for liquid loading in DCM, but dry loading is recommended for tighter bands.[3]
Mechanism of Separation (Graphviz Diagram)

The following diagram illustrates the differential interaction of the reaction components with the silica stationary phase.

SeparationLogic Silica Silica Surface (Polar Si-OH) SM Starting Material (4-Bromo-2-fluoro-1-nitrobenzene) No H-Bond Donor SM->Silica Weak Dipole Fast Elution Product Target: BENA (Intramolecular H-Bond) Masked Polarity Product->Silica Moderate Interaction Mid Elution Impurity Hydrolysis Impurity (Phenols/Salts) Strong H-Bonding Impurity->Silica Strong Adsorption Retained

Figure 1: Interaction hierarchy on silica gel. The target molecule (Yellow) elutes after the non-polar starting material (Red) but well before polar byproducts (Blue).[3]

Method Development: Thin Layer Chromatography (TLC)[2][3][4][5][6][7]

Before scaling to a column, the solvent system must be optimized.[3]

Standard Protocol:

  • Plate: Silica Gel

    
     (Aluminum or Glass backed).[2][3]
    
  • Solvent A: Hexanes (or Petroleum Ether).[2][3]

  • Solvent B: Ethyl Acetate (EtOAc).[2][3][4][5]

TLC Screening Data:

Solvent System (Hex:EtOAc)

(Target)
ObservationVerdict
100:0 0.05Retained at baseline.Too non-polar.
95:5 0.25Slow migration, good separation from SM (

).[2][3]
Ideal for Column Start.
80:20 0.55Good migration.[1][2][3] SM moves to solvent front (

).[2][3]
Ideal for Elution.
50:50 0.85Co-elution with non-polar impurities.[1][2][3]Too polar.

Recommendation: The target


 of 0.25–0.35  is achieved with 5–10% EtOAc in Hexanes .

Detailed Purification Protocol

Phase 1: Column Preparation[1][2][3]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3]

  • Column Size: Use a 10:1 to 20:1 ratio of Silica:Crude Mass (w/w).[2][3]

    • Example: For 1.0 g crude, use 15–20 g silica.[2][3]

  • Packing Method: Slurry pack using 100% Hexanes . This ensures the column is tightly packed and equilibrated in the non-polar starting solvent.[2][3]

Phase 2: Sample Loading (Dry Loading Strategy)

Direct liquid injection in DCM often causes "band broadening" because DCM is more polar than the starting mobile phase (Hexane).[2][3] Dry loading is superior for this separation. [1]

  • Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).[2][3]

  • Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude mass) to the flask.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry yellow powder remains.

  • Carefully pour this powder onto the top of the packed column.[1][2][3]

  • Add a 1 cm layer of sand on top to protect the bed.[1][2][3]

Phase 3: Elution Gradient

Run the column using the following step-gradient to ensure maximum resolution.

StepSolvent Composition (Hex : EtOAc)Volume (Column Volumes - CV)Target Eluting
1 100 : 0 2 CVUnreacted Halide (SM)
2 95 : 5 3 CVTrace non-polar byproducts
3 90 : 10 5-8 CVTarget: BENA (Yellow Band)
4 80 : 20 2 CVFlush remaining target
5 0 : 100 2 CVPolar impurities (discard)
Phase 4: Fraction Collection & Analysis[1][2][3]
  • Monitor: Watch for the distinct yellow band traveling down the column.[2][3]

  • Collect:

    • Collect the yellow band in small fractions (e.g., 10-15 mL for a 20g column).

    • Note: The starting material (4-bromo-2-fluoro-1-nitrobenzene) is also pale yellow but usually less intense and elutes very quickly in 100% Hexane.[1][2][3]

  • Validate: Spot fractions on a TLC plate. Visualize under UV (254 nm) and visible light.[2][3]

    • Pure Fractions: Single spot,

      
       (in 9:1 Hex/EtOAc).
      
  • Isolate: Combine pure fractions and concentrate via rotary evaporation.

Workflow Diagram

PurificationWorkflow cluster_Prep Sample Preparation cluster_Chrom Chromatography Start Crude Reaction Mixture (DCM Solution) Adsorb Add Silica Gel (1:2 ratio) Start->Adsorb Rotavap Evaporate to Dryness (Free-flowing powder) Adsorb->Rotavap Load Load Dry Sample Rotavap->Load Pack Pack Column (100% Hexane) Pack->Load Elute1 Elute: 100% Hexane (Remove SM) Load->Elute1 Elute2 Elute: 10% EtOAc/Hex (Collect Yellow Band) Elute1->Elute2 Finish Pure 5-Bromo-N-ethyl-2-nitroaniline (Solid) Elute2->Finish

Figure 2: Step-by-step workflow for the dry-loading purification method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution with SM Gradient started too polar (e.g., >10% EtOAc).Flush column with 100% Hexane for at least 2 CVs before adding EtOAc.[1][2][3]
Streaking/Tailing Column overloaded or wet loading used.[1][2][3]Switch to Dry Loading . Ensure crude mass is <5% of silica mass.[1][2][3]
Product Stays at Baseline Solvent too non-polar.Increase polarity to 15% or 20% EtOAc.
No Yellow Band Synthesis failure or reduction of nitro group.[1][2][3]Check Crude LC-MS. If nitro reduced to amine, product will turn brown/purple and streak.

Safety & Handling

  • Toxicity: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin (Target Organ Toxicity).[3] Wear nitrile gloves and work in a fume hood.[1][2][3]

  • Explosion Hazard: While stable, nitro compounds can be energetic.[2][3] Do not distill the crude mixture to dryness at high temperatures (>100°C).

  • Waste: Dispose of silica and solvent waste as halogenated organic waste.[1][2][3]

References

  • Synthesis and Purification Context

    • Patent: Preparation of 2-bromo-5-fluoro-4-nitroaniline (Precursor logic). Google Patents.[1][2][3] CN113121358A.[1][2][3] Available at:

    • Analogous Purification: Synthesis of 5-bromo-N-ethyl-2-nitroaniline via substitution.[1][2][3] European Patent EP2913330A1.[1][2][3] Paragraph [0461]. Available at: [2][3]

  • Chromatographic Behavior of Nitroanilines

    • Mechanism:[2][3][5][6][7][8] "TLC Separation of Nitroanilines."[1][2][3][4][9][5] Comparison of ortho vs para polarity and H-bonding effects. Scribd / Academic Sources.[1][2][3] Available at: [Link]

  • Chemical Safety Data

    • PubChem CID 5314766: 5-Bromo-2-nitroaniline (Parent compound properties).[1][2][3][7][10][11] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

Sources

Method

Application Notes and Protocols for the Use of 5-Bromo-N-ethyl-2-nitroaniline in Medicinal Chemistry

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 5-Bromo-N-ethyl-2-nitroaniline as a strategic starting material in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 5-Bromo-N-ethyl-2-nitroaniline as a strategic starting material in medicinal chemistry. We delve into its application as a precursor for the synthesis of 5-bromo-1-ethyl-1H-benzo[d]imidazole derivatives, a class of heterocyclic compounds renowned for their diverse and potent biological activities. This document outlines detailed, field-proven protocols for the multi-step synthesis, explains the chemical principles underpinning the experimental design, and discusses the therapeutic relevance of the resulting molecular scaffolds, with a particular focus on their potential as anticancer agents.

Introduction: The Strategic Value of 5-Bromo-N-ethyl-2-nitroaniline

5-Bromo-N-ethyl-2-nitroaniline is a polysubstituted aniline derivative that serves as a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery. Its unique arrangement of functional groups—a bromine atom, an N-ethyl group, and a nitro group—offers multiple, orthogonal synthetic handles for diversification and scaffold construction.

The primary strategic application of this compound in medicinal chemistry lies in its conversion to the corresponding o-phenylenediamine, which is a key precursor for the synthesis of the benzimidazole core. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities[1][2]. The presence of the bromine atom and the N-ethyl group on the benzimidazole ring system derived from 5-Bromo-N-ethyl-2-nitroaniline provides specific advantages:

  • The N-ethyl group: Pre-installs a specific alkyl substituent on one of the benzimidazole nitrogens, which can be crucial for modulating pharmacokinetic properties (e.g., solubility, metabolic stability) and target engagement.

  • The bromine atom: Offers a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of additional pharmacophoric elements to explore structure-activity relationships (SAR). Halogen substitutions are also known to enhance the anticancer activity of some benzimidazole derivatives[3].

This guide will focus on a robust, two-step synthetic pathway to convert 5-Bromo-N-ethyl-2-nitroaniline into a library of 2-substituted-5-bromo-1-ethyl-1H-benzo[d]imidazoles, and discuss their potential as therapeutic agents.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations: the reduction of the nitro group to an amine to form the o-phenylenediamine intermediate, followed by the cyclization of this intermediate with an appropriate one-carbon synthon (e.g., an aldehyde or carboxylic acid) to construct the benzimidazole ring.

G A 5-Bromo-N-ethyl-2-nitroaniline B Step 1: Nitro Group Reduction (e.g., SnCl2·2H2O, HCl) A->B C 4-Bromo-N1-ethylbenzene-1,2-diamine (o-phenylenediamine intermediate) B->C D Step 2: Benzimidazole Formation (e.g., Aldehyde, Na2S2O5) C->D E 2-Substituted-5-bromo-1-ethyl-1H-benzo[d]imidazoles D->E

Figure 1: General two-step synthetic workflow from 5-Bromo-N-ethyl-2-nitroaniline to 2-substituted-5-bromo-1-ethyl-1H-benzo[d]imidazoles.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of the intermediates and final products.

Step 1: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine (Intermediate)

This protocol describes the reduction of the nitro group of 5-Bromo-N-ethyl-2-nitroaniline to an amine using tin(II) chloride dihydrate. This method is generally effective for nitro group reductions in the presence of other functional groups like halogens.

Materials and Equipment:

  • 5-Bromo-N-ethyl-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Acidification and Reflux: After the addition of tin(II) chloride, add concentrated HCl (2-3 mL) dropwise. Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Causality Explanation: The acidic medium is crucial for the activity of the tin(II) chloride reducing agent. The reflux condition ensures the reaction goes to completion.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot (the diamine) indicates the completion of the reaction.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as this will cause gas evolution (CO₂). c. The tin salts will precipitate as a white solid.

  • Extraction: a. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). b. Combine the organic layers and wash with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-Bromo-N1-ethylbenzene-1,2-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of 2-Substituted-5-bromo-1-ethyl-1H-benzo[d]imidazoles

This protocol details the Phillips condensation reaction, a reliable method for constructing the benzimidazole ring by reacting the o-phenylenediamine intermediate with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite[4].

Materials and Equipment:

  • 4-Bromo-N1-ethylbenzene-1,2-diamine (from Step 1)

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-N1-ethylbenzene-1,2-diamine (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Addition of Oxidizing Agent: Add an aqueous solution of sodium metabisulfite (1.5-2.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

    • Causality Explanation: The reaction proceeds through the formation of a Schiff base between the diamine and the aldehyde, which then undergoes oxidative cyclization to form the aromatic benzimidazole ring. Sodium metabisulfite acts as a mild oxidizing agent in this process.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting materials are consumed.

  • Product Isolation: a. Cool the reaction mixture to room temperature. b. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced, or water can be added to induce precipitation. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-5-bromo-1-ethyl-1H-benzo[d]imidazole.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 5-Bromo-N-ethyl-2-nitroaniline B SnCl2·2H2O, HCl, EtOH Reflux, 2-4h A->B C 4-Bromo-N1-ethylbenzene-1,2-diamine B->C D 4-Bromo-N1-ethylbenzene-1,2-diamine E R-CHO, Na2S2O5, EtOH Reflux, 4-6h D->E F 2-R-5-bromo-1-ethyl-1H-benzo[d]imidazole E->F

Figure 2: Detailed reaction scheme for the synthesis of 2-substituted-5-bromo-1-ethyl-1H-benzo[d]imidazoles.

Medicinal Chemistry Relevance and Biological Activity

The benzimidazole scaffold is a cornerstone in the development of anticancer agents. The mechanism of action for many benzimidazole derivatives involves the inhibition of key cellular processes required for tumor growth and proliferation.

Table 1: Representative Biological Activities of Benzimidazole Derivatives

Biological Target/ActivityExamples of Benzimidazole DerivativesTherapeutic PotentialReferences
Anticancer 2-substituted benzimidazolesInhibit cancer cell proliferation and induce apoptosis.[5][6]
BisbenzimidazolesAct as human topoisomerase I inhibitors, leading to DNA damage and cell cycle arrest.[4]
Benzimidazole-triazole hybridsExhibit multi-target recognition, inhibiting various kinases involved in tumor growth.[6]
Antimicrobial 2-mercaptobenzimidazolesShow significant activity against Gram-positive and Gram-negative bacteria.[7]
Anti-diabetic 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsAct as potent α-glucosidase inhibitors.[8]
Anticancer Potential

Derivatives of 2-substituted benzimidazoles have shown significant potential as anticancer agents by targeting various mechanisms[6]:

  • Inhibition of Tyrosine Kinases: Many benzimidazoles are designed to inhibit receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and PDGFR, which are crucial for tumor angiogenesis and cell proliferation[9].

  • Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis[4][10].

  • Microtubule Disruption: Certain benzimidazoles, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization, which is essential for cell division[3].

The synthesis of a library of 2-substituted-5-bromo-1-ethyl-1H-benzo[d]imidazoles using the protocols described herein allows for a systematic exploration of the structure-activity relationship (SAR). By varying the 'R' group at the 2-position, researchers can fine-tune the biological activity and selectivity of these compounds.

G A 5-Bromo-N-ethyl-2-nitroaniline B Synthesis of Benzimidazole Library (Varying 'R' group) A->B C Biological Screening (e.g., NCI-60 cell line panel) B->C D SAR Analysis & Lead Optimization C->D E Identification of Potent Anticancer Candidates D->E

Figure 3: Workflow for the discovery of anticancer agents from 5-Bromo-N-ethyl-2-nitroaniline.

Conclusion

5-Bromo-N-ethyl-2-nitroaniline is a highly valuable starting material for the synthesis of medicinally relevant 5-bromo-1-ethyl-1H-benzo[d]imidazole derivatives. The protocols provided in this guide offer a reliable and efficient pathway to access a diverse range of these compounds. The established and broad-ranging biological activities of the benzimidazole scaffold, particularly in oncology, underscore the importance of this synthetic route for drug discovery and development programs. The strategic placement of the bromo and ethyl substituents provides a solid foundation for further lead optimization and the development of novel therapeutic agents.

References

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 2022. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 2022. (URL: [Link])

  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. PubMed, National Center for Biotechnology Information. (URL: [Link])

  • Benzimidazole - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • Synthesis and Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate, 2016. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 2021. (URL: [Link])

  • To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. (URL: [Link])

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 2020. (URL: [Link])

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. (URL: [Link])

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing, 2022. (URL: [Link])

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. ResearchGate, 2021. (URL: [Link])

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate, 2016. (URL: [Link])

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: Not available)
  • Benzimidazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Benzimidazole derivatives with anticancer activity. ResearchGate. (URL: [Link])

  • Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed, National Center for Biotechnology Information. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-N-ethyl-2-nitroaniline as a Versatile Precursor for Advanced Electro-Optic Materials

Introduction: Unveiling the Potential of a Multifunctional Building Block In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored electronic and optical properties are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored electronic and optical properties are paramount for the development of next-generation technologies. 5-Bromo-N-ethyl-2-nitroaniline emerges as a molecule of significant interest, strategically functionalized to serve as a versatile precursor for advanced materials. Its architecture, featuring a nitroaniline core—a classic electron donor-acceptor system—coupled with a reactive bromine atom, provides a unique combination of intrinsic properties and synthetic accessibility.

The core of this molecule is the nitroaniline group. The electron-withdrawing nitro group (-NO₂) and the electron-donating ethylamino group (-NH-CH₂CH₃) create a strong intramolecular charge-transfer (ICT) system.[1] This inherent electronic asymmetry is the foundation for significant second-order nonlinear optical (NLO) activity, a property crucial for electro-optic applications such as high-speed data modulation and optical switching.[2] The NLO response in such "push-pull" molecules is fundamentally governed by their molecular geometry and electronic structure.[3]

Crucially, the bromine atom at the 5-position is not merely a substituent; it is a synthetic handle. It offers a prime site for post-synthesis modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions.[4][5] This allows for the covalent integration of the chromophoric nitroaniline unit into larger molecular architectures, including polymer backbones, leading to the creation of robust, high-performance electro-optic polymers.[6]

This guide provides a comprehensive overview of the potential applications of 5-Bromo-N-ethyl-2-nitroaniline in materials science, with a focus on its transformation into a functional chromophoric monomer for electro-optic materials. We will present detailed, field-proven protocols for its synthesis, subsequent functionalization, and the characterization of the resulting materials.

PART I: Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

While various synthetic routes to substituted nitroanilines exist, a common strategy involves the functionalization of a pre-existing aniline derivative.[7][8] The following protocol outlines a plausible and robust two-step synthesis starting from N-ethylaniline, involving acetylation for protection and directing effects, followed by bromination, nitration, and subsequent deprotection.

Protocol 1: Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

Rationale: The N-ethylamino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. To achieve the desired 2-nitro, 5-bromo substitution pattern, the amino group is first acetylated. This moderates its activating effect and provides steric hindrance, favoring para-bromination. Subsequent nitration is directed ortho to the amino group. The final step is the hydrolysis of the acetyl group to yield the target molecule.

Step 1: Acetylation of N-ethylaniline

  • To a solution of N-ethylaniline (1.0 eq.) in glacial acetic acid (5.0 vol.), add acetic anhydride (1.2 eq.) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 80°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product, N-ethylacetanilide.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Bromination of N-ethylacetanilide

  • Dissolve the N-ethylacetanilide (1.0 eq.) from the previous step in glacial acetic acid (10 vol.).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a sodium bisulfite solution to quench excess bromine, followed by neutralization with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid (4-bromo-N-ethylacetanilide), wash with water, and dry.

Step 3: Nitration of 4-bromo-N-ethylacetanilide

  • Add the 4-bromo-N-ethylacetanilide (1.0 eq.) portion-wise to concentrated sulfuric acid (5.0 vol.) at 0-5°C, ensuring the temperature does not exceed 10°C.

  • To this solution, add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 vol.) dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction for 1-2 hours at this temperature.

  • Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 4: Hydrolysis of 5-Bromo-N-ethyl-2-nitroacetanilide

  • Suspend the crude product from Step 3 in a mixture of ethanol (5 vol.) and concentrated hydrochloric acid (5 vol.).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until a pH of 8-9 is reached, which will precipitate the final product.

  • Filter the resulting solid, wash extensively with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Bromo-N-ethyl-2-nitroaniline as a crystalline solid.

PART II: Application as a Precursor for an Electro-Optic Monomer

The true potential of 5-Bromo-N-ethyl-2-nitroaniline is realized when it is used as a building block for larger, more complex functional materials. The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a π-conjugated bridge, which can enhance the NLO properties of the chromophore.[1] The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is an excellent choice for this transformation.[9]

Protocol 2: Sonogashira Coupling for the Synthesis of a Chromophoric Monomer

Rationale: This protocol describes the synthesis of a novel chromophore by coupling 5-Bromo-N-ethyl-2-nitroaniline with 4-ethynyl-N,N-diphenylaniline. The resulting molecule will have an extended π-system, connecting the nitroaniline acceptor unit to a triphenylamine donor unit via an acetylene bridge. This D-π-A (Donor-π-Acceptor) structure is a well-established motif for high-performance NLO chromophores.[10]

Materials and Reagents:

  • 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq.)

  • 4-ethynyl-N,N-diphenylaniline (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.)

  • Copper(I) iodide [CuI] (0.06 eq.)

  • Triphenylphosphine [PPh₃] (0.12 eq.)

  • Anhydrous, degassed triethylamine (TEA)

  • Anhydrous, degassed tetrahydrofuran (THF)

Experimental Workflow:

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd(PPh₃)₂Cl₂, CuI, PPh₃ to a flame-dried Schlenk flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add 5-Bromo-N-ethyl-2-nitroaniline and 4-ethynyl-N,N-diphenylaniline B->C D 4. Add anhydrous, degassed THF and TEA via syringe C->D E 5. Heat the mixture to 65°C under Argon D->E F 6. Stir for 12-24 hours E->F G 7. Monitor progress by TLC F->G H 8. Cool to RT, filter off amine salts G->H I 9. Concentrate filtrate under reduced pressure H->I J 10. Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) I->J

Caption: Sonogashira Coupling Experimental Workflow.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.06 eq.), and PPh₃ (0.12 eq.).

  • Add 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq.) and 4-ethynyl-N,N-diphenylaniline (1.1 eq.) to the flask.

  • Via syringe, add anhydrous and degassed THF (10 vol.) and triethylamine (5 vol.).

  • Ensure the mixture is thoroughly degassed by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 65°C and stir vigorously.

  • Monitor the reaction by TLC, observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the triethylammonium bromide salts, washing with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure chromophoric monomer.

PART III: Material Formulation and Characterization

The synthesized chromophore can be incorporated into an electro-optic device, typically by creating a guest-host system where the chromophore is dispersed in a polymer matrix.

Protocol 3: Thin Film Preparation via Spin-Coating

Rationale: A guest-host system allows for the straightforward fabrication of electro-optic thin films. Amorphous polycarbonate (APC) is a common host polymer due to its excellent optical transparency and high glass transition temperature. The concentration of the chromophore is a critical parameter that affects both the NLO activity and the optical quality of the film.

  • Prepare a stock solution of the synthesized chromophore in cyclohexanone (e.g., 10% w/w).

  • Prepare a stock solution of amorphous polycarbonate (APC) in cyclohexanone (e.g., 15% w/w).

  • In a clean vial, combine the chromophore and polymer solutions to achieve a final chromophore loading of 15% by dry weight.

  • Filter the resulting solution through a 0.2 µm PTFE syringe filter.

  • Clean an indium tin oxide (ITO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate under a stream of nitrogen.

  • Deposit the filtered solution onto the center of the ITO substrate.

  • Spin-coat the film at 1000 rpm for 60 seconds.

  • Transfer the coated substrate to a hotplate and bake at 80°C for 10 minutes to remove the bulk of the solvent.

  • Place the film in a vacuum oven and bake at 120°C overnight to remove any residual solvent.

Protocol 4: Characterization of the Synthesized Materials

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized chromophore and the resulting thin film.[11] Standard spectroscopic techniques are indispensable for this purpose.[12][13]

Overall Characterization Workflow:

Characterization_Workflow cluster_film Polymer Thin Film Formulation Start Synthesized Chromophore NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Verification FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID UVVis_Sol UV-Vis Spectroscopy (Solution) Start->UVVis_Sol Determine λ_max Film_Prep Guest-Host Film (Chromophore in APC) Start->Film_Prep UVVis_Film UV-Vis Spectroscopy (Film) Film_Prep->UVVis_Film Optical Properties Vase Ellipsometry Film_Prep->Vase Thickness & Refractive Index

Caption: Workflow for Material Characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized chromophore.

  • Protocol: Dissolve ~5-10 mg of the purified chromophore in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show the disappearance of the acetylenic proton from 4-ethynyl-N,N-diphenylaniline and the appearance of aromatic signals with the expected splitting patterns and integration values. The ¹³C NMR will confirm the presence of the alkyne carbons and the correct number of aromatic and aliphatic carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the key functional groups in the chromophore.

  • Protocol: Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory. Key vibrational bands to look for include the C≡C stretch of the alkyne (around 2210 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1340 cm⁻¹), and C-N stretches.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To determine the wavelength of maximum absorption (λ_max), which corresponds to the intramolecular charge-transfer band.[14]

  • Protocol (Solution): Prepare a dilute solution of the chromophore in a suitable solvent (e.g., THF or Dichloromethane). Record the absorption spectrum from 300 to 800 nm. The λ_max provides insight into the electronic properties of the molecule.

  • Protocol (Thin Film): Record the absorption spectrum of the prepared guest-host thin film on the ITO glass substrate. A red-shift in λ_max compared to the solution spectrum is often observed due to solid-state solvation effects.

Summary of Expected Characterization Data
Technique Sample Parameter Measured Expected Outcome / Significance
¹H & ¹³C NMR Purified ChromophoreChemical Shifts (δ), Coupling Constants (J)Confirms the covalent structure and purity of the synthesized D-π-A monomer.
FT-IR Purified ChromophoreVibrational Frequencies (cm⁻¹)Verifies the presence of key functional groups (e.g., -NO₂, -C≡C-).
UV-Vis Chromophore in Solutionλ_max (nm)Quantifies the energy of the primary electronic transition (ICT band).
UV-Vis Chromophore/APC Filmλ_max (nm)Determines the absorption characteristics in the solid state for device applications.
Ellipsometry Chromophore/APC FilmFilm Thickness, Refractive IndexProvides critical parameters for the design and modeling of electro-optic devices.

Conclusion and Future Perspectives

5-Bromo-N-ethyl-2-nitroaniline stands out as a highly valuable and versatile building block for the synthesis of advanced organic materials. Its inherent electronic properties, derived from the nitroaniline core, make it an excellent starting point for the creation of NLO chromophores. The strategically placed bromine atom provides the synthetic flexibility to incorporate this chromophore into a wide array of material architectures, from simple guest-host systems to fully functionalized electro-optic polymers.

The protocols detailed herein provide a robust framework for the synthesis and functionalization of this compound, opening avenues for the development of novel materials for applications in telecommunications, optical computing, and sensing. Future work could explore alternative cross-coupling reactions (e.g., Suzuki coupling with boronic esters) to attach different π-conjugated bridges or to graft the chromophore onto various polymer backbones, further tuning the material's properties for specific technological needs.[15]

References

  • ThaiScience. (n.d.). Preparation of Poly(Aniline-co-p-Nitro Aniline) by Spin-Coating and Study of the Effect of Thickness on Energy Gap. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. Retrieved from [Link]

  • ACS Publications. (n.d.). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Electro-optic thin films of organic nonlinear optic molecules aligned through vacuum deposition. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Journal of Ovonic and Advanced Materials. (2009). 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. Retrieved from [Link]

  • ResearchGate. (2024). An overview of Basic Characterization Techniques for Natural-originated Biopolymers: UV-Vis and FTIR spectroscopy - A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Retrieved from [Link]

  • ACS Publications. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (2025). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical (FT-IR, FT-Raman, UV–vis, NMR) spectroscopic analysis and first order hyperpolarizability studies of non-linear optical material: (2E)-3-[4-(methylsulfanyl) phenyl]-1-(4-nitrophenyl) prop-2-en-1-one using density functional theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). MOLECULAR NONLINEAR OPTICS: FROM PARA-NITROANILINE TO ELECTROCHEMICAL SWITCHING OF THE HYPERPOLARIZABILITY. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Electro-Optical Characterization. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]/service/suzuki-miyaura-cross-coupling)

Sources

Method

Application Notes and Protocols for the Derivatization of 5-Bromo-N-ethyl-2-nitroaniline in Advanced Synthesis

Introduction: Strategic Importance of 5-Bromo-N-ethyl-2-nitroaniline 5-Bromo-N-ethyl-2-nitroaniline is a versatile substituted aniline that serves as a valuable building block in the synthesis of complex organic molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-Bromo-N-ethyl-2-nitroaniline

5-Bromo-N-ethyl-2-nitroaniline is a versatile substituted aniline that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a reactive bromine atom, a reducible nitro group, and a secondary ethylamino group, offers a rich landscape for strategic chemical modifications. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing moiety, can be selectively reduced to a primary amine, which can then be further functionalized or utilized for the construction of heterocyclic systems. The N-ethyl group provides steric and electronic modulation and can influence the physicochemical properties of the final products.

This guide provides a comprehensive overview of key derivatization strategies for 5-Bromo-N-ethyl-2-nitroaniline, complete with detailed experimental protocols and mechanistic insights. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to leverage this versatile starting material for the synthesis of novel compounds with potential applications in drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueReference
CAS Number 813448-98-5[1][2]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1]
Appearance Typically a yellow to orange solid
Purity ≥97% (commercially available)[1]

Safety Precautions: 5-Bromo-N-ethyl-2-nitroaniline should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Derivatization Strategies and Protocols

The derivatization of 5-Bromo-N-ethyl-2-nitroaniline can be strategically approached by targeting its key functional groups. The following sections detail protocols for palladium-catalyzed cross-coupling reactions at the bromine position and the reductive cyclization to form benzimidazoles following nitro group reduction.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds.[3]

The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base are critical for a successful Suzuki coupling. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reagents Combine 5-Bromo-N-ethyl-2-nitroaniline, arylboronic acid, base, and solvent Start->Reagents 1. Degas Degas the reaction mixture Reagents->Degas 2. Add_Catalyst Add Pd catalyst and ligand Degas->Add_Catalyst 3. Heat Heat the reaction mixture Add_Catalyst->Heat 4. Monitor Monitor reaction by TLC/LC-MS Heat->Monitor 5. Workup Aqueous workup and extraction Monitor->Workup 6. Purify Purify by column chromatography Workup->Purify 7. Product Product Purify->Product 8. Reductive_Cyclization cluster_workflow Reductive Cyclization to Benzimidazole Start 5-Bromo-N-ethyl- 2-nitroaniline Reduction Chemoselective Nitro Reduction (e.g., Pd/C, HCOOH) Start->Reduction Diamine_Intermediate In situ generated 4-Bromo-N1-ethyl- benzene-1,2-diamine Reduction->Diamine_Intermediate Cyclization Cyclization with an aldehyde (R-CHO) Diamine_Intermediate->Cyclization Product 5-Bromo-1-ethyl-2-substituted- 1H-benzo[d]imidazole Cyclization->Product

Sources

Application

Protocol &amp; Application Notes for the Catalytic Reduction of the Nitro Group in 5-Bromo-N-ethyl-2-nitroaniline

An Application Guide for Researchers Abstract The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the production of anilines which are key building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the production of anilines which are key building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed examination and a robust protocol for the catalytic reduction of 5-Bromo-N-ethyl-2-nitroaniline to its corresponding diamine, 4-Bromo-N¹-ethylbenzene-1,2-diamine. We will explore the mechanistic underpinnings of this conversion, justify the selection of a catalytic transfer hydrogenation (CTH) system for its efficacy and operational simplicity, and provide a self-validating, step-by-step protocol suitable for a standard laboratory setting. Emphasis is placed on experimental causality, safety, and in-process monitoring to ensure a reliable and reproducible outcome.

Scientific Foundation: Mechanism and Strategic Choices

The conversion of an aromatic nitro group to an amine is a six-electron reduction. While numerous methods exist, catalytic hydrogenation stands out for its efficiency and clean conversion.[2] The overall process, when mediated by a heterogeneous catalyst like palladium on carbon (Pd/C), involves the adsorption of the nitro compound onto the catalyst surface, followed by a stepwise reduction.[3]

The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[1][4][5] The formation and potential accumulation of these intermediates can be exothermic and, in some cases, lead to uncontrolled reactions, making careful monitoring and control essential.[1]

Choice of Hydrogen Source: Catalytic Transfer Hydrogenation (CTH)

While traditional catalytic hydrogenation using hydrogen gas (H₂) is highly effective, it requires specialized and often expensive high-pressure equipment.[6][7] For laboratory-scale synthesis, Catalytic Transfer Hydrogenation (CTH) offers a safer, more convenient, and equally effective alternative.[8] CTH utilizes a hydrogen donor molecule that decomposes in situ on the catalyst surface to provide the necessary hydrogen.

For this protocol, we have selected ammonium formate (HCOONH₄) as the hydrogen donor. In the presence of Pd/C, it decomposes into hydrogen, ammonia, and carbon dioxide.[9] This system is advantageous due to its mild reaction conditions, high yields, and compatibility with a wide range of functional groups.[8][9]

Catalyst Selection and Substrate Considerations

Palladium on carbon (Pd/C) is the catalyst of choice for most nitro group reductions due to its high activity and efficiency.[6][10][11] A key consideration for the substrate, 5-Bromo-N-ethyl-2-nitroaniline, is the presence of an aryl bromide. Aggressive hydrogenation conditions or certain catalysts can lead to a competing side reaction known as hydrodehalogenation, cleaving the C-Br bond.

The use of CTH with ammonium formate is particularly well-suited for this challenge. The conditions are generally milder than high-pressure H₂ hydrogenation, which helps to preserve the sensitive halogen substituent.[8] While Raney Nickel is another option sometimes used to avoid dehalogenation[6], Pd/C with ammonium formate provides an excellent balance of high reactivity for the nitro reduction while minimizing the risk to the bromide.

Visualized Reaction and Workflow

To provide a clear overview, the chemical transformation and the experimental process are illustrated below.

Caption: Reaction scheme for the reduction of 5-Bromo-N-ethyl-2-nitroaniline.

G A Reaction Setup (Inert Atmosphere) B Add Substrate, Solvent (MeOH), and Ammonium Formate A->B C Heat to Reflux (e.g., ~65°C) B->C D Add Pd/C Catalyst (as a wet slurry) C->D E Monitor by TLC (Disappearance of Starting Material) D->E F Reaction Complete E->F ~1-3 hours G Hot Filtration (Through Celite to remove Pd/C) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the catalytic transfer hydrogenation protocol.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made accordingly.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Bromo-N-ethyl-2-nitroaniline>98%Standard SupplierStarting Material
Palladium on Carbon (10% Pd)Catalyst GradeStandard SupplierHandle with care; pyrophoric.[12]
Ammonium Formate>98%Standard SupplierHydrogen Donor
Methanol (MeOH)AnhydrousStandard SupplierReaction Solvent
Ethyl Acetate & HexanesHPLC GradeStandard SupplierFor TLC & Chromatography
Celite® 545Filtration AidStandard SupplierFor catalyst filtration
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Inert gas line (N₂ or Ar)
Glass funnel & Filter paper
TLC plates (Silica gel 60 F₂₅₄)
Rotary Evaporator
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is dry. Place the apparatus under an inert atmosphere (Nitrogen or Argon).[13]

  • Charge Reagents: To the flask, add 5-Bromo-N-ethyl-2-nitroaniline (e.g., 2.45 g, 10 mmol) and ammonium formate (e.g., 3.15 g, 50 mmol, 5 equivalents).

  • Add Solvent: Add anhydrous methanol (50 mL) to the flask. Stir the mixture at room temperature to dissolve the solids. The solution will likely be a bright yellow/orange color.

  • Initiate Reaction: Begin heating the mixture to a gentle reflux (~65°C) using a heating mantle.

  • Catalyst Addition: Crucial Step: Once the solution is at reflux, carefully add the 10% Pd/C catalyst (e.g., 1.06 g, corresponding to 10 mol% Pd). Causality: Adding the catalyst to the hot solution ensures immediate initiation of the reaction and prevents clumping of the catalyst at the bottom. For safety, it is best to add the catalyst as a small slurry in a few mL of methanol.

  • Reaction Monitoring: The reaction is typically complete within 1-3 hours. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC).[14]

    • TLC System: Use a 3:7 mixture of Ethyl Acetate:Hexanes as the mobile phase.

    • Procedure: Withdraw a small aliquot from the reaction mixture with a capillary tube, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.

    • Observation: The starting material is a colored, UV-active spot. The product is a colorless, UV-active spot that will have a lower Rf value (it is more polar). The reaction is complete when the starting material spot has completely disappeared.

  • Work-up: Catalyst Removal:

    • Safety First: Once the reaction is complete, allow the mixture to cool slightly but keep it warm. Prepare a filtration setup with a glass funnel containing a small plug of cotton or filter paper, topped with a 2-3 cm pad of Celite.

    • Filter the warm reaction mixture through the Celite pad to remove the Pd/C. Wash the flask and the filter cake with a small amount of warm methanol (~10-20 mL) to ensure all product is collected.

    • Critical Safety Note: Do not allow the Pd/C on the Celite pad to dry out, as it can ignite in the air.[12] Immediately after filtration, quench the filter cake with plenty of water before disposal.

  • Isolation: Transfer the clear, colorless filtrate to a larger round-bottom flask and remove the methanol using a rotary evaporator. The crude product will be a solid or oil.

  • Purification: The crude 4-Bromo-N¹-ethylbenzene-1,2-diamine can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel if necessary.

Data Summary and Expected Outcomes

ParameterValueRationale
Substrate Scale10 mmolStandard lab scale for protocol validation.
Pd/C Loading10 mol %Ensures a robust and timely reaction. Can be optimized to 2-5 mol% in subsequent runs.
Ammonium Formate5 equivalentsA moderate excess ensures the reaction goes to completion.
TemperatureReflux (~65°C)Provides sufficient thermal energy for the decomposition of ammonium formate and the catalytic cycle.
Expected Yield>90%This reaction is typically high-yielding.
TLC Data (3:7 EtOAc:Hex)
Rf (Starting Material)~0.65Less polar nitroaniline.
Rf (Product)~0.30More polar diamine.

Mandatory Safety Precautions

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen.[12][13] Always handle it in an inert atmosphere when dry or as a wet slurry. Never allow the filtered catalyst to become dry on the filter paper. Quench it with water immediately.[12]

  • Hydrogen Gas: Although CTH avoids the use of hydrogen cylinders, small amounts of hydrogen gas are produced in situ. Ensure the reaction is conducted in a well-ventilated fume hood and away from any ignition sources.[15][16][17]

  • Chemical Toxicity: Aromatic nitro compounds and anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18]

  • General Procedures: Always perform the reaction in a functioning chemical fume hood. Be prepared for the possibility of a fire, especially during the filtration step.[13]

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2006). ResearchGate. [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. (n.d.). Zenodo. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. [Link]

  • Catalytic Reduction of 2-nitroaniline: A Review. (2017). PubMed. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). ACS Publications. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). ResearchGate. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). ResearchGate. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Linquip. [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. [Link]

  • Palladium on carbon. (n.d.). Wikipedia. [Link]

  • Palladium on Carbon (Pd/C). (n.d.). organic-chemistry.org. [Link]

  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. (2022). AIDIC. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. [Link]

  • Applying TLC - monitoring the progress of a reaction. (2017). YouTube. [Link]

  • TLC Separation of Nitroanilines. (n.d.). Scribd. [Link]

  • Hydrogen Safety in Chemistry. (n.d.). H.E.L Group. [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Parikh Industries. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

Welcome to the technical support center for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to frequently encountered challenges in the laboratory.

Section 1: Understanding the Synthetic Pathways

The synthesis of 5-Bromo-N-ethyl-2-nitroaniline can be approached via two primary, logical pathways. The selection of a specific route often depends on the availability of starting materials, scalability, and the impurity profile of the final compound.

  • Route A: Electrophilic Bromination. This pathway involves the direct bromination of N-ethyl-2-nitroaniline. The key challenge lies in controlling the regioselectivity of the bromination, as the ethylamino group is a strong ortho-, para-director, while the nitro group is a meta-director.

  • Route B: Nucleophilic N-Ethylation. This route starts with 5-bromo-2-nitroaniline and introduces the ethyl group via N-alkylation using an ethylating agent. The primary difficulty is preventing over-alkylation, which leads to the formation of a tertiary amine byproduct.

G cluster_A Route A: Electrophilic Bromination cluster_B Route B: Nucleophilic N-Ethylation A_start N-ethyl-2-nitroaniline A_reagent + Brominating Agent (e.g., NBS, Br2) A_start->A_reagent A_product 5-Bromo-N-ethyl-2-nitroaniline A_reagent->A_product B_start 5-bromo-2-nitroaniline B_reagent + Ethylating Agent (e.g., EtI, EtBr) B_start->B_reagent B_product 5-Bromo-N-ethyl-2-nitroaniline B_reagent->B_product

Caption: Primary synthetic routes to 5-Bromo-N-ethyl-2-nitroaniline.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Focus Area: Electrophilic Bromination (Route A)

Q1: My reaction yields a mixture of brominated isomers and poly-brominated products. How can I improve selectivity for the desired 5-bromo product?

A1: This is a classic challenge when dealing with highly activated aromatic rings. The N-ethylamino group is a powerful activating group, making the ring susceptible to over-reaction.[1]

  • Causality: The high electron density at the ortho and para positions relative to the N-ethylamino group leads to rapid, often uncontrollable, electrophilic substitution.

  • Solutions:

    • Use a Milder Brominating Agent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity.[2]

    • Strict Stoichiometric Control: Use 1.0 to 1.05 equivalents of your brominating agent. Adding the agent slowly and portion-wise at a low temperature can prevent localized areas of high concentration that lead to polybromination.

    • Lower Reaction Temperature: Perform the reaction at 0 °C or even lower (-10 °C). Lower temperatures decrease the reaction rate, giving the desired electrophilic attack a kinetic advantage over competing side reactions.

    • Amino Group Protection (Advanced): For maximum control, you can temporarily protect the N-ethylamino group as an amide (e.g., by reacting it with acetic anhydride). The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating. After bromination, the acetyl group can be removed by hydrolysis to yield the desired product. This multi-step modification often provides the cleanest results.[3]

Q2: The reaction is sluggish, and I have a low conversion of my starting material, N-ethyl-2-nitroaniline.

A2: Low conversion typically points to issues with reagent activity or reaction conditions.

  • Causality: The deactivating effect of the nitro group makes the ring less nucleophilic than aniline itself. Insufficiently electrophilic bromine or suboptimal conditions can stall the reaction.

  • Solutions:

    • Verify Reagent Quality: Ensure your NBS is pure and has been stored correctly (away from light and moisture). Over time, NBS can decompose.

    • Choice of Solvent: Acetic acid or other polar aprotic solvents like DMF or acetonitrile are often effective. Ensure the solvent is anhydrous if using reagents sensitive to water.

    • Inclusion of a Catalyst: For particularly stubborn cases, a catalytic amount of a protic acid (like H₂SO₄) or a Lewis acid can be used to polarize the Br-Br bond (in Br₂) or activate the NBS, making the bromine more electrophilic. However, use this approach with caution as it can also decrease selectivity.

Focus Area: Nucleophilic N-Ethylation (Route B)

Q3: My final product is contaminated with a significant amount of a tertiary amine byproduct (N,N-diethyl-5-bromo-2-nitroaniline). How do I prevent this over-alkylation?

A3: This is a common issue in N-alkylation of primary amines. The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to a second alkylation event.

  • Causality: The reaction kinetics do not overwhelmingly favor mono-alkylation, especially if high concentrations of the ethylating agent are present.

  • Solutions:

    • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the ethylating agent (e.g., ethyl iodide, ethyl bromide).

    • Slow Addition: Add the ethylating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

    • Use an Excess of the Amine: A less common but sometimes effective strategy is to use a slight excess of the starting 5-bromo-2-nitroaniline. This is only economically viable if the starting material is inexpensive and can be easily removed after the reaction.

    • Optimize Base and Solvent: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred over stronger bases.[4] Solvents like acetone or DMF are suitable. The base is crucial for deprotonating the primary amine to increase its nucleophilicity.

Q4: I'm experiencing significant product loss during the work-up and purification steps. What are some best practices?

A4: Mechanical loss of product during isolation is a frequent and frustrating source of diminished yield.

  • Causality: Improper phase separation, incomplete extraction, or using a suboptimal recrystallization solvent can leave a significant portion of your product behind.

  • Solutions:

    • Efficient Extraction: After quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly to ensure your product is in its neutral, organic-soluble form. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

    • Recrystallization Solvent Screening: Do not settle for the first solvent that works. Test solvent pairs (e.g., ethanol/water, ethyl acetate/heptane) to find a system that dissolves the product when hot but provides low solubility when cold, while keeping impurities dissolved.[5]

    • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to separate the product from starting materials and byproducts.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis.

Protocol A: Controlled Monobromination of N-ethyl-2-nitroaniline

This protocol prioritizes selectivity by using N-Bromosuccinimide.

  • Materials:

    • N-ethyl-2-nitroaniline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Glacial Acetic Acid

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

    • Ethyl Acetate

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-ethyl-2-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add NBS portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

    • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

    • Slowly add saturated NaHCO₃ solution to neutralize the acetic acid until effervescence ceases.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol B: Selective N-Ethylation of 5-bromo-2-nitroaniline

This protocol is designed to minimize over-alkylation.

  • Materials:

    • 5-bromo-2-nitroaniline (1.0 eq)[6]

    • Ethyl Iodide (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

    • Acetone, anhydrous

    • Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Combine 5-bromo-2-nitroaniline and anhydrous K₂CO₃ in a round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Add anhydrous acetone to the flask.

    • Add ethyl iodide to the suspension.

    • Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[4]

    • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Section 4: Comparison of Synthetic Routes

FeatureRoute A: BrominationRoute B: N-Ethylation
Starting Material N-ethyl-2-nitroaniline5-bromo-2-nitroaniline
Key Reagent N-Bromosuccinimide (NBS)Ethyl Iodide (EtI)
Primary Challenge Regioselectivity, PolybrominationOver-alkylation
Typical Yield Range 65-80%70-85%
Pros Atom-economical (fewer steps if starting material is available)Generally cleaner reaction with fewer isomeric byproducts
Cons Risk of hard-to-separate isomers, potential for oxidationRequires chromatographic purification to remove over-alkylated product

Section 5: Mechanistic Insights

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Mechanism: Electrophilic Aromatic Substitution (Bromination)

The N-ethylamino group strongly directs the incoming electrophile (Br⁺) to the para position. The nitro group, a meta-director, also directs to this same position relative to its own location, resulting in strong regiochemical agreement.

G cluster_mech Bromination Mechanism start N-ethyl-2-nitroaniline + Br+ intermediate [Sigma Complex Intermediate] (Resonance Stabilized) start->intermediate π-electrons attack Br+ product 5-Bromo-N-ethyl-2-nitroaniline + H+ intermediate->product Deprotonation restores aromaticity

Caption: Key steps in the electrophilic bromination of N-ethyl-2-nitroaniline.

Mechanism: Nucleophilic Substitution (N-Ethylation)

The reaction proceeds via a standard Sₙ2 mechanism. The basic conditions deprotonate the amine, creating a more potent nucleophile that attacks the electrophilic carbon of the ethylating agent.

G cluster_mech N-Ethylation Mechanism (Sₙ2) step1 1. Amine Deprotonation: R-NH₂ + Base ⇌ R-NH⁻ + Base-H⁺ step2 2. Nucleophilic Attack: R-NH⁻ + CH₃CH₂-I → [Transition State] → R-NH-CH₂CH₃ + I⁻

Caption: The two-step process of base-mediated N-Ethylation.

References

  • CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • 16.6: Multistep Synthesis - Chemistry LibreTexts. [Link]

  • N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams - CP Lab Safety. [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. [Link]

  • 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. [Link]

  • 5-Bromo-N-isopropyl-2-nitroaniline | C9H11BrN2O2 | CID 24902977 - PubChem. [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl] - Technical Disclosure Commons. [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

Sources

Optimization

Minimizing N,N-dialkylation in the synthesis of N-ethyl-2-nitroanilines

Welcome to the technical support center for the synthesis of N-ethyl-2-nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-ethyl-2-nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing the formation of the N,N-diethyl-2-nitroaniline byproduct. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

The Challenge: Controlling Selectivity in N-Alkylation

The synthesis of N-ethyl-2-nitroaniline is a critical step in the preparation of many pharmaceutical intermediates and specialty chemicals. The primary challenge in this transformation is controlling the selectivity of the alkylation reaction. The starting material, 2-nitroaniline, is a primary amine. After the first ethylation, the product, N-ethyl-2-nitroaniline, is a secondary amine. This secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it susceptible to a second ethylation, leading to the undesired N,N-diethyl-2-nitroaniline byproduct.[1]

The electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity of the aniline's nitrogen atom, making the initial alkylation step more challenging and often requiring more forcing conditions than the alkylation of a simple aniline.[2] This necessity for harsher conditions can inadvertently promote the undesired second alkylation.

Reaction Pathway and Competing Reactions

The desired reaction is the mono-N-alkylation of 2-nitroaniline. However, this is in equilibrium with the undesired di-N-alkylation.

G cluster_0 Reaction Pathway A 2-Nitroaniline (Primary Amine) B N-Ethyl-2-nitroaniline (Desired Product - Secondary Amine) A->B + Et-X (Desired Mono-alkylation) C N,N-Diethyl-2-nitroaniline (Undesired Byproduct - Tertiary Amine) B->C + Et-X (Undesired Di-alkylation) EtX Ethylating Agent (e.g., Et-I, Et-Br)

Sources

Troubleshooting

Technical Support Center: Strategic Nitration of N-Ethyl Anilines to Minimize Side Reactions

Welcome to the Technical Support Center for the nitration of N-ethyl anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of N-ethyl anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on N-substituted anilines. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate common side reactions and optimize your synthesis of nitro N-ethyl aniline derivatives.

The Challenge: Uncontrolled Reactivity in Direct Nitration

Direct nitration of N-ethyl aniline using the standard nitrating mixture (concentrated nitric and sulfuric acids) is often fraught with challenges. The potent activating nature of the N-ethylamino group, coupled with the harsh acidic and oxidizing conditions, can lead to a cascade of undesirable side reactions.

Primary Side Reactions Include:

  • Oxidation: The electron-rich amino group is highly susceptible to oxidation by nitric acid, leading to the formation of complex, often tarry, byproducts and a significant reduction in the yield of the desired nitro product.[1]

  • Lack of Regioselectivity: The strong acidic medium protonates the amino group, forming the N-ethylanilinium ion. This protonated species is a meta-directing group, leading to the formation of a substantial amount of the undesired m-nitro isomer alongside the expected ortho and para products.[2]

  • Over-nitration: The activating nature of the N-ethylamino group can also lead to the introduction of multiple nitro groups onto the aromatic ring, further complicating the product mixture.[3]

To circumvent these issues, a protection-nitration-deprotection strategy is the most reliable approach. The most common and effective protecting group for this purpose is the acetyl group.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific problems you may encounter during the three-stage synthesis of nitro N-ethyl anilines.

Q1: My acetylation of N-ethyl aniline is incomplete or resulted in a low yield. What went wrong?

Possible Causes and Solutions:

  • Inadequate Acylating Agent: Acetic anhydride is the standard reagent. Ensure you are using a sufficient molar excess (typically 1.2-1.5 equivalents) to drive the reaction to completion. The quality of the acetic anhydride is also crucial; aged or improperly stored reagent may have hydrolyzed to acetic acid, reducing its efficacy.

  • Incorrect pH: The reaction is often buffered with sodium acetate. The acetate ion acts as a base to neutralize the hydrochloric acid used to dissolve the aniline, and it also catalyzes the reaction.[4] Ensure the sodium acetate is added promptly after the acetic anhydride.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining a slightly elevated temperature (e.g., 50°C) can increase the reaction rate.[4] However, excessive heat can lead to side reactions.

  • Precipitation Issues: If the N-ethyl acetanilide does not precipitate upon cooling, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal from a previous successful batch can also be effective.

Q2: The nitration of my N-ethyl acetanilide produced a dark, tarry mixture and a low yield of the desired product.

Possible Causes and Solutions:

  • Reaction Temperature Too High: This is the most common cause of oxidation and byproduct formation. The nitration of activated rings like N-ethyl acetanilide is highly exothermic. It is critical to maintain a low temperature (typically 0-10°C) throughout the addition of the nitrating mixture.[4] Use an ice-salt bath for efficient cooling.

  • Nitrating Mixture Added Too Quickly: Rapid addition of the nitrating mixture can lead to localized "hot spots" where the temperature exceeds the optimal range, causing decomposition. Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution.[5]

  • Impure Starting Material: Ensure your N-ethyl acetanilide is completely dry and free of residual N-ethyl aniline. The unprotected amine is much more susceptible to oxidation.

Q3: I obtained a mixture of ortho- and para-nitro isomers. How can I effectively separate them?

Background: The acetyl protecting group is bulky and sterically hinders the ortho positions, favoring the formation of the para isomer.[6] However, a significant amount of the ortho isomer is often still produced.

Separation Strategies:

  • Fractional Recrystallization: This is a common method for separating o- and p-nitroaniline isomers. The difference in their polarity and crystal packing can be exploited. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[7] The p-isomer is generally less soluble and will crystallize out first upon cooling.

  • Column Chromatography: For a more complete separation, especially on a smaller scale, column chromatography is highly effective. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a good starting point.[8] The less polar o-nitro N-ethyl aniline will typically elute before the more polar p-isomer.

Q4: The hydrolysis of my nitro-N-ethyl acetanilide is not going to completion, or I am seeing decomposition of my product.

Possible Causes and Solutions:

  • Insufficient Acid/Base Concentration or Reaction Time: Hydrolysis of the amide can be sluggish. Ensure you are using a sufficiently concentrated acid (e.g., 70% sulfuric acid or concentrated HCl) or base (e.g., aqueous NaOH or KOH) and allowing for adequate reaction time, often with heating (reflux).[4][9]

  • Harsh Deprotection Conditions: While heat is often required, prolonged exposure to strong acid or base at high temperatures can lead to degradation of the nitroaniline product. Monitor the reaction by TLC to determine the point of complete deprotection and avoid unnecessary heating.

  • Alternative Deprotection Methods: For sensitive substrates, milder deprotection conditions may be necessary. While less common for simple acetyl groups, methods involving different acid or base catalysts at lower temperatures can be explored.

Frequently Asked Questions (FAQs)

Q: Why is acetylation the preferred protection strategy for the nitration of anilines?

A: The acetyl group offers a robust and cost-effective solution with several key advantages:

  • Reduces Activating Effect: The acetyl group is electron-withdrawing, which moderates the high reactivity of the amino group, preventing over-nitration and oxidation.[10]

  • Steric Hindrance: The bulkiness of the acetyl group sterically hinders the ortho positions, leading to a higher yield of the more synthetically useful para-nitro product.[6]

  • Ease of Introduction and Removal: Acetylation with acetic anhydride is a high-yielding and straightforward reaction. The subsequent hydrolysis to remove the acetyl group is also a well-established and reliable procedure.[11]

Q: Are there alternative protecting groups I can use?

A: Yes, other protecting groups can be employed, each with its own advantages and disadvantages. Some alternatives include:

  • Tosyl (Ts): Provides good protection but can be more difficult to remove.

  • tert-Butoxycarbonyl (Boc): Easily removed under acidic conditions, but the protecting group itself can sometimes react with strong electrophiles.

  • N-Sulfinylamines: An emerging class of protecting groups that can be introduced and removed under mild conditions.[12]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Q: Can I use a milder nitrating agent to avoid the use of concentrated sulfuric acid?

A: Several milder nitrating agents have been developed for sensitive substrates. These can be particularly useful if your N-ethyl aniline derivative contains acid-labile functional groups. Some examples include:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O): Has shown to be an effective and regioselective nitrating agent for anilines, often favoring ortho-nitration under specific conditions.[13]

  • tert-Butyl nitrite (TBN): Can be used for regioselective ring nitration of N-alkyl anilines under mild conditions.[1]

  • Photochemical Nitration: Emerging methods using reagents like 5-methyl-1,4-dinitroimidazole under photochemical conditions offer a light-controlled and mild alternative.[14]

Q: What is the expected ratio of ortho- to para-nitro N-ethyl aniline after nitration of the acetylated intermediate?

A: The exact ratio can vary depending on the specific reaction conditions (temperature, solvent, etc.). However, due to the steric hindrance of the N-ethyl acetamido group, the para isomer is the major product. A typical outcome might be a para:ortho ratio of approximately 10:1 or higher.

Experimental Protocols

Protocol 1: Acetylation of N-Ethyl Aniline
  • In a suitable flask, dissolve N-ethyl aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Warm the solution to approximately 50°C.

  • Add acetic anhydride (1.2 eq) to the solution with stirring.

  • Immediately add a solution of sodium acetate (1.5 eq) in water.

  • Cool the reaction mixture in an ice bath to induce precipitation of N-ethyl acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Nitration of N-Ethyl Acetanilide
  • In a clean, dry flask, dissolve the dried N-ethyl acetanilide (1.0 eq) in glacial acetic acid or concentrated sulfuric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the N-ethyl acetanilide solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at low temperature for 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated nitro-N-ethyl acetanilide by vacuum filtration and wash with cold water.

Protocol 3: Hydrolysis of Nitro-N-Ethyl Acetanilide
  • Place the crude nitro-N-ethyl acetanilide in a round-bottom flask.

  • Add a solution of 70% sulfuric acid.

  • Heat the mixture under reflux for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the nitro N-ethyl aniline precipitates.

  • Collect the crude product by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Data Summary

Compound Isomer Typical Yield (after protection strategy) Appearance Melting Point (°C)
Nitro-N-ethyl anilineOrthoMinor productOrange-red liquid~168 °C/20 mmHg (boiling point)
ParaMajor productYellow solid76-78

Yields are highly dependent on reaction scale and optimization of conditions.

Visualizing the Workflow

Workflow for the Synthesis of p-Nitro N-Ethyl Aniline

Nitration_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification A N-Ethyl Aniline C N-Ethyl Acetanilide A->C B Acetic Anhydride, Sodium Acetate B->C E Nitro-N-Ethyl Acetanilide (o/p mixture) C->E 0-10°C D HNO₃ / H₂SO₄ D->E G Crude Nitro-N-Ethyl Aniline (o/p mixture) E->G F H₂SO₄ / H₂O, Δ F->G I p-Nitro N-Ethyl Aniline G->I Major J o-Nitro N-Ethyl Aniline G->J Minor H Recrystallization or Column Chromatography H->I H->J

Caption: A step-by-step workflow for the synthesis of p-nitro N-ethyl aniline.

Decision Tree for Troubleshooting Low Yield in Nitration

Troubleshooting_Nitration start Low Yield of Nitro-N-Ethyl Acetanilide q1 Was the reaction temperature maintained below 10°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the nitrating mixture added slowly and dropwise? a1_yes->q2 res1 High temperature likely caused oxidation and decomposition. Solution: - Use an ice-salt bath. - Monitor temperature closely. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the N-Ethyl Acetanilide starting material pure and dry? a2_yes->q3 res2 Rapid addition causes localized heating and side reactions. Solution: - Add dropwise with vigorous stirring. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult further literature for uncommon side reactions. a3_yes->end res3 Residual N-Ethyl Aniline is highly susceptible to oxidation. Solution: - Ensure complete acetylation and thorough drying of the intermediate. a3_no->res3

Caption: A troubleshooting guide for low yields in the nitration step.

References

Sources

Optimization

Technical Guide: Temperature Optimization for N-Alkylation of 5-Bromo-2-Nitroaniline

Executive Summary: The "Deactivated Nucleophile" Challenge The Core Problem: 5-bromo-2-nitroaniline is an exceptionally weak nucleophile. This is due to a synergistic electronic deactivation: Ortho-Nitro Effect: The nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Nucleophile" Challenge

The Core Problem: 5-bromo-2-nitroaniline is an exceptionally weak nucleophile. This is due to a synergistic electronic deactivation:

  • Ortho-Nitro Effect: The nitro group at position 2 creates a strong intramolecular hydrogen bond with the amine protons, locking the molecule in a non-reactive conformation. Furthermore, it withdraws electron density via resonance.

  • Para-Bromo Effect: The bromine atom at position 5 (para to the amine) exerts an inductive electron-withdrawing effect ($ -I $), further reducing the basicity of the nitrogen lone pair.

The Optimization Goal: You must apply enough thermal energy to break the intramolecular H-bond and overcome the activation energy barrier (


) without triggering the two primary failure modes: bis-alkylation  (kinetic runaway) or nucleophilic aromatic substitution (

)
of the bromine.

Thermodynamic & Kinetic Profiles

The temperature "sweet spot" for this specific substrate typically lies between 80°C and 100°C when using carbonate bases in polar aprotic solvents.

Data: Temperature vs. Reaction Outcome (DMF/Cs₂CO₃ System)
TemperatureReaction Rate (

)
Dominant Species (24h)Risk Factor
25°C (RT) Negligible>95% Starting MaterialReaction Stalled
60°C SlowMix: SM + ProductIncomplete conversion
85°C Optimal >90% Mono-alkylated Ideal Balance
120°C+ FastMix: Mono + Bis-alkylatedOver-alkylation / Dehalogenation
Visualization: Reaction Pathway & Energy Landscape

The following diagram illustrates the competitive pathways. Note that the activation energy for the second alkylation is often lower than the first once the deactivating H-bond is broken, necessitating strict control.

ReactionLandscape SM 5-Bromo-2-nitroaniline (Locked by H-bond) TS1 Transition State 1 (High Ea due to deactivation) SM->TS1 Heat > 80°C Base SNAr Side Product (Br Displacement) SM->SNAr T > 120°C Strong Nucleophile Mono Mono-Alkylated Product (Target) TS1->Mono TS2 Transition State 2 (Lower Ea due to inductive alkyl) Mono->TS2 Excess Heat Excess Alkyl Halide Bis Bis-Alkylated Impurity (Over-reaction) TS2->Bis

Caption: Reaction energy landscape showing the high barrier to mono-alkylation and the risk of subsequent bis-alkylation.

Troubleshooting Center (Q&A)

Scenario A: "The reaction is stalled. I see starting material after 12 hours."

Q: I am running at 60°C with


 in Acetonitrile. Why is nothing happening? 
A:  Your system lacks the thermodynamic drive to break the intramolecular H-bond between the 

and the

group. Additionally, Acetonitrile (boiling point ~82°C) may not allow sufficient thermal headroom.
  • The Fix:

    • Switch Solvent: Move to DMF or DMSO . These polar aprotic solvents better solvate the cation, leaving the carbonate anion "naked" and more basic.

    • The "Cesium Effect": Switch from

      
       to 
      
      
      
      . The larger Cesium cation is softer and more soluble in organic media, significantly increasing the effective basicity and reaction rate without requiring dangerous bases like NaH [1].
    • Increase Temp: Ramp to 90°C .

Scenario B: "I have a mixture of mono- and bis-alkylated products."

Q: I pushed the temperature to 110°C to speed it up, but now I have 20% dialkylated impurity. A: This is a classic kinetic error. Once the first alkyl group is added, the amine nitrogen becomes more electron-rich (due to the alkyl group's inductive donation,


), making the product a better nucleophile than the starting material.
  • The Fix:

    • Stoichiometry Control: Use a slight deficiency of the alkyl halide (0.95 eq) relative to the aniline, or use a large excess of the aniline if it is cheap/recoverable.

    • Stepwise Heating: Start at 80°C. Only increase if HPLC shows stalling.

    • Base Selection: Stick to

      
       . Research indicates Cesium promotes mono-alkylation over dialkylation via specific surface coordination effects that sterically hinder the second attack [2].
      
Scenario C: "I see a new impurity where the Bromine is missing."

Q: I am using NaH at 100°C to force the reaction. A: You have triggered an


 (Nucleophilic Aromatic Substitution) or a hydrodehalogenation. While the Br position (meta to nitro) is not classically activated, extreme conditions with strong hydride bases can lead to halogen scrambling or displacement.
  • The Fix: Avoid hydride bases (NaH) unless absolutely necessary. Carbonate bases are milder and less likely to attack the aromatic ring. If you must use NaH, keep the temperature below 60°C .

Master Protocol: Optimized Cs₂CO₃ Method

Objective: Mono-N-alkylation of 5-bromo-2-nitroaniline with high selectivity.

Reagents:

  • Substrate: 5-bromo-2-nitroaniline (1.0 eq)

  • Alkyl Halide: 1.1 eq (Use Alkyl Iodides for faster reaction at lower T, or Bromides with catalytic KI)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge a reaction vial with 5-bromo-2-nitroaniline and

    
    . Add anhydrous DMF.[1][2][3] Stir at room temperature for 15 minutes. Note: The solution may turn deep orange/red due to deprotonation/charge transfer.
    
  • Addition: Add the Alkyl Halide dropwise.[2]

  • Thermal Activation: Heat the block to 85°C .

  • Monitoring: Check HPLC/TLC at 4 hours.

    • If SM > 20%: Increase T to 95°C.

    • If Bis-alkyl > 5%: Lower T to 75°C for future runs.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

    
    .
    
Troubleshooting Logic Tree

Troubleshooting Start Check HPLC/TLC (4 hours) Decision Outcome? Start->Decision LowConv Low Conversion (>50% SM) Decision->LowConv SM Remains Good >90% Product <5% Bis Decision->Good Target Hit Over Over-Alkylation (>10% Bis) Decision->Over Bis-Impurity Action1 1. Switch to Cs2CO3 2. Increase T to 95°C 3. Add catalytic KI LowConv->Action1 Action2 Proceed to Workup Good->Action2 Action3 1. Reduce T to 75°C 2. Reduce Alkyl Halide eq 3. Dilute reaction (0.1 M) Over->Action3

Caption: Decision tree for in-process reaction monitoring and correction.

References

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][3] The Journal of Organic Chemistry.

  • Fache, F., et al. (2016). "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry.

  • BenchChem Support. (2025).[4][5] "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." BenchChem Technical Notes.

Sources

Troubleshooting

Choosing the right base for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline

An in-depth guide to selecting the optimal base for the N-ethylation of 5-bromo-2-nitroaniline, presented as a comprehensive technical support resource. Welcome to the technical support center for synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to selecting the optimal base for the N-ethylation of 5-bromo-2-nitroaniline, presented as a comprehensive technical support resource.

Welcome to the technical support center for synthetic organic chemistry. This guide provides expert advice, troubleshooting, and frequently asked questions regarding the critical step of base selection for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. As Senior Application Scientists, we understand that choosing the right base is pivotal for maximizing yield, minimizing impurities, and ensuring a reproducible reaction.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in the N-ethylation of 5-bromo-2-nitroaniline?

The primary challenge in this synthesis is the significantly reduced nucleophilicity of the starting material, 5-bromo-2-nitroaniline. The potent electron-withdrawing effects of the ortho-nitro and para-bromo groups pull electron density away from the amine nitrogen.[1] This electronic deficit makes the amine a poor nucleophile, rendering the reaction sluggish or altogether unsuccessful under standard conditions.

The role of the base is twofold:

  • Deprotonation: To deprotonate the aniline's N-H group, forming a more potent nucleophile—the corresponding anilide anion.

  • Acid Scavenging: To neutralize the acidic byproduct (e.g., HBr if using ethyl bromide) generated during the reaction, driving the equilibrium towards the product.

An inappropriate base will fail to perform these functions effectively, leading to poor outcomes.

Q2: What happens if I choose a base that is too weak?

A base that is too weak, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), will not be strong enough to deprotonate the weakly basic 5-bromo-2-nitroaniline to a significant extent.[1] The pKa of the N-H proton is substantially lowered by the adjacent electron-withdrawing groups, but it still requires a sufficiently strong base for removal.

Consequences of using a weak base:

  • Low to No Conversion: The reaction will be exceedingly slow or may not proceed at all, with the starting material recovered unchanged.

  • Inconclusive TLC: You will likely observe only the starting material spot on your TLC plate, even after extended reaction times or heating.

Q3: Can I use a very strong base like Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK)?

Yes, strong bases are often required for this transformation.[1] Due to the low nucleophilicity of the aniline, bases like Sodium Hydride (NaH), Potassium tert-Butoxide (t-BuOK), or Potassium Carbonate (K₂CO₃) are frequently necessary to achieve a reasonable reaction rate.[1]

  • Sodium Hydride (NaH): An excellent choice as it is a non-nucleophilic, strong base that irreversibly deprotonates the aniline. The only byproduct is hydrogen gas, which simplifies workup. It is often used in polar aprotic solvents like DMF or THF.[2]

  • Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base that is also effective. Its bulkiness prevents it from acting as a nucleophile and competing with the aniline.[3]

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are weaker than NaH or t-BuOK but can be effective, especially at elevated temperatures in polar aprotic solvents like DMF. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect."

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction is slow or incomplete (Low Conversion) 1. Insufficient Base Strength: The chosen base is too weak to deprotonate the aniline effectively. 2. Low Temperature: The reaction has a high activation energy due to the poor nucleophilicity of the substrate.[1]1. Switch to a Stronger Base: If using K₂CO₃, consider switching to NaH or t-BuOK. 2. Increase Temperature: This reaction often requires heating. A range of 80-120°C in a solvent like DMF or Toluene is a good starting point.[1]
Multiple Spots on TLC, including a higher Rf product 1. N,N-Dialkylation: The mono-ethylated product can react again with the ethylating agent to form the tertiary amine, 5-Bromo-N,N-diethyl-2-nitroaniline. The product amine can be more nucleophilic than the starting material.[1][4]1. Adjust Stoichiometry: Use a slight excess of the starting aniline (e.g., 1.1 to 1.3 equivalents) relative to the ethylating agent.[1] 2. Control Reagent Addition: Add the ethylating agent slowly to the mixture of the aniline and base to maintain its low concentration. 3. Run to Partial Conversion: Avoid pushing the reaction to 100% completion, as this increases the likelihood of dialkylation. Purify the desired mono-alkylated product from the remaining starting material.
Reaction fails to initiate, even with a strong base 1. Poor Solvent Choice: The solvent may not adequately dissolve the reactants, particularly the base or the resulting anilide salt. 2. Inactive Reagents: The base (e.g., NaH) may be old and deactivated from improper storage.1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and stabilize charged intermediates.[1] 2. Verify Reagent Activity: Use a fresh bottle of the base or test its activity in a known reaction.

Technical Deep Dive: The Chemistry of Base Selection

The core of the issue lies in the substrate's electronic properties. The decision-making process for base selection can be visualized as a logical workflow.

Base_Selection_Workflow cluster_options Base Options & Rationale cluster_selection Final Selection Criteria sub Assess Substrate: 5-Bromo-2-nitroaniline ewg Strong Electron-Withdrawing Groups (ortho-NO2, para-Br) sub->ewg Identify key features nucleo Reduced N-Nucleophilicity & Increased N-H Acidity ewg->nucleo Leads to req Requirement: Strong Base Needed nucleo->req Dictates weak_base Weak Bases (e.g., NaHCO3, Et3N) req->weak_base Avoid this class strong_base Strong Bases (e.g., K2CO3, NaH, t-BuOK) req->strong_base Select from this class weak_rationale Insufficient strength to deprotonate effectively weak_base->weak_rationale strong_rationale Sufficiently strong to generate the anilide nucleophile strong_base->strong_rationale solubility Solubility in Reaction Solvent? strong_base->solubility side_reactions Potential for Side Reactions? solubility->side_reactions Yes conclusion Optimal Base Chosen side_reactions->conclusion No (e.g., NaH is non-nucleophilic)

Caption: Workflow for selecting a base for the N-ethylation of 5-bromo-2-nitroaniline.

Comparative Data of Potential Bases
BaseFormulapKa (Conjugate Acid)CategoryKey Considerations
Sodium BicarbonateNaHCO₃~6.4WeakIneffective for this reaction.
TriethylamineEt₃N~10.7WeakIneffective; primarily an acid scavenger.
Potassium CarbonateK₂CO₃~10.3ModerateCan be effective, but often requires high temperatures.
Potassium tert-Butoxidet-BuOK~17StrongExcellent choice; sterically hindered and non-nucleophilic.[3]
Sodium HydrideNaH~36Very StrongExcellent choice; non-nucleophilic, reaction is irreversible.[2]

Recommended Experimental Protocol

This protocol is a robust starting point based on the use of Sodium Hydride, a highly effective base for this transformation.

Materials:

  • 5-bromo-2-nitroaniline (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide or Ethyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-nitroaniline.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas will evolve. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.[2]

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-Bromo-N-ethyl-2-nitroaniline via column chromatography or recrystallization as needed.

Protocol_Workflow start Start: Flask under N2 add_aniline 1. Add 5-bromo-2-nitroaniline and anhydrous DMF start->add_aniline cool_zero 2. Cool to 0 °C add_aniline->cool_zero add_base 3. Add NaH portion-wise (H2 evolves) Stir 30-60 min cool_zero->add_base add_ethyl 4. Add Ethylating Agent dropwise at 0 °C add_base->add_ethyl react 5. Warm to RT Monitor by TLC add_ethyl->react quench 6. Quench with sat. NH4Cl at 0 °C react->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash with H2O and Brine extract->wash dry 9. Dry (Na2SO4) & Concentrate wash->dry purify 10. Purify product dry->purify

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Dandia, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

  • Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 5-Bromo-N-ethyl-2-nitroaniline Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the N-alkylation of 5-bromo-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the N-alkylation of 5-bromo-2-nitroaniline. Low conversion and the formation of side products are common hurdles in this synthesis, primarily due to the electronically deactivated nature of the starting material. This document provides in-depth troubleshooting strategies, validated protocols, and a mechanistic overview to help you optimize your reaction and achieve higher yields.

Section 1: Understanding the Core Chemistry

The synthesis of 5-Bromo-N-ethyl-2-nitroaniline is a classic example of a nucleophilic aromatic substitution (SNA r) or, more specifically, an N-alkylation reaction. The core challenge stems from the reduced nucleophilicity of the aniline's amino group.[1] The potent electron-withdrawing effects of the ortho-nitro group and, to a lesser extent, the meta-bromo group, significantly decrease the electron density on the nitrogen atom, making it a weak nucleophile.[1][2]

Consequently, this reaction requires carefully optimized conditions—often more forcing than a typical aniline alkylation—to proceed efficiently.[1] Success hinges on the proper selection of the base, solvent, and temperature to facilitate the nucleophilic attack of the amine on the ethylating agent (e.g., ethyl iodide, ethyl bromide).

Primary Reaction Pathway

The reaction proceeds via the deprotonation of the aniline nitrogen by a suitable base, forming an anion which then acts as a potent nucleophile to attack the electrophilic ethylating agent.

Reaction_Pathway cluster_reagents SM 5-Bromo-2-nitroaniline INT Anionic Intermediate (Enhanced Nucleophile) SM->INT Deprotonation P 5-Bromo-N-ethyl-2-nitroaniline (Product) INT->P Nucleophilic Attack reagents1 + Base (e.g., K₂CO₃, NaH) reagents2 + Ethyl Halide (e.g., EtI, EtBr) Side_Reaction SM 5-Bromo-2-nitroaniline Product 5-Bromo-N-ethyl-2-nitroaniline (Desired Product) SM->Product First Alkylation (Desired) SideProduct 5-Bromo-N,N-diethyl-2-nitroaniline (Side Product) Product->SideProduct Second Alkylation (Undesired) reagents + Ethyl Halide / Base

Caption: Competing reaction pathways leading to mono- vs. di-alkylation.

Corrective Actions:

  • Control Stoichiometry: The most effective method to minimize dialkylation is to control the stoichiometry of the reactants. Use a slight excess of the aniline starting material relative to the ethylating agent (e.g., 1.1 to 1.2 equivalents of aniline per 1.0 equivalent of ethyl halide). [1]This ensures the ethylating agent is consumed before significant dialkylation can occur.

  • Monitor Reaction Progress Carefully: Run the reaction to partial conversion of the starting material. [1]Frequent TLC monitoring is critical. [3]Quench the reaction once a good balance of product formation and minimal starting material is observed, before the dialkylated product becomes significant. The unreacted starting material can be separated during purification.

  • Slow Addition of Alkylating Agent: Adding the ethyl halide dropwise over a period can help maintain a low instantaneous concentration, favoring the initial mono-alkylation over the subsequent di-alkylation.

Section 3: Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with your reaction systematically.

Troubleshooting_Workflow start Low Conversion Observed check_tlc Analyze TLC Plate start->check_tlc only_sm Problem: Reaction Not Initiating check_tlc->only_sm Mostly Starting Material multi_spots Problem: Side Product Formation check_tlc->multi_spots Multiple Spots stalled Problem: Reaction Stalled check_tlc->stalled Product + SM, No Change Over Time solution_activation Solution: 1. Increase Temperature (80-120°C) 2. Use Stronger Base (K₂CO₃, NaH) 3. Use Anhydrous Polar Aprotic Solvent (DMF, DMSO) only_sm->solution_activation check_polarity Is new spot less polar than product? multi_spots->check_polarity dialkylation Likely N,N-Dialkylation check_polarity->dialkylation Yes other_side_products Consider other side reactions (e.g., decomposition) check_polarity->other_side_products No solution_stoich Solution: 1. Use slight excess of aniline (1.1 eq) 2. Add ethylating agent slowly 3. Monitor closely and quench before completion dialkylation->solution_stoich solution_reagents Solution: 1. Check reagent purity/activity (esp. NaH) 2. Ensure stoichiometry is correct 3. Confirm anhydrous conditions stalled->solution_reagents

Caption: A step-by-step workflow for diagnosing low conversion issues.

Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

This protocol is a robust starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromo-2-nitroaniline (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (Saturated NaCl solution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add ethyl iodide (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90°C in an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (see Protocol 2). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Mobile Phase: A mixture of 10-20% Ethyl Acetate in Hexanes is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product should be ~0.3-0.4).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate.

  • Spotting: Spot the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) on the TLC plate.

  • Development & Visualization: Develop the plate in the chosen mobile phase and visualize under UV light (254 nm). The product, 5-Bromo-N-ethyl-2-nitroaniline, will be a new spot, typically less polar (higher Rf) than the starting 5-bromo-2-nitroaniline. The dialkylated side product will be even less polar (highest Rf).

References
  • Pouresmaeily, M., et al. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. 2017;10(2):125. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (2025-02-02). Available from: [Link]

  • NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. Available from: [Link]

  • PubChem. 5-Bromo-2-nitroaniline. Available from: [Link]

  • CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Crude 5-Bromo-N-ethyl-2-nitroaniline

Welcome to the technical support guide for identifying impurities in crude 5-Bromo-N-ethyl-2-nitroaniline using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying impurities in crude 5-Bromo-N-ethyl-2-nitroaniline using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and interpret NMR data effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure 5-Bromo-N-ethyl-2-nitroaniline?

A1: In a standard deuterated solvent like CDCl₃, you should expect to see distinct signals corresponding to the aromatic protons and the N-ethyl group. The aromatic region will show three protons with specific splitting patterns due to their coupling. The ethyl group will present as a quartet and a triplet. The electron-withdrawing nitro group and the bromine atom significantly influence the chemical shifts of the aromatic protons.

Q2: My ¹H NMR spectrum shows more peaks than expected. What could they be?

A2: Extra peaks in your spectrum indicate the presence of impurities. These could be unreacted starting materials, byproducts from the synthesis, or residual solvents. Common impurities to consider are the starting materials, such as 5-bromo-2-nitroaniline or an ethylating agent, and potential regioisomers formed during the nitration or bromination steps.

Q3: How can I confirm if a peak corresponds to an N-H proton of an impurity?

A3: To identify an N-H proton signal, you can perform a D₂O exchange experiment.[1] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[1] Protons attached to heteroatoms like nitrogen are exchangeable with deuterium. This will cause the N-H peak to either disappear or significantly decrease in intensity.[1]

Q4: The integration of my aromatic region doesn't add up to the expected number of protons. What does this suggest?

A4: If the integration of the aromatic region is inconsistent with the structure of your target compound, it strongly suggests the presence of aromatic impurities. You will need to carefully analyze the splitting patterns and chemical shifts of these extra signals to propose the structures of the impurities. It's also possible that your sample is not fully dissolved, which can affect integration accuracy.

Q5: I'm seeing broad peaks in my spectrum. What could be the cause?

A5: Peak broadening can be caused by several factors, including poor shimming of the NMR spectrometer, low solubility of your compound, or the presence of paramagnetic impurities.[1] If your compound has restricted bond rotation (rotamers), this can also lead to broadened signals.[1] Running the NMR at a higher temperature might help to sharpen these peaks.[1]

Troubleshooting Guide: Identifying Specific Impurities

This section provides a systematic approach to identifying common impurities in crude 5-Bromo-N-ethyl-2-nitroaniline by analyzing their characteristic NMR signals.

Issue 1: Presence of Unreacted Starting Material: 5-Bromo-2-nitroaniline

Symptoms:

  • Appearance of a broad singlet in the aromatic region corresponding to the -NH₂ protons.

  • A distinct set of aromatic signals that differ from the product's signals.

Causality: The synthesis of 5-Bromo-N-ethyl-2-nitroaniline typically involves the N-alkylation of 5-bromo-2-nitroaniline.[2][3][4] Incomplete alkylation will result in the presence of the starting material in the crude product.

Identification Protocol:

  • Look for -NH₂ Protons: The two protons of the primary amine group (-NH₂) in 5-bromo-2-nitroaniline will likely appear as a single broad peak. Its chemical shift can vary depending on the solvent and concentration.

  • Analyze Aromatic Signals: Compare the aromatic signals in your spectrum to the known spectrum of 5-bromo-2-nitroaniline. The substitution pattern will lead to a characteristic set of peaks.

  • Confirm with D₂O Exchange: The -NH₂ peak will disappear upon D₂O exchange.

Issue 2: Presence of Regioisomers

Symptoms:

  • Complex and overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • More than the expected number of signals in the ¹³C NMR spectrum, particularly in the aromatic region (120-150 ppm).[5]

Causality: The synthesis of the precursor, 5-bromo-2-nitroaniline, often involves the nitration of a bromoaniline or bromination of a nitroaniline.[6][7][8][9] These electrophilic aromatic substitution reactions can sometimes yield a mixture of ortho, meta, and para isomers. For instance, nitration of 4-bromoaniline could potentially lead to the formation of 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline.

Identification Protocol:

  • High-Resolution ¹H NMR: Acquire a high-field ¹H NMR spectrum to achieve better signal dispersion in the aromatic region.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Use a COSY experiment to identify which aromatic protons are coupled to each other. This will help in piecing together the spin systems of the different isomers.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons, allowing you to assign the protonated carbons for each isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the substituents on the aromatic ring for each isomer.

Issue 3: Over-Alkylation to form a Tertiary Amine

Symptoms:

  • Absence of an N-H proton signal.

  • Appearance of signals for two ethyl groups, likely with slightly different chemical shifts.

Causality: In the N-alkylation reaction, the secondary amine product can sometimes react further with the ethylating agent to form a tertiary amine.

Identification Protocol:

  • Integration: The integration of the ethyl group signals will correspond to ten protons (two -CH₂- and two -CH₃ groups).

  • ¹³C NMR: The ¹³C NMR spectrum will show four signals in the aliphatic region corresponding to the two non-equivalent ethyl groups.

Issue 4: Residual Solvents and Other Contaminants

Symptoms:

  • Sharp, singlet peaks that do not correspond to your product or expected impurities.

  • Common contaminants include acetone, ethyl acetate, dichloromethane, and silicone grease.[10][11][12]

Causality: Solvents used during the reaction or purification (e.g., column chromatography) can be difficult to remove completely.[1] Other contaminants can be introduced from glassware or tubing.[10]

Identification Protocol:

  • Reference Tables: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.[11][12]

  • Blank Spectrum: If you are unsure about the source of contamination, run an NMR spectrum of the deuterated solvent from the same bottle to check for impurities.

Workflow for Impurity Identification

Below is a graphical representation of the logical workflow for identifying impurities in your crude sample.

Impurity_Identification_Workflow A Acquire 1H NMR of Crude Sample B Compare with Expected Spectrum of Pure Product A->B C Extra Peaks Present? B->C D Identify Residual Solvents C->D Yes K No Extra Peaks - Sample is Pure C->K No E Analyze Aromatic Region D->E F Analyze Aliphatic Region D->F G Perform D2O Exchange E->G H Acquire 2D NMR (COSY, HSQC, HMBC) E->H I Identify Starting Materials & Byproducts F->I G->I H->I J Quantify Impurities via Integration I->J

Caption: Workflow for NMR-based impurity identification.

Data Summary: Expected ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for 5-Bromo-N-ethyl-2-nitroaniline and potential impurities. Chemical shifts are approximate and can vary based on the solvent and concentration.

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
5-Bromo-N-ethyl-2-nitroaniline Aromatic H~6.8 - 8.2d, dd
-NH-~8.3 (broad)s
-CH₂-~3.5q
-CH₃~1.4t
5-Bromo-2-nitroaniline Aromatic H~6.7 - 8.1d, dd
-NH₂~6.5 (broad)s
4-Bromo-2-nitroaniline [13]Aromatic H~6.8 - 8.3d, dd
-NH₂~6.4 (broad)s
2-Bromo-4-nitroaniline [14]Aromatic H~7.0 - 8.0d, dd
-NH₂~6.6 (broad)s

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To prepare a sample of crude 5-Bromo-N-ethyl-2-nitroaniline for NMR analysis and acquire a high-quality ¹H spectrum.

Materials:

  • Crude 5-Bromo-N-ethyl-2-nitroaniline (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the crude product directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If the sample does not fully dissolve, you may need to filter the solution or try a different solvent.[1]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[15]

  • Integration: Integrate all peaks in the spectrum to determine the relative ratios of the different species present.

References

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • NCERT. Amines. [Link]

  • National Institutes of Health. 2-Ethyl-5-nitroaniline. [Link]

  • The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. [Link]

  • SpectraBase. 2-Bromo-4-nitroaniline. [Link]

  • Unknown Source. Typical proton and C-13 chemical shifts.
  • YouTube. Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. [Link]

  • PubChem. 5-Bromo-2-nitroaniline. [Link]

  • ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • ResearchGate. N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

  • Reddit. Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • Unknown Source.
  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. NMR in Lab- Solvent Impurities. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Chemistry LibreTexts. Aromatic Nitration and Sulfonation. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • Unknown Source.
  • ResearchGate. Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso.... [Link]

  • ACD/Labs. Distinguishing Impurities … Part 1. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Optimization

Degradation pathways of 5-Bromo-N-ethyl-2-nitroaniline under acidic conditions

Welcome to the technical support center for the analysis of 5-Bromo-N-ethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Bromo-N-ethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows involving the degradation of this compound under acidic conditions.

Introduction

5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline of interest in various chemical and pharmaceutical research areas. Understanding its stability and degradation pathways, particularly under acidic conditions, is crucial for process development, formulation, and regulatory submissions. This document provides a comprehensive overview of the plausible degradation mechanisms, a detailed experimental protocol for studying these pathways, and a troubleshooting guide to address common challenges encountered during such investigations.

Frequently Asked Questions (FAQs)

Q1: What is the most probable primary degradation pathway for 5-Bromo-N-ethyl-2-nitroaniline under acidic conditions?

The most probable primary degradation pathway for 5-Bromo-N-ethyl-2-nitroaniline in an acidic environment is acid-catalyzed hydrolysis of the N-ethyl group. This reaction is initiated by the protonation of the amine nitrogen, making the ethyl group susceptible to nucleophilic attack by water. The subsequent cleavage of the C-N bond would yield 5-bromo-2-nitroaniline and ethanol. A secondary pathway could involve the reduction of the nitro group, although this is less likely under simple acidic conditions without a reducing agent.

Q2: What are the expected major degradation products?

Based on the proposed hydrolysis pathway, the primary degradation product would be 5-bromo-2-nitroaniline . Depending on the strength of the acidic conditions and the presence of other reactive species, further degradation of 5-bromo-2-nitroaniline could occur, potentially leading to the formation of halogenated phenols or other secondary products through diazotization and subsequent reactions if nitrous acid is present.

Q3: My degradation study shows a slower-than-expected reaction rate. What are the potential causes?

Several factors can contribute to a slow degradation rate:

  • Insufficient Acid Concentration: The hydrolysis is acid-catalyzed, so a low proton concentration will result in a slower reaction.

  • Low Temperature: Chemical reactions, including hydrolysis, are generally slower at lower temperatures.

  • Solvent System: The choice of co-solvent can influence the solubility of the starting material and the transition state, thereby affecting the reaction rate.

  • Purity of the Starting Material: Impurities in the 5-Bromo-N-ethyl-2-nitroaniline sample could potentially inhibit the degradation process.

Q4: I am observing unexpected peaks in my HPLC chromatogram. How can I identify these unknown compounds?

The appearance of unexpected peaks suggests the formation of unforeseen intermediates or secondary degradation products. To identify these, consider the following:

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the structural elucidation of unknown compounds by providing molecular weight and fragmentation data.

  • Forced Degradation Studies: Performing forced degradation under more stringent conditions (e.g., higher acid concentration, higher temperature) might increase the concentration of these minor products, facilitating their isolation and characterization.[1][2]

  • Review of Potential Side Reactions: Consider other possible reactions such as denitration, debromination, or ring-opening, although these are generally less common under mild acidic hydrolysis conditions.

Q5: How can I ensure good mass balance in my degradation study?

Achieving good mass balance is critical for validating your analytical method and understanding the complete degradation pathway.[2] If you are experiencing poor mass balance, investigate the following:

  • Volatility of Degradation Products: Some degradation products might be volatile and lost during sample preparation or analysis. Headspace GC-MS could be used to analyze for volatile compounds.[2]

  • Insoluble Degradants: Degradation products may precipitate out of solution. Visual inspection and filtration studies can help identify insoluble materials.[2]

  • Co-elution of Peaks: A degradation product may be co-eluting with the parent compound or another product. A peak purity analysis using a photodiode array (PDA) detector can help identify such issues.[3]

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and would be invisible to a standard UV detector. The use of a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can be beneficial.

Proposed Degradation Pathway

The primary proposed degradation pathway for 5-Bromo-N-ethyl-2-nitroaniline under acidic conditions is the hydrolysis of the N-ethyl group.

Degradation Pathway of 5-Bromo-N-ethyl-2-nitroaniline 5-Bromo-N-ethyl-2-nitroaniline 5-Bromo-N-ethyl-2-nitroaniline Protonated Intermediate Protonated Intermediate 5-Bromo-N-ethyl-2-nitroaniline->Protonated Intermediate + H⁺ (Acid) 5-Bromo-2-nitroaniline 5-Bromo-2-nitroaniline Protonated Intermediate->5-Bromo-2-nitroaniline + H₂O - H₃O⁺ Ethanol Ethanol Protonated Intermediate->Ethanol

Caption: Proposed acid-catalyzed hydrolysis of 5-Bromo-N-ethyl-2-nitroaniline.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Column contamination- Reduce injection volume or sample concentration.- Adjust mobile phase pH or use a different column chemistry.- Flush the column with a strong solvent or replace it if necessary.[4]
Irreproducible Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition or flow rate- Temperature variations- Ensure sufficient equilibration time between injections, especially for gradient methods.[4]- Check the HPLC pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a constant temperature.[3]
Baseline Drift or Noise - Contaminated mobile phase or detector cell- Leaking pump seals or fittings- Column bleeding- Filter all mobile phases and flush the detector cell.- Inspect the system for leaks and replace worn seals.[5]- Use a high-quality, stable HPLC column.
Loss of Resolution - Column aging or degradation- Change in mobile phase composition- Sample matrix effects- Replace the HPLC column.- Prepare fresh mobile phase and verify its composition.- Implement a sample clean-up procedure (e.g., solid-phase extraction).

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of 5-Bromo-N-ethyl-2-nitroaniline under acidic conditions.

Objective: To identify the primary degradation products of 5-Bromo-N-ethyl-2-nitroaniline under acidic stress and to develop a stability-indicating analytical method.

Materials:

  • 5-Bromo-N-ethyl-2-nitroaniline (Reference Standard)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 5-Bromo-N-ethyl-2-nitroaniline in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Acidic Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Incubate the samples at a controlled temperature (e.g., 60 °C) for specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.[3]

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid) is often a good starting point for separating aromatic amines and their degradation products.[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a PDA detector is recommended for method development).

    • Inject the stressed samples and a control sample (time zero) into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

    • For structural elucidation of major degradation products, collect fractions and subject them to LC-MS/MS analysis.

References

  • Brainly. (2023, November 29). Outline the mechanism of the acid-catalyzed hydrolysis of p-nitroacetanilide to yield p-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]

  • Khan, F., et al. (2018). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PLoS ONE, 13(7), e0200133. Retrieved from [Link]

  • Verma, R., & Dash, D. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(36), 21374-21393. Retrieved from [Link]

  • Li, Y., et al. (2007). 2-Ethyl-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4093. Retrieved from [Link]

  • Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Riemer, T., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 8(12), 11465-11492. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • de Souza, A. C. S., et al. (2018). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 23(11), 2991. Retrieved from [Link]

  • Mourilhe, S. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Bunsen Burns. (2015, October 23). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake! Retrieved from [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-N-ethyl-2-nitroaniline

Welcome to the technical support center for handling 5-Bromo-N-ethyl-2-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Bromo-N-ethyl-2-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubility of this compound in their reaction systems. Poor solubility is a frequent impediment to successful reaction kinetics, yield, and purity. This document provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, ensuring the successful progression of your synthesis and research.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Bromo-N-ethyl-2-nitroaniline not dissolving in the chosen reaction solvent?

The solubility of a compound is governed by the principle of "like dissolves like." 5-Bromo-N-ethyl-2-nitroaniline (MW: 245.07 g/mol , Formula: C8H9BrN2O2) possesses both polar (nitro and amine groups) and non-polar (brominated aromatic ring and ethyl group) characteristics.[1][2] If your solvent is either too polar or too non-polar, it will not effectively solvate the molecule, leading to poor solubility. The interplay of these functional groups dictates its solubility profile, which can be complex.

Q2: I've heated the mixture, but the compound precipitates out upon cooling. What does this indicate?

This common observation indicates that you have determined the kinetic solubility at an elevated temperature, but the thermodynamic solubility at ambient temperature is much lower. For many organic compounds, solubility is highly temperature-dependent. While heating can be a useful tool to dissolve a reluctant solid, it is crucial to ensure that the compound remains in solution at the desired reaction temperature. If your reaction needs to be run at a lower temperature, you will need to find a more suitable solvent or solvent system.

Q3: Can I just add more solvent to dissolve the compound?

While increasing the solvent volume can lead to complete dissolution, it may not be the optimal solution. A highly diluted reaction can significantly slow down the reaction rate due to decreased concentration of reactants. This can lead to longer reaction times and potentially the formation of side products. The goal is to find a solvent system that allows for a sufficiently concentrated reaction mixture.

Q4: Are there any safety concerns I should be aware of when handling 5-Bromo-N-ethyl-2-nitroaniline?

Troubleshooting Guide: A Systematic Approach to Solvent Selection

When faced with poor solubility, a systematic approach to solvent screening is the most effective strategy. This section will guide you through a logical workflow to identify a suitable solvent or solvent system for your reaction.

Step 1: Initial Solvent Screening

The first step is to perform small-scale solubility tests with a range of solvents of varying polarities. This will provide a qualitative understanding of the compound's solubility profile.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, consistent amount of 5-Bromo-N-ethyl-2-nitroaniline (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Observation at Room Temperature: Agitate the vials at room temperature and observe if the solid dissolves completely, partially, or not at all.

  • Observation with Heating: If the solid does not dissolve at room temperature, gently heat the vial while observing for dissolution. Note the temperature at which it dissolves.

  • Observation upon Cooling: Allow the heated vials to cool to room temperature and observe if the compound remains in solution or precipitates out.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Aprotic Polar N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Can solvate both polar and non-polar parts of the molecule.[7]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, good for a range of organic compounds.[7]
Halogenated Dichloromethane (DCM), ChloroformEffective for many organic compounds, but consider their environmental impact.
Aromatic Toluene, XyleneMay be suitable due to the aromatic nature of the compound.[7]
Alcohols Ethanol, IsopropanolThe amino and nitro groups can form hydrogen bonds with protic solvents.
Step 2: Co-Solvent Systems

If a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[8][9] This involves mixing a "good" solvent (in which the compound is sparingly soluble) with a "better" solvent to achieve optimal solubility.

Workflow for Co-Solvent Optimization

CoSolventWorkflow Start Identify a 'Good' Solvent (sparingly soluble) IdentifyBetter Identify a 'Better' Solvent (highly soluble) Start->IdentifyBetter PrepareBlends Prepare Binary Mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios) IdentifyBetter->PrepareBlends TestSolubility Test Solubility in Blends (using the small-scale protocol) PrepareBlends->TestSolubility Optimize Optimize Ratio for Maximum Solubility TestSolubility->Optimize End Optimal Co-Solvent System Identified Optimize->End

Caption: Systematic workflow for optimizing a co-solvent system.

Step 3: Advanced Techniques for Enhancing Solubility

If solvent screening and co-solvent systems are insufficient, more advanced techniques can be employed.

  • Temperature Adjustment: As previously noted, increasing the temperature can significantly increase solubility. However, you must consider the thermal stability of your reactants and the desired reaction temperature.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by breaking down crystal lattices and increasing the surface area of the solid.[10]

  • pH Modification (for aqueous systems): While 5-Bromo-N-ethyl-2-nitroaniline is primarily used in organic synthesis, if your reaction involves an aqueous phase, adjusting the pH could influence its solubility. The amine group is basic and can be protonated at low pH, potentially increasing aqueous solubility.

Data Presentation: A Template for Your Findings

It is crucial to systematically record your solubility data. This will not only help in your current project but will also be a valuable resource for future work.

Table 2: Template for Recording Quantitative Solubility Data

Solvent/Co-solvent SystemRatio (v/v)Temperature (°C)Solubility (mg/mL)Observations
e.g., Toluene:DMF9:125
e.g., Toluene:DMF9:150
e.g., Toluene:DMF4:125
e.g., Toluene:DMF4:150

This table should be populated with your experimentally determined data.

Logical Relationships in Troubleshooting

The process of overcoming poor solubility is a logical progression from simple to more complex solutions.

TroubleshootingLogic Start Problem: Poor Solubility of 5-Bromo-N-ethyl-2-nitroaniline Step1 Step 1: Initial Solvent Screening Test a range of single solvents of varying polarities. Start->Step1 Step2 Step 2: Co-Solvent Systems If single solvents fail, test binary mixtures. Step1->Step2 If solubility is still poor Step3 Step 3: Advanced Techniques If co-solvents are insufficient, consider temperature, sonication, or pH modification. Step2->Step3 If solubility remains an issue Solution Solution: Optimal Reaction Conditions Achieved Step3->Solution

Caption: Logical progression for troubleshooting solubility issues.

Conclusion

Overcoming the poor solubility of 5-Bromo-N-ethyl-2-nitroaniline is a solvable challenge that requires a systematic and logical approach. By starting with a broad solvent screen, moving to co-solvent systems, and employing advanced techniques when necessary, researchers can identify the optimal conditions for their specific reaction. This guide provides the foundational knowledge and practical steps to empower you to successfully navigate this common experimental hurdle.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams - CP Lab Safety. (n.d.). CP Lab Safety.
  • 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766. (n.d.). PubChem.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
  • 5-bromo-3-ethoxy-N-ethyl-2-nitroaniline | C10H13BrN2O3 | CID 155595701. (n.d.). PubChem.
  • SAFETY D
  • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis | Request PDF. (n.d.).
  • An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents. (n.d.). Benchchem.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • US5466871A - Process for preparing nitroaniline derivatives. (n.d.).
  • 16.6: Multistep Synthesis. (2019, June 5). Chemistry LibreTexts.
  • CAS 813448-98-5 | 5-Bromo-N-ethyl-2-nitroaniline. (n.d.). Aceschem.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Equilibrium Adsorption of Organic Compounds (Nitrobenzene Derivative, Synthetic Pesticide, Dye, and Surfactant) on Activated Carbon from Single- and Multi-Component Systems. (2024, December 29). MDPI.
  • 5-Bromo-2-nitroaniline. (n.d.). Apollo Scientific.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020, February 26). Pharma Excipients.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • SAFETY D
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • 2-Bromo-5-nitroaniline. (2018, May 16). SIELC Technologies.
  • 5-Bromo-2-nitroanisole 95 103966-66-1. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Bromo-N-ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Bromo-N-ethyl-2-nitroaniline (CAS No: 813448-98-5)[1][2]. We will address common challenges, from reaction optimization and impurity control to safe handling and scale-up considerations, presented in a practical question-and-answer format.

Synthesis Overview & Core Reaction

5-Bromo-N-ethyl-2-nitroaniline is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The most common and direct synthetic route is the N-alkylation of 4-bromo-2-nitroaniline. This process, while straightforward in principle, presents several challenges when scaling up, including controlling side reactions and ensuring efficient conversion.

The core transformation involves the deprotonation of the amine in 4-bromo-2-nitroaniline, followed by a nucleophilic attack on an ethylating agent.

Synthesis_Pathway SM 4-Bromo-2-nitroaniline Product 5-Bromo-N-ethyl-2-nitroaniline SM->Product N-Alkylation Reagents Ethylating Agent (e.g., Ethyl Bromide) + Base (e.g., K2CO3) in Solvent (e.g., DMF) Reagents->Product Byproduct HBr + Base Adduct Product->Byproduct

Caption: General reaction scheme for the N-alkylation of 4-bromo-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials and what are their key hazards?

The primary starting material is 4-bromo-2-nitroaniline (CAS No: 875-51-4). It is a solid that is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation[3][4]. The ethylating agent is typically an ethyl halide like ethyl bromide or ethyl iodide. These are volatile and reactive alkylating agents that should be handled with care in a well-ventilated fume hood.

Q2: What are the critical process parameters to monitor during scale-up?

When moving from bench-scale to pilot or production scale, the following parameters are critical:

  • Temperature Control: The N-alkylation reaction can be exothermic. Efficient heat transfer is crucial to prevent temperature spikes that can lead to side reactions and the formation of impurities.

  • Reagent Addition Rate: Slow, controlled addition of the ethylating agent is recommended to maintain temperature and minimize the concentration of the unreacted alkylating agent, which can lead to over-alkylation.

  • Mixing Efficiency: Since the reaction is often heterogeneous (e.g., using a solid base like K₂CO₃), efficient agitation is vital to ensure good mass transfer between the phases. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Moisture Control: The presence of water can hydrolyze the ethylating agent and affect the efficacy of certain bases. Using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen) is advisable.

Q3: What are common side products and how can they be minimized?

The primary side product of concern is the O-alkylation of the nitro group, although this is generally less favored than N-alkylation under typical conditions. A more common issue is N,N-diethylation , where a second ethyl group is added to the nitrogen. To minimize these:

  • Use a molar ratio of ethylating agent to aniline that is close to stoichiometric (1:1 to 1.2:1).

  • Maintain a moderate reaction temperature. Higher temperatures can increase the rate of side reactions.

  • Choose a base and solvent system that favors mono-alkylation.

Troubleshooting Guide for Synthesis Scale-Up

This section addresses specific problems that may arise during the synthesis and provides a logical workflow for diagnosing and solving them.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Is it soluble/dispersed? Start->Check_Base Check_Solvent Is the solvent anhydrous? Does it facilitate the reaction? Start->Check_Solvent Check_Temp Is the temperature optimal? (Too low or too high?) Start->Check_Temp Check_Reactivity Is the ethylating agent reactive? Consider adding a catalyst (e.g., KI). Start->Check_Reactivity Sol_Base Solution: Use a stronger base (e.g., Cs₂CO₃) or improve mixing. Check_Base->Sol_Base Sol_Solvent Solution: Use anhydrous solvent (e.g., dry DMF, DMSO) under N₂. Check_Solvent->Sol_Solvent Sol_Temp Solution: Optimize temperature via small-scale trials. Monitor internal T. Check_Temp->Sol_Temp Sol_Reactivity Solution: Switch to a more reactive agent (e.g., EtI over EtBr) or add NaI/KI. Check_Reactivity->Sol_Reactivity

Caption: A diagnostic workflow for addressing low-yield issues in the N-alkylation reaction.

Problem: The reaction is sluggish, showing low conversion of 4-bromo-2-nitroaniline.
  • Potential Cause 1: Insufficient Deprotonation. The acidity of the N-H bond in 4-bromo-2-nitroaniline is relatively low. A weak base or poor reaction conditions may not generate enough of the anionic nucleophile.

    • Expert Insight: While potassium carbonate (K₂CO₃) is commonly used, its solubility in solvents like acetone or acetonitrile is limited[5]. This can be a significant issue in larger reactors where mass transfer is less efficient.

    • Solutions:

      • Change the Base: Consider a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect," though it is more expensive.

      • Change the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can increase the solubility of the base and the reactants, accelerating the reaction. However, be aware that DMF can decompose at high temperatures, especially in the presence of a base[6].

      • Add a Phase-Transfer Catalyst (PTC): If using a less polar solvent, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the anionic intermediate into the organic phase, enhancing the reaction rate.

  • Potential Cause 2: Low Reactivity of Ethylating Agent.

    • Expert Insight: The reactivity of ethyl halides follows the order I > Br > Cl. If you are using ethyl bromide and observing slow conversion, a catalyst can make a significant difference.

    • Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide ion will perform an in situ Finkelstein reaction, converting the ethyl bromide to the much more reactive ethyl iodide, which then alkylates the aniline.

Problem: Significant amount of impurities detected by HPLC/TLC.
  • Potential Cause: Reaction Temperature is Too High.

    • Expert Insight: While heating accelerates the desired reaction, it disproportionately accelerates side reactions. On a large scale, even a well-set external temperature can hide internal "hot spots" due to poor mixing or exothermic events.

    • Solution:

      • Profile the Reaction: Run a small-scale reaction with temperature probes to understand its exothermic profile.

      • Control Addition: Add the ethylating agent sub-surface and at a controlled rate to allow the reactor's cooling system to dissipate the heat generated.

      • Optimize Temperature: Aim for the lowest temperature that provides a reasonable reaction rate (e.g., starting trials at 50-60 °C in DMF).

Problem: Product isolation is difficult; an oil is obtained instead of a solid.
  • Potential Cause: Residual Solvent or Impurities.

    • Expert Insight: The crude product can sometimes fail to crystallize due to the presence of high-boiling point solvents like DMF or DMSO, or from impurities that act as crystallization inhibitors.

    • Solutions:

      • Thorough Work-up: After the reaction, quench with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and then brine to remove residual DMF/DMSO.

      • Solvent Swap: After drying the organic layer, concentrate the solution on a rotary evaporator and co-evaporate with a solvent like toluene or heptane to azeotropically remove traces of the extraction solvent.

      • Recrystallization Screening: Test a variety of solvents for recrystallization. Alcohols like ethanol or isopropanol are often good starting points for this type of molecule[7]. A mixed solvent system (e.g., ethanol/water, heptane/ethyl acetate) may also be effective.

      • Chromatography: If recrystallization fails, purification via column chromatography on silica gel is a reliable, albeit less scalable, alternative.

Reference Experimental Protocol (Bench-Scale)

This protocol is a representative synthesis. All personnel must consult the relevant Safety Data Sheets (SDS) before commencing work and use appropriate personal protective equipment (PPE).

Materials:

  • 4-bromo-2-nitroaniline (1.0 eq)

  • Potassium carbonate, finely milled (2.0 eq)

  • Ethyl bromide (1.5 eq)

  • Potassium iodide (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-bromo-2-nitroaniline and potassium carbonate.

  • Add anhydrous DMF and begin stirring to create a suspension.

  • Add potassium iodide to the mixture.

  • Heat the reaction mixture to 60 °C.

  • Slowly add ethyl bromide via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 65 °C.

  • After the addition is complete, maintain the reaction at 60 °C and monitor its progress by TLC or LC-MS (typically 4-8 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing ice water, which should precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from hot ethanol to yield 5-Bromo-N-ethyl-2-nitroaniline as a purified solid.

Key Reagent Data & Safety Summary

ReagentMolar Mass ( g/mol )Key HazardsRecommended PPE
4-Bromo-2-nitroaniline 217.03Harmful if swallowed/inhaled/skin contact; Skin/eye irritant[3][8]Safety glasses, lab coat, nitrile gloves
Ethyl Bromide 108.97Suspected carcinogen; Harmful if inhaledUse in a fume hood, safety glasses, lab coat, appropriate gloves
Potassium Carbonate 138.21Skin/eye irritantSafety glasses, gloves
DMF 73.09Reproductive toxin; Harmful if inhaled/skin contactUse in a fume hood, safety glasses, lab coat, appropriate gloves

References

  • CN105646234A: 2-bromo-5-nitrophenylamine and preparation method thereof.
  • CN113121358A: Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • CP Lab Safety : N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. CP Lab Safety. [Link]

  • PubChem : 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. [Link]

  • Research India Publications : Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

  • Reddit : Help with N-Alkylation gone wrong : r/chemistry. Reddit. [Link]

  • Hyma Synthesis Pvt. Ltd : Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Carl ROTH : Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

  • PubChem : 5-Bromo-N-isopropyl-2-nitroaniline | C9H11BrN2O2 | CID 24902977. PubChem. [Link]

  • National Institutes of Health (NIH) : Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]

  • Reddit : Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit. [Link]

Sources

Troubleshooting

Optimizing solvent choice for 5-Bromo-N-ethyl-2-nitroaniline synthesis

Technical Support Center: Synthesis of 5-Bromo-N-ethyl-2-nitroaniline Welcome to the technical support guide for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. This resource is designed for chemistry professionals enga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

Welcome to the technical support guide for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we delve into the critical nuances of solvent selection to optimize reaction outcomes, troubleshoot common experimental hurdles, and provide robust, validated protocols.

Proactive Solvent Selection: A Strategic Overview

The N-alkylation of 5-bromo-2-nitroaniline is a nucleophilic substitution reaction. The choice of solvent is paramount as it influences reactant solubility, reaction rate, and the side product profile. The primary challenge in this synthesis is the reduced nucleophilicity of the amine group due to the strong electron-withdrawing effect of the adjacent nitro group[1]. This necessitates careful selection of reaction conditions to achieve efficient conversion.

Mechanism & Solvent Rationale

The reaction proceeds via the attack of the aniline's nitrogen on the electrophilic ethylating agent (e.g., ethyl iodide, ethyl bromide). A base is typically required to neutralize the acid byproduct. Polar aprotic solvents are generally preferred for this class of reaction. They can solvate the cation of the base (e.g., K⁺ of K₂CO₃) while poorly solvating the anionic nucleophile, thereby increasing its reactivity. In contrast, protic solvents can form hydrogen bonds with the aniline's amine group, creating a bulky solvent shell that hinders its nucleophilic attack and reduces reactivity[1].

Comparative Analysis of Common Solvents

For a successful synthesis, a solvent must adequately dissolve the reactants and have a boiling point suitable for the required reaction temperature[1]. Below is a comparative table to guide your selection.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations for This Synthesis
Ethanol Polar Protic7825Pros: Good solubility for aniline derivatives; often used for recrystallization[2]. Cons: Can slow the reaction rate by solvating the nucleophile; potential for O-alkylation side products with stronger bases.
Acetonitrile (ACN) Polar Aprotic8237Pros: Good balance of polarity and boiling point; promotes SN2 reactions. Cons: May not be sufficient for highly unreactive substrates requiring very high temperatures.
N,N-Dimethylformamide (DMF) Polar Aprotic15337Pros: Excellent solvating power for reactants and bases; high boiling point allows for a wide temperature range. Cons: Can be difficult to remove during workup; potential for decomposition at high temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Pros: Superior solvating power and very high boiling point, ideal for sluggish reactions. Cons: Very difficult to remove; can lead to side reactions (e.g., oxidation) if not handled carefully under inert atmosphere.
Decision Workflow for Solvent Selection

To streamline your decision-making process, the following workflow diagram illustrates a logical path to selecting an optimal solvent based on preliminary experimental observations.

SolventSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Solubility Are reactants (aniline, base) soluble at RT? TLC_Check Monitor initial reaction by TLC at 60-80°C Solubility->TLC_Check Yes High_Temp_Solvent Switch to higher boiling point solvent (DMF, DMSO) Solubility->High_Temp_Solvent No Reaction_Rate Is reaction rate acceptable (<12h)? TLC_Check->Reaction_Rate High_Temp_Solvent->TLC_Check Reaction_Rate->High_Temp_Solvent No, too slow Side_Products Are side products observed on TLC? Reaction_Rate->Side_Products Yes Final_Choice Solvent is suitable. Proceed to scale-up. Side_Products->Final_Choice No Aprotic_Solvent Consider a less polar aprotic solvent (e.g., Acetonitrile) or adjust stoichiometry. Side_Products->Aprotic_Solvent Yes (e.g., dialkylation) Aprotic_Solvent->TLC_Check

Caption: A decision tree for selecting the optimal solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding or is extremely slow. What should I do?

A1: This is a common issue stemming from the low nucleophilicity of 5-bromo-2-nitroaniline[1].

  • Check Your Base: A weak base may be insufficient. While potassium carbonate (K₂CO₃) is common, a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) might be necessary to facilitate the reaction, especially if the amine's deprotonation is the rate-limiting step[1].

  • Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-140°C[1]. Ensure your chosen solvent has a sufficiently high boiling point to safely reach the target temperature.

  • Solvent Choice: If you are using a protic solvent like ethanol, its hydrogen-bonding capability can inhibit the reaction. Switching to a polar aprotic solvent like DMF or DMSO is highly recommended to enhance the rate[1].

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The most common side product is the N,N-diethyl-5-bromo-2-nitroaniline from over-alkylation[1].

  • N,N-Dialkylation: The mono-alkylated product can be more nucleophilic than the starting material and react further with the ethylating agent. To minimize this, use a slight excess of the 5-bromo-2-nitroaniline starting material relative to the ethylating agent (e.g., 1.1 to 1.3 equivalents of aniline)[1]. Running the reaction to partial conversion can also favor the mono-alkylated product.

  • Decomposition: At very high temperatures, especially in DMSO, nitroarenes can be susceptible to decomposition. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and is not overheated.

Q3: My yield is low despite complete conversion of the starting material. Why?

A3: Low isolated yield can often be attributed to challenges during the workup and purification stages.

  • Product Solubility: The product, 5-Bromo-N-ethyl-2-nitroaniline, is an organic-soluble compound. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize recovery from the aqueous phase[3].

  • Purification Loss: The product may be partially lost during column chromatography if the chosen eluent system is not optimal. Perform small-scale TLC experiments with different solvent mixtures (e.g., hexane/ethyl acetate gradients) to find the best separation conditions before committing to a large-scale column.

  • Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. A brine wash (saturated NaCl solution) can help break up emulsions and improve phase separation[3].

Troubleshooting Guide: A Deeper Dive

Problem: Persistent Low Conversion (<50%)

This guide provides a systematic approach when significant starting material remains despite extended reaction times.

Troubleshooting Start Low Conversion Issue Check_Reagents Verify Purity & Integrity of: - 5-bromo-2-nitroaniline - Ethylating agent (EtI, EtBr) - Base (anhydrous?) Start->Check_Reagents Check_Temp Confirm Internal Reaction Temperature (Is the heating mantle/oil bath accurate?) Check_Reagents->Check_Temp Solvent_Issue Re-evaluate Solvent: Is it polar aprotic (DMF, DMSO)? Is it anhydrous? Check_Temp->Solvent_Issue Base_Strength Increase Base Strength: K2CO3 -> NaH or t-BuOK Solvent_Issue->Base_Strength Result Re-run Reaction & Monitor via TLC Base_Strength->Result

Caption: Workflow for troubleshooting low reaction conversion.

Causality Explained:

  • Reagent Integrity: The starting aniline can degrade over time. The ethylating agent can hydrolyze, and bases like K₂CO₃ can absorb water, reducing their efficacy. Always use fresh or properly stored reagents.

  • Temperature Control: The external temperature reading of a hotplate may not reflect the internal temperature of the reaction mixture. Use a calibrated internal thermometer for accurate control, as a 10°C drop can significantly slow the reaction.

  • Solvent Quality: Trace amounts of water in aprotic solvents can quench strong bases and participate in side reactions. Using anhydrous solvents is critical, especially when employing bases like NaH.

  • Base Strength: The pKa of the N-H bond in 2-nitroaniline is lower than in aniline, but a sufficiently strong base is still needed for efficient deprotonation to accelerate the reaction[4]. If a mild base fails, a stronger one is the logical next step.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline.

Materials:

  • 5-bromo-2-nitroaniline (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitroaniline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere. Stir the suspension for 10 minutes.

  • Reagent Addition: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C in an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Workup: After the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers[3].

  • Washing: Wash the combined organic layers with deionized water, followed by brine to aid in phase separation and remove residual DMF[3].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure 5-Bromo-N-ethyl-2-nitroaniline[3].

  • Characterization: Confirm the identity and purity of the final product via NMR spectroscopy and mass spectrometry.

References

  • Google Patents. (CN105646234A). 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Google Patents. (CN113121358A). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]

Sources

Optimization

Purification challenges with polar impurities in 5-Bromo-N-ethyl-2-nitroaniline

The following Technical Support Guide addresses the purification of 5-Bromo-N-ethyl-2-nitroaniline (CAS: 25946-79-4) . This content is structured as a Tier-3 Engineering response, designed for researchers requiring high-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification of 5-Bromo-N-ethyl-2-nitroaniline (CAS: 25946-79-4) . This content is structured as a Tier-3 Engineering response, designed for researchers requiring high-purity isolation for pharmaceutical intermediates or dye synthesis.

Topic: Troubleshooting Polar Impurity Removal Ticket ID: PUR-25946-ETH Responder: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 5-Bromo-N-ethyl-2-nitroaniline presents a specific challenge: the nitro group (electron-withdrawing) and the secondary amine create a "push-pull" electronic system. This often results in:

  • Tailing/Streaking on silica gel due to residual basicity.

  • Co-elution with the unreacted primary amine precursor (5-Bromo-2-nitroaniline), which is the most common "polar impurity."

  • Solubility issues where polar byproducts (salts, phenols) trap the product in an "oil" phase during crystallization.

This guide details the protocols to resolve these specific failure modes.

Module 1: Diagnostic & Identification

Q: I see a trailing spot just below my product on TLC. Is this the polar impurity?

A: Likely, yes. This is the classic signature of the unreacted starting material, 5-Bromo-2-nitroaniline .

  • The Mechanism: The starting material is a primary amine. It has two N-H protons capable of strong hydrogen bonding with the silica stationary phase, causing it to retain longer (lower Rf) than your target secondary amine (N-ethyl), which has only one N-H proton and an ethyl group adding lipophilicity.

  • Confirmation Test: Run a TLC (Hexane:Ethyl Acetate, 80:20).

    • Target (N-ethyl): Higher Rf (e.g., ~0.5), distinct yellow/orange spot.

    • Impurity (Primary Amine): Lower Rf (e.g., ~0.3), often streaks.

    • Action: If the spots overlap, your mobile phase is too acidic or neutral. You must modify the pH.

Q: My HPLC peaks are broad and asymmetrical. How do I fix this?

A: Nitroanilines are weak bases. On standard C18 columns, they interact with residual silanols, causing peak tailing.

  • The Fix: Switch to a Basic Mobile Phase .

    • Why: High pH suppresses the protonation of the aniline nitrogen, keeping it in its neutral, hydrophobic form. This sharpens the peak and increases retention, improving separation from polar impurities.

  • Protocol: Add 0.1% Triethylamine (TEA) or Ammonia to your mobile phase. Do not use TFA (acid), as it protonates the amine and can cause co-elution with polar salts.

Module 2: Chromatographic Solutions

Q: Standard Flash Chromatography isn't separating the polar impurities. What is the optimized method?

A: You must "deactivate" the silica to prevent the polar impurities from dragging your product.

Protocol: Base-Buffered Flash Chromatography

Objective: Sharpen bands to separate the N-ethyl product from the N-H precursor.

ParameterConditionMechanism
Stationary Phase Silica Gel (40-63 µm)Standard Phase
Mobile Phase A Hexane + 1% Triethylamine (TEA) TEA blocks acidic silanol sites on silica.
Mobile Phase B Ethyl AcetateElution solvent.
Gradient 0% → 15% B over 10 CVShallow gradient prevents "dumping" the product.
Loading DCM (Liquid Load)Dry loading often exacerbates streaking for anilines.

Critical Step: Flush the column with the Hexane/TEA mixture before loading your sample. This pre-equilibrates the silica, ensuring the first interaction your product has is with a deactivated surface.

Module 3: Crystallization Strategies

Q: I tried recrystallizing from Ethanol, but the polar impurities precipitated with the product. What solvent system should I use?

A: Ethanol is often too polar; it solubilizes the polar impurities (like salts or oxidized phenols) but also keeps them in the lattice. You need a "Rejector" Solvent System .

Protocol: The "Displacement" Recrystallization

This method uses Toluene to keep the product in solution while hot, and Heptane to force it out, while polar impurities remain insoluble or oiled out.

  • Dissolution: Dissolve crude solid in Toluene (5 mL per gram) at 80°C.

    • Note: If you see a dark, gummy residue at the bottom that doesn't dissolve, decant the hot solution immediately. That residue is your polar impurity cluster (inorganic salts/polymers).

  • Displacement: While maintaining 80°C, slowly add Heptane (dropwise) until the solution turns slightly turbid.

  • Clearing: Add 1-2 drops of Toluene to clear the turbidity.

  • Crystallization: Allow to cool to Room Temp slowly (2 hours), then 0°C.

  • Filtration: Wash cake with cold Heptane (removes non-polar surface oils) and then a very small amount of cold Ethanol (removes trace polar stickiness).

Module 4: Chemical Workup (The "Self-Validating" Step)

Q: Can I wash the impurities away with acid?

A: Yes, but you must exploit the pKa difference .

  • Data: 5-Bromo-N-ethyl-2-nitroaniline is a very weak base (pKa ~ -0.5 to 0) due to the electron-withdrawing nitro group. It will not protonate easily in dilute acid.

  • The Trick: Many polar amine impurities (like diamines or non-nitro anilines) are stronger bases (pKa 4-5).

Protocol: The "Acid Scour"[1]
  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Wash 2x with 0.5 M HCl .

    • Result: The target nitroaniline stays in the Organic Layer (yellow/orange).

    • Result: More basic polar impurities move to the Aqueous Layer (colorless or dark brown).

  • Wash 1x with Brine (to remove residual acid/water).

  • Dry over Na2SO4.

Self-Validation: If your organic layer loses its yellow color, your acid is too strong (protonating the target). 0.5 M is the "Goldilocks" concentration.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (5-Bromo-N-ethyl-2-nitroaniline) Diagnosis Step 1: TLC Diagnosis (Hex/EtOAc 80:20) Start->Diagnosis ImpurityType Identify Trailing Spot? Diagnosis->ImpurityType PathA Impurity: Primary Amine (Lower Rf, Streaking) ImpurityType->PathA Yes PathB Impurity: Dark/Gummy (Baseline Material) ImpurityType->PathB No ActionA Action: Acid Scour (Wash Org. layer with 0.5M HCl) PathA->ActionA ActionB Action: Hot Decant (Dissolve in Toluene, discard gum) PathB->ActionB Chromatography Step 2: Buffered Flash Column (Hexane + 1% TEA) ActionA->Chromatography Crystallization Step 3: Recrystallization (Toluene / Heptane) ActionB->Crystallization Chromatography->Crystallization If purity < 95% Final Pure Product (>98% HPLC) Chromatography->Final If purity > 98% Crystallization->Final

Caption: Decision logic for selecting the correct purification pathway based on impurity profile.

References

  • PubChem. (2025). 5-Bromo-2-nitroaniline Compound Summary (Precursor Data). National Library of Medicine. [Link]

  • Organic Syntheses. (2025). General procedures for purification of brominated nitro-isoquinolines (Analogous Chemistry). Org.[1][2] Synth. [Link]

  • University of Rochester. (2025). Solvent Selection Guide for Recrystallization of Nitro-aromatics. Dept of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 5-Bromo-N-ethyl-2-nitroaniline vs. 5-Bromo-N-methyl-2-nitroaniline

This guide provides an in-depth comparison of the chemical reactivity of 5-Bromo-N-ethyl-2-nitroaniline and 5-Bromo-N-methyl-2-nitroaniline. Designed for researchers, chemists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 5-Bromo-N-ethyl-2-nitroaniline and 5-Bromo-N-methyl-2-nitroaniline. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the nuanced interplay of electronic and steric effects that govern the behavior of these important synthetic intermediates. By understanding these fundamental differences, researchers can make more informed decisions in experimental design, reaction optimization, and the synthesis of complex target molecules.

Introduction to the Analogs

5-Bromo-N-ethyl-2-nitroaniline and 5-Bromo-N-methyl-2-nitroaniline are structurally similar aromatic compounds, differing only by the N-alkyl substituent—an ethyl versus a methyl group. Both are valuable building blocks, particularly in the synthesis of dyes, pigments, and pharmaceutical agents. Their core structure features a benzene ring substituted with three key functional groups: a bromine atom, a nitro group (-NO₂), and a secondary N-alkylamino group (-NHR). The relative positioning of these groups dictates the electronic landscape of the molecule and, consequently, its chemical reactivity.

The following table summarizes their fundamental physicochemical properties.

Property5-Bromo-N-ethyl-2-nitroaniline5-Bromo-N-methyl-2-nitroaniline
Molecular Formula C₈H₉BrN₂O₂[1]C₇H₇BrN₂O₂[2]
Molecular Weight 245.1 g/mol [1]231.05 g/mol [2]
CAS Number 813448-98-5[1]302800-13-1[2]
Appearance Not specified; likely a crystalline solidOrange to Red Low-Melting Solid[3]
Purity (Typical) ≥97%[1]Not specified; available from various suppliers

Theoretical Framework for Reactivity

The reactivity of these molecules is primarily dictated by the interplay between the electronic properties of the N-alkylamino group and its steric profile.

Electronic Effects: The Inductive Influence

Both methyl and ethyl groups are electron-donating through the inductive effect (+I effect). This effect arises from the polarization of the sigma bond between the alkyl carbon and the amino nitrogen, pushing electron density towards the nitrogen atom.

  • Ethyl vs. Methyl: An ethyl group exerts a slightly stronger +I effect than a methyl group.[4] This is because it has more C-C and C-H bonds, which contribute to the overall electron-donating capacity.

  • Consequences:

    • Increased Basicity/Nucleophilicity: The enhanced electron density on the nitrogen atom of the N-ethyl analog makes it a slightly stronger base and nucleophile compared to the N-methyl analog.

    • Ring Activation: This increased electron donation also marginally enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack (though this effect is largely overshadowed by the powerful directing effects of the nitro and amino groups).

Steric Effects: The Role of Bulk

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede a chemical reaction.

  • Ethyl vs. Methyl: The ethyl group is sterically bulkier than the methyl group. This larger size can shield the amino group and the ortho positions on the aromatic ring from approaching reagents.[5][6]

  • Consequences:

    • Hindered Nucleophilic Attack: While electronically more potent, the nitrogen atom in the N-ethyl derivative may be less accessible to electrophiles, potentially slowing down reactions that occur at the amine itself.

    • Influence on Aromatic Substitution: The bulkiness of the N-ethyl group can disfavor reactions at the adjacent C-3 position of the aromatic ring, further reinforcing the directing effects of the existing substituents.

ReactivityFactors

Comparative Reactivity in Key Transformations

The subtle electronic and steric differences manifest in various chemical reactions. A prime example is the Sandmeyer reaction, a cornerstone of aromatic chemistry that transforms an amino group into a wide range of functionalities via a diazonium salt intermediate.[7]

Diazotization and the Sandmeyer Reaction

The Sandmeyer reaction involves two main steps:

  • Diazotization: Conversion of the secondary arylamine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

  • Displacement: Replacement of the diazonio group (-N₂⁺) with a nucleophile (e.g., -Cl, -Br, -CN, -OH), typically catalyzed by copper(I) salts.

The N-alkyl group remains on the ring during this process. The reactivity difference between our two analogs will be most apparent in the initial diazotization step.

  • 5-Bromo-N-methyl-2-nitroaniline: The less sterically hindered and slightly less basic nitrogen may allow for faster and more efficient formation of the N-nitrosamine intermediate, which then rearranges to the diazonium ion.

  • 5-Bromo-N-ethyl-2-nitroaniline: The bulkier ethyl group could slightly impede the approach of the nitrosating agent (e.g., N₂O₃ or H₂O-NO⁺), potentially requiring longer reaction times or slightly harsher conditions for complete conversion. The stronger basicity, however, could favor the initial protonation steps.

The overall outcome is a competitive balance. In many cases, the steric factor is dominant, suggesting the N-methyl derivative may react more cleanly or rapidly in the diazotization step.

Experimental Protocol: Comparative Sandmeyer Cyanation

This protocol provides a framework for comparing the reactivity of the two anilines in a Sandmeyer reaction to synthesize the corresponding benzonitrile derivatives.

Objective: To compare the reaction yield and time required for the conversion of 5-Bromo-N-ethyl-2-nitroaniline and 5-Bromo-N-methyl-2-nitroaniline to their respective 4-bromo-2-cyano-N-alkyl-nitroaniline products.

Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

  • Aromatic nitro compounds and cyanides are toxic. Avoid inhalation, ingestion, and skin contact.[2][9]

  • Diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Use it immediately in the subsequent step. The reaction must be maintained at a low temperature (0-5 °C) to ensure the stability of the diazonium salt in solution.[7]

Workflow

Step-by-Step Methodology

This protocol is to be run in parallel for both aniline starting materials.

  • Preparation of the Diazonium Salt Solution:

    • In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10 mmol of the respective aniline (2.45 g of 5-Bromo-N-ethyl-2-nitroaniline or 2.31 g of 5-Bromo-N-methyl-2-nitroaniline) in 20 mL of a 1:1 mixture of glacial acetic acid and propionic acid.

    • Cool the flask in an ice-salt bath to 0 °C.

    • In a separate beaker, dissolve 12 mmol (0.83 g) of sodium nitrite (NaNO₂) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirring aniline solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. The causality here is critical: slow addition and low temperature prevent decomposition of the nitrous acid and the formed diazonium salt.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a 250 mL beaker, dissolve 15 mmol (1.34 g) of copper(I) cyanide (CuCN) and 30 mmol (1.47 g) of sodium cyanide (NaCN) in 20 mL of water.

    • Carefully neutralize this solution by adding sodium bicarbonate until effervescence ceases. This step ensures the subsequent displacement reaction is not conducted under strongly acidic conditions, which could lead to unwanted side reactions.

  • The Sandmeyer Displacement Reaction:

    • Place the beaker containing the copper(I) cyanide solution in a fume hood and stir vigorously.

    • Slowly and carefully, add the cold diazonium salt solution to the cyanide mixture. Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure benzonitrile derivative.

    • Determine the final mass and calculate the percentage yield.

Anticipated Results and Data Interpretation
Starting MaterialPredicted Reaction TimePredicted YieldRationale
5-Bromo-N-methyl-2-nitroaniline ShorterHigherLower steric hindrance around the amino group allows for more efficient and rapid formation of the diazonium salt intermediate, leading to a cleaner reaction with fewer side products.
5-Bromo-N-ethyl-2-nitroaniline LongerLowerIncreased steric bulk from the ethyl group may slightly impede the initial diazotization step. This could lead to incomplete conversion or minor decomposition pathways, resulting in a marginally lower overall yield.

Conclusion

While 5-Bromo-N-ethyl-2-nitroaniline and 5-Bromo-N-methyl-2-nitroaniline are closely related analogs, their reactivity profiles are distinct. The N-ethyl derivative is electronically richer, making its amino group a stronger base. However, this is counteracted by greater steric hindrance. In contrast, the N-methyl derivative presents a less bulky profile, often leading to more favorable kinetics in reactions involving the amino group, such as the crucial diazotization step of the Sandmeyer reaction.

For the synthetic chemist, this means the choice between these two reagents should be guided by the specific reaction at hand. If a reaction is highly sensitive to steric crowding, the N-methyl analog is the superior choice. If, however, a reaction depends more on the nucleophilicity of the amine and steric hindrance is not a limiting factor, the N-ethyl analog might offer an advantage. This guide provides the foundational logic and a practical experimental design to validate these principles in the laboratory.

References

  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.[9]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from en.wikipedia.org.[7]

  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from benchchem.com.[8]

  • PubChem. (n.d.). 5-bromo-N-methyl-2-nitroaniline. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]

  • CP Lab Safety. (n.d.). N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Retrieved from cplabsafety.com.[1]

  • ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline.
  • BLD Pharm. (n.d.). 5-Bromo-2-nitroaniline.
  • ChemicalBook. (n.d.). N-METHYL-2-NITROANILINE. Retrieved from chemicalbook.com.[3]

  • ChemicalBook. (n.d.). 2-Bromo-5-nitroaniline.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • MDPI. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from mdpi.com.[5]

  • NCERT. (n.d.). Amines. Retrieved from ncert.nic.in.[4]

  • ResearchGate. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from researchgate.net.[6]

Sources

Comparative

Comparison of synthesis methods for substituted N-alkyl-2-nitroanilines

Executive Summary Substituted N-alkyl-2-nitroanilines are critical pharmacophores and intermediates in the synthesis of benzimidazoles, quinoxalines, and phenylenediamines. Their preparation is a pivotal step in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted N-alkyl-2-nitroanilines are critical pharmacophores and intermediates in the synthesis of benzimidazoles, quinoxalines, and phenylenediamines. Their preparation is a pivotal step in drug development pipelines, particularly for oncology and anti-infective targets.

This guide objectively compares the three dominant synthetic methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industrial workhorse.
    
  • Palladium-Catalyzed Amination (Buchwald-Hartwig): The precision tool for difficult substrates.

  • Direct N-Alkylation of 2-Nitroaniline: The cost-effective, albeit challenging, alternative.

Key Takeaway: While


 remains the most scalable and cost-efficient method for simple substrates, Buchwald-Hartwig amination is indispensable for sterically hindered amines or deactivated electrophiles. Direct alkylation is generally least preferred due to regioselectivity issues (bis-alkylation) but remains viable for specific methyl/ethyl derivatives using Phase Transfer Catalysis (PTC).

Decision Matrix: Method Selection

Before detailing protocols, use this logic flow to select the optimal pathway for your specific substrate.

MethodSelection Start Start: Select Substrate IsNitroActivated Is the 2-nitrohalobenzene ring highly activated? (e.g., additional NO2, CN) Start->IsNitroActivated StericHindrance Is the amine nucleophile sterically hindered? IsNitroActivated->StericHindrance No (Standard) MethodSNAr Method A: SNAr (2-F/Cl-nitrobenzene) IsNitroActivated->MethodSNAr Yes (Very Fast) CostSensitive Is the process cost-sensitive (Scale >1kg)? StericHindrance->CostSensitive No MethodPd Method B: Buchwald-Hartwig (Pd Catalysis) StericHindrance->MethodPd Yes (Bulky Amine) CostSensitive->MethodSNAr Yes (Cheaper) MethodAlk Method C: Direct Alkylation (2-nitroaniline + R-X) CostSensitive->MethodAlk No (Alternative Route)

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate electronics and sterics.

Comparative Technical Analysis

Method A: Nucleophilic Aromatic Substitution ( )

The Standard Protocol

This reaction relies on the strong electron-withdrawing nature of the ortho-nitro group to stabilize the Meisenheimer complex intermediate.

  • Substrate Preference: 2-Fluoronitrobenzene > 2-Chloronitrobenzene. (Fluorine is the superior leaving group in

    
     due to high electronegativity lowering the transition state energy of the addition step).
    
  • Mechanism: Addition-Elimination.[1]

  • Key Advantage: No heavy metals; robust; water-tolerant (can be run "on-water").

  • Limitation: Requires elevated temperatures (80–120 °C) for chloro-derivatives; fails with weak nucleophiles.

Method B: Buchwald-Hartwig Amination

The Precision Protocol

When the


 reaction is sluggish (e.g., electron-rich rings or bulky amines), Pd-catalysis lowers the activation energy via a distinct oxidative addition/reductive elimination cycle.
  • Substrate Preference: 2-Bromonitrobenzene or 2-Chloronitrobenzene.

  • Mechanism: Pd(0)/Pd(II) Catalytic Cycle.

  • Key Advantage: Works at lower temperatures for difficult substrates; tolerates steric bulk.

  • Limitation: High cost of Pd and Ligands (e.g., BINAP, Xantphos); requires inert atmosphere; metal scavenging required for pharma intermediates.

Method C: Direct N-Alkylation

The Alternative Protocol

Directly reacting 2-nitroaniline with an alkyl halide (


).[2]
  • Substrate: 2-Nitroaniline.[3]

  • Mechanism:

    
     (Nucleophilic attack of amine on alkyl halide).
    
  • Key Advantage: 2-Nitroaniline is often cheaper than 2-halonitrobenzenes.

  • Limitation: Critical Flaw: The ortho-nitro group forms an intramolecular H-bond with the amine and withdraws electrons, making the amine a poor nucleophile.[2] Requires strong bases (NaH) or Phase Transfer Catalysis (PTC). Prone to over-alkylation (formation of tertiary amines).

Performance Data Comparison

FeatureMethod A:

Method B: Buchwald-HartwigMethod C: Direct Alkylation
Yield (Typical) 85–98%75–95%40–70%
Atom Economy HighLow (Ligand/Base waste)Moderate
Reaction Time 2–6 Hours12–24 Hours12–48 Hours
Cost (Reagents) LowHigh (Pd + Ligands)Low
Scalability Excellent (Multi-kg)Moderate (Cooling/Cost)Good
Green Metric High (Water/EtOH possible)Low (Toluene/Dioxane)Moderate (DMF/DMSO)
Primary Risk Thermal runaway (Nitro)Residual Metal (Pd)Bis-alkylation

Detailed Experimental Protocols

Protocol A: (Recommended for Scale)

Optimized for 2-Fluoronitrobenzene (High Reactivity)

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 2-Fluoronitrobenzene (1.0 equiv, 10 mmol)

    • Primary Amine (

      
      ) (1.2 equiv)
      
    • 
       (2.0 equiv, granular, anhydrous)
      
    • Solvent: DMF (30 mL) or Water (for "on-water" green chemistry).

  • Procedure:

    • Dissolve nitroarene in solvent.[2]

    • Add base, followed by the slow addition of amine.[1]

    • Critical Step: Heat to 80 °C. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

    • Note: If using 2-Chloronitrobenzene, increase temperature to 110 °C and reaction time to 12h.

  • Workup: Pour into ice water (100 mL). The product usually precipitates as a yellow/orange solid. Filter and wash with water.[3] Recrystallize from Ethanol.

Protocol B: Buchwald-Hartwig (Recommended for Valuable/Complex Amines)

Optimized for Steric Hindrance

  • Setup: Flame-dried Schlenk tube under Argon.

  • Reagents:

    • 2-Chloronitrobenzene (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: BINAP or Xantphos (3 mol%)

    • Base:

      
       (1.4 equiv)
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Load solid reagents and purge with Argon x3.

    • Add solvent and liquid amine via syringe.

    • Heat to 100 °C for 16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[1][3] Purify via Silica Gel Chromatography.[1][2]

Protocol C: Phase-Transfer Alkylation (Method of Last Resort)

Optimized to minimize bis-alkylation

  • Setup: Standard flask.

  • Reagents:

    • 2-Nitroaniline (1.0 equiv)[1][2]

    • Alkyl Halide (1.1 equiv) - Avoid large excess[2]

    • Base: 50% KOH (aq)

    • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

    • Solvent: Toluene.[2]

  • Procedure:

    • Mix Toluene, KOH, and TBAB.

    • Add 2-Nitroaniline and heat to 60 °C.

    • Add Alkyl Halide dropwise over 1 hour (Critical for selectivity).

  • Workup: Separate organic layer.[1][3] Wash with water.[3][4] Requires column chromatography to separate mono-alkylated product from bis-alkylated byproduct.

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting.

Mechanism (Method A)

The rate-determining step is the formation of the Meisenheimer complex.

SNAr_Mechanism Reactants 2-Fluoro-NO2 + Amine TS1 Attack on C-F bond Reactants->TS1 Intermediate Meisenheimer Complex (Anionic) TS1->Intermediate Rate Determining Step TS2 Loss of F- Intermediate->TS2 Product N-Alkyl-2-nitroaniline + HF TS2->Product Fast Aromatization

Figure 2: The addition-elimination pathway of Nucleophilic Aromatic Substitution.

Buchwald-Hartwig Cycle (Method B)[5]

The cycle relies on the oxidative addition of the aryl halide to the Pd(0) species.

Pd_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind R-NH2 Deprot Deprotonation by Base (Ar-Pd-NHR) AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Product Release RedElim->Product

Figure 3: Simplified catalytic cycle for Palladium-mediated amination.

References

  • Nucleophilic Arom

    
    ) Protocols: 
    
    • BenchChem Application Notes. "Protocols for Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene-1,4-diamine."
    • (Verified General Reference for SNAr conditions).

  • Buchwald-Hartwig Amination Review

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
  • Phase Transfer Catalysis for Anilines

    • PhaseTransfer.com.
  • Comparison of Methods (Nitroarenes)

    • Organic Chemistry Portal. "Synthesis of Nitroanilines."[3]

  • Green Chemistry Approaches

    • Beilstein Journal of Organic Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization and Validation of 5-Bromo-N-ethyl-2-nitroaniline and Its Isomeric Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the precise structure and purity of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the precise structure and purity of molecular building blocks are paramount. 5-Bromo-N-ethyl-2-nitroaniline has emerged as a valuable intermediate, notably as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of the characterization and validation of 5-Bromo-N-ethyl-2-nitroaniline. Recognizing the limited availability of published experimental data for this specific molecule, this document presents a robust framework for its analysis, including a plausible synthetic route and predicted spectroscopic data based on analogous compounds. Furthermore, we will conduct a comparative analysis with its isomers, 4-Bromo-N-ethyl-2-nitroaniline and 2-Bromo-N-ethyl-5-nitroaniline, to highlight the subtle yet critical differences in their structural and potential functional attributes.

Introduction: The Significance of Substituted Nitroanilines in Drug Discovery

Substituted nitroanilines are versatile scaffolds in organic synthesis, serving as precursors to a wide array of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring imparts unique reactivity and electronic properties. The bromine atom further modulates these properties and provides a handle for cross-coupling reactions. The N-ethyl group enhances lipophilicity and can influence binding interactions with target proteins.

Specifically, compounds like 5-Bromo-N-ethyl-2-nitroaniline are gaining attention as building blocks for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo-nitroaniline moiety can be a crucial part of the ligand that binds to the protein of interest or the E3 ligase, or it can be a part of the linker connecting these two ends. The precise substitution pattern on the aromatic ring is critical for optimal binding and efficacy.

This guide will equip researchers with the necessary knowledge to synthesize, characterize, and validate the structure of 5-Bromo-N-ethyl-2-nitroaniline, ensuring the quality and reliability of this key synthetic intermediate.

Synthesis of 5-Bromo-N-ethyl-2-nitroaniline: A Proposed Route

Synthesis_Workflow Precursor 5-Bromo-2-nitroaniline Reaction N-Ethylation Reaction Precursor->Reaction Reagent Ethyl Iodide (or other ethylating agent) + Base (e.g., K2CO3) Reagent->Reaction Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction Product 5-Bromo-N-ethyl-2-nitroaniline Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 1: Proposed synthetic workflow for 5-Bromo-N-ethyl-2-nitroaniline.

Experimental Protocol: N-Ethylation of 5-bromo-2-nitroaniline (Hypothetical)

Rationale: This procedure employs a standard nucleophilic substitution reaction where the deprotonated amine of 5-bromo-2-nitroaniline acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent. A mild base is used to deprotonate the amine without causing unwanted side reactions.

Materials:

  • 5-bromo-2-nitroaniline

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-nitroaniline (1.0 eq) in DMF or acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-Bromo-N-ethyl-2-nitroaniline.

Structural Characterization and Validation

Rigorous structural confirmation is essential. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule. As experimental data for 5-Bromo-N-ethyl-2-nitroaniline is not publicly available, the following sections provide predicted data based on its structure and comparison with related known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

NMR_Analysis Sample 5-Bromo-N-ethyl-2-nitroaniline in CDCl3 H1_NMR 1H NMR Spectroscopy Sample->H1_NMR C13_NMR 13C NMR Spectroscopy Sample->C13_NMR Analysis Data Analysis: - Chemical Shifts (ppm) - Coupling Constants (J, Hz) - Integration H1_NMR->Analysis C13_NMR->Analysis Structure_Confirmation Structural Confirmation Analysis->Structure_Confirmation

Figure 2: Workflow for NMR-based structural validation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d1HH-3Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding.
~7.20dd1HH-4Coupled to both H-3 and H-6.
~6.80d1HH-6Ortho to the electron-donating N-ethylamino group, leading to upfield shift.
~3.40q2H-NH-CH₂ -CH₃Methylene protons adjacent to the nitrogen, split into a quartet by the methyl protons.
~1.35t3H-NH-CH₂-CH₃ Methyl protons of the ethyl group, split into a triplet by the methylene protons.
~8.20 (broad s)br s1H-NH -The chemical shift of the N-H proton can be variable and concentration-dependent. It may exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~145.0C-1 (C-NH)Carbon attached to the nitrogen is deshielded.
~135.0C-2 (C-NO₂)Carbon attached to the nitro group is significantly deshielded.
~126.0C-3Aromatic CH ortho to the nitro group.
~120.0C-4Aromatic CH.
~110.0C-5 (C-Br)Carbon attached to bromine, deshielded by the halogen.
~115.0C-6Aromatic CH ortho to the amino group.
~38.0-NH-CH₂ -CH₃Aliphatic carbon attached to nitrogen.
~14.0-NH-CH₂-CH₃ Aliphatic methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 244 and 246 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The nominal molecular weight is 245.1 g/mol .[1]

  • Key Fragmentation Patterns:

    • Loss of the ethyl group ([M-29]⁺): A fragment corresponding to the loss of a C₂H₅ radical (m/z = 215/217).

    • Loss of the nitro group ([M-46]⁺): A fragment resulting from the loss of NO₂ (m/z = 198/200).

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to a fragment from the loss of a methyl radical from the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H stretchSecondary amine (N-H)
~2950-2850C-H stretchAliphatic (C-H)
~1520Asymmetric NO₂ stretchNitro (NO₂)
~1350Symmetric NO₂ stretchNitro (NO₂)
~1600-1450C=C stretchAromatic ring
~1300C-N stretchAromatic amine
~600-500C-Br stretchAryl bromide

Comparative Analysis with Isomeric Alternatives

The precise positioning of substituents on the aniline ring can significantly impact the molecule's properties and its suitability for specific applications. Here, we compare the predicted and known properties of 5-Bromo-N-ethyl-2-nitroaniline with two of its isomers.

Property5-Bromo-N-ethyl-2-nitroaniline 4-Bromo-N-ethyl-2-nitroaniline 2-Bromo-N-ethyl-5-nitroaniline
Molecular Formula C₈H₉BrN₂O₂C₈H₉BrN₂O₂C₈H₉BrN₂O₂
Molecular Weight 245.1 g/mol 245.1 g/mol 245.1 g/mol
Predicted ¹H NMR (Aromatic) Three distinct aromatic signalsThree distinct aromatic signalsThree distinct aromatic signals
Predicted ¹H NMR (Aliphatic) Quartet (~3.4 ppm), Triplet (~1.35 ppm)Quartet (~3.4 ppm), Triplet (~1.35 ppm)Quartet (~3.4 ppm), Triplet (~1.35 ppm)
Key Differentiating Feature The relative positions and coupling patterns of the aromatic protons will be distinct for each isomer, reflecting the different substitution patterns.The relative positions and coupling patterns of the aromatic protons will be distinct for each isomer, reflecting the different substitution patterns.The relative positions and coupling patterns of the aromatic protons will be distinct for each isomer, reflecting the different substitution patterns.

Rationale for Differentiation: The electronic effects of the substituents (NO₂, Br, NH-ethyl) will influence the chemical shifts of the aromatic protons differently in each isomer. For instance, in 4-Bromo-N-ethyl-2-nitroaniline, the proton between the nitro and amino groups will be significantly deshielded. In 2-Bromo-N-ethyl-5-nitroaniline, the proton between the bromo and amino groups will experience a different electronic environment compared to the other isomers. These subtle differences are readily distinguishable by high-field NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, and isomers.

Experimental Protocol: HPLC Analysis

Rationale: A reverse-phase HPLC method is generally suitable for separating moderately polar compounds like substituted anilines. A C18 column is a good starting point, and a gradient elution with acetonitrile and water will likely provide good separation.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a lower percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

This method should be able to separate the N-ethylated product from the unreacted starting material (5-bromo-2-nitroaniline) and would likely provide baseline separation of the different bromo-N-ethyl-nitroaniline isomers due to their differences in polarity.

Conclusion

The structural integrity of building blocks like 5-Bromo-N-ethyl-2-nitroaniline is non-negotiable in the pursuit of novel therapeutics. This guide has provided a comprehensive, albeit partially predictive, framework for the synthesis, characterization, and validation of this important molecule. By understanding its expected spectroscopic signature and how it compares to its isomers, researchers can proceed with confidence in their synthetic endeavors. The provided protocols offer a solid starting point for laboratory work, and the comparative data underscores the importance of rigorous analytical chemistry in drug discovery. As the field of targeted protein degradation continues to evolve, the demand for well-characterized, high-purity building blocks will only increase, making the principles outlined in this guide more relevant than ever.

References

  • CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Available at: [Link]

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82607, 2-Bromo-5-nitroaniline. Retrieved January 28, 2026 from [Link].

  • SIELC Technologies. 2-Bromo-5-nitroaniline. Available at: [Link]

  • ResearchGate. A beginner's guide to PROTACs and targeted protein degradation. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. Available at: [Link]

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Available at: [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Regioselective Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

For researchers, scientists, and drug development professionals, achieving precise molecular architecture is paramount. In the synthesis of complex organic molecules, controlling the position of functional groups—a conce...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving precise molecular architecture is paramount. In the synthesis of complex organic molecules, controlling the position of functional groups—a concept known as regioselectivity—is a critical challenge. This guide provides an in-depth analysis of the synthesis of 5-Bromo-N-ethyl-2-nitroaniline, a valuable building block in medicinal chemistry. We will explore the primary synthetic route, delve into the mechanistic underpinnings of its high regioselectivity, compare it with alternative methods, and detail the analytical techniques required for unambiguous structural confirmation.

The Prevailing Synthetic Strategy: Electrophilic Bromination of N-Ethyl-2-nitroaniline

The most direct and widely employed method for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline is the electrophilic aromatic substitution of N-ethyl-2-nitroaniline with a suitable brominating agent. This approach is favored for its efficiency and high regioselectivity, which is governed by the powerful directing effects of the substituents on the aniline ring.

Mechanistic Rationale: The Decisive Influence of Substituents

The high regioselectivity observed in the bromination of N-ethyl-2-nitroaniline is a direct consequence of the electronic properties of the N-ethylamino and nitro groups.

  • The N-Ethylamino Group (-NHCH₂CH₃): This is a potent activating and ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • The Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating and meta-directing group. It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions.

In the case of N-ethyl-2-nitroaniline, the N-ethylamino group is at position 1 and the nitro group is at position 2. The powerful ortho, para-directing influence of the N-ethylamino group strongly activates the para position (position 5) and the ortho position (position 6). However, the position ortho to the bulky N-ethylamino group (position 6) is sterically hindered. Furthermore, the nitro group at position 2 deactivates the adjacent positions (1 and 3). Therefore, the incoming electrophile (Br⁺) is predominantly directed to the electronically enriched and sterically accessible position 5, which is para to the N-ethylamino group and meta to the nitro group.

graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"N-Ethyl-2-nitroaniline" [label="N-Ethyl-2-nitroaniline"]; "Brominating_Agent" [label="Brominating Agent (e.g., NBS)"]; "Transition_State" [label="Transition State\n(Wheland Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; "Product" [label="5-Bromo-N-ethyl-2-nitroaniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Byproduct"];

"N-Ethyl-2-nitroaniline" -> "Transition_State"; "Brominating_Agent" -> "Transition_State"; "Transition_State" -> "Product"; "Transition_State" -> "Byproduct"; }

Figure 1: Simplified workflow for the electrophilic bromination of N-ethyl-2-nitroaniline.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. The choice of N-bromosuccinimide (NBS) as the brominating agent is common as it is a solid, easy to handle, and provides a controlled source of electrophilic bromine, minimizing over-bromination.[1]

Materials:

  • N-Ethyl-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-2-nitroaniline (1.0 eq) in DMF.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Routes: A Comparative Analysis

Synthetic RouteStarting MaterialKey StepsAdvantagesDisadvantages
Route A: Direct Bromination N-Ethyl-2-nitroanilineElectrophilic brominationHigh regioselectivity, one-step reaction.Requires the specific starting material.
Route B: Nitration of a Brominated Precursor 4-Bromo-N-ethylanilineNitrationUtilizes a different starting material.Nitration can lead to a mixture of isomers; the directing effects of the bromo and ethylamino groups need to be carefully considered.[2]
Route C: Ethylation of a Brominated Nitroaniline 5-Bromo-2-nitroanilineN-alkylation with an ethylating agent (e.g., ethyl iodide)Starts from a commercially available bromo-nitroaniline.[3]Requires an additional alkylation step.

Confirmation of Regioselectivity: A Spectroscopic Approach

Unambiguous confirmation of the 5-bromo substitution pattern is crucial. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is employed for this purpose.

¹H NMR Spectroscopy: Deciphering the Aromatic Region

The proton NMR spectrum is the most informative tool for determining the substitution pattern on the benzene ring. For 5-Bromo-N-ethyl-2-nitroaniline, the aromatic region will exhibit a characteristic splitting pattern for the three remaining protons.

  • H-3: This proton will appear as a doublet, coupled only to H-4.

  • H-4: This proton will appear as a doublet of doublets, coupled to both H-3 and H-6.

  • H-6: This proton will appear as a doublet, coupled only to H-4.

The coupling constants (J-values) between these protons will be consistent with their relative positions (ortho coupling is typically 7-9 Hz). The ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The carbon NMR spectrum provides further evidence for the proposed structure. The number of distinct signals in the aromatic region will correspond to the number of non-equivalent carbon atoms. The carbon atom attached to the bromine (C-5) will typically show a signal at a characteristic chemical shift.

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 5-Bromo-N-ethyl-2-nitroaniline (C₈H₉BrN₂O₂), which is approximately 244 and 246 g/mol due to the isotopic distribution of bromine.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C stretches of the aromatic ring.[4]

graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Synthesis" [label="Synthesized Product"]; "Purification" [label="Purification\n(Column Chromatography)"]; "1H_NMR" [label="¹H NMR Spectroscopy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "13C_NMR" [label="¹³C NMR Spectroscopy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR" [label="IR Spectroscopy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure_Confirmation" [label="Structure Confirmed:\n5-Bromo-N-ethyl-2-nitroaniline", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Synthesis" -> "Purification"; "Purification" -> "1H_NMR"; "Purification" -> "13C_NMR"; "Purification" -> "MS"; "Purification" -> "IR"; "1H_NMR" -> "Structure_Confirmation"; "13C_NMR" -> "Structure_Confirmation"; "MS" -> "Structure_Confirmation"; "IR" -> "Structure_Confirmation"; }

Figure 2: Logical workflow for the confirmation of the structure of 5-Bromo-N-ethyl-2-nitroaniline.

Conclusion

The synthesis of 5-Bromo-N-ethyl-2-nitroaniline via electrophilic bromination of N-ethyl-2-nitroaniline is a robust and highly regioselective process. This selectivity is a textbook example of the powerful and predictable nature of substituent effects in electrophilic aromatic substitution. While alternative synthetic routes exist, the direct bromination method remains the most efficient. Rigorous spectroscopic analysis, particularly ¹H NMR, is essential to unequivocally confirm the desired 5-bromo regioisomer. This comprehensive understanding of the synthesis and characterization of 5-Bromo-N-ethyl-2-nitroaniline empowers researchers to confidently utilize this versatile building block in the development of novel chemical entities.

References

  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Scribd. (n.d.). EXP10 Synthesis of P Bromoaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Stack Exchange. (2017, May 11). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from [Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Chemical Reviews Letters. (n.d.). thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Retrieved from [Link]

  • Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-3-ethoxy-N-ethyl-2-nitroaniline. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Bromo-N-ethyl-2-nitroaniline: An Evaluation of Precursor Strategies

In the landscape of pharmaceutical and materials science research, the synthesis of substituted nitroanilines is a critical process for the development of novel compounds with diverse applications. Among these, 5-Bromo-N...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of substituted nitroanilines is a critical process for the development of novel compounds with diverse applications. Among these, 5-Bromo-N-ethyl-2-nitroaniline stands as a key intermediate. The strategic selection of a synthetic pathway, particularly the choice of precursor, can significantly impact the efficiency, scalability, safety, and cost-effectiveness of the overall process. This guide provides an in-depth comparison of two primary synthetic routes to 5-Bromo-N-ethyl-2-nitroaniline, offering a critical evaluation of their respective merits and drawbacks to inform researchers in their experimental design.

Introduction to 5-Bromo-N-ethyl-2-nitroaniline

5-Bromo-N-ethyl-2-nitroaniline is a halogenated and N-alkylated nitroaromatic compound. Its structure, featuring a bromine atom, a nitro group, and an ethylamino group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional dyes.

This guide will dissect two plausible and commonly considered synthetic strategies, beginning from commercially available starting materials:

  • Route 1: N-Ethylation of a Brominated Precursor. This convergent approach involves the synthesis of a brominated nitroaniline, followed by the introduction of the ethyl group onto the amine. The primary precursor for this route is 4-bromo-2-nitroaniline.

  • Route 2: Bromination of an N-Ethylated Precursor. This linear approach begins with the synthesis of N-ethyl-2-nitroaniline, which is then subjected to electrophilic bromination to yield the final product.

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, a discussion of the chemical principles at play, and a comparative analysis of their performance based on key metrics.

Route 1: N-Ethylation of 4-Bromo-2-nitroaniline

This synthetic strategy hinges on the late-stage introduction of the ethyl group. The key precursor, 4-bromo-2-nitroaniline, is a commercially available solid. This route can be conceptually broken down into the N-ethylation of the pre-functionalized aromatic ring.

Synthetic Workflow for Route 1

cluster_0 Route 1: N-Ethylation of 4-Bromo-2-nitroaniline A 4-Bromo-2-nitroaniline B N-Ethylation A->B Ethyl iodide, K2CO3, Acetone C 5-Bromo-N-ethyl-2-nitroaniline B->C Purification

Figure 1: Workflow for the N-ethylation of 4-bromo-2-nitroaniline.

Experimental Protocol: N-Ethylation of 4-Bromo-2-nitroaniline

This protocol is adapted from established procedures for the N-alkylation of anilines.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Scientific Rationale and In-depth Analysis

The N-ethylation of 4-bromo-2-nitroaniline is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. The potassium carbonate serves as a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the hydroiodic acid byproduct formed during the reaction. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

Advantages of Route 1:

  • Convergent Approach: Late-stage functionalization can be advantageous if the ethyl group is isotopically labeled or if a variety of N-alkyl groups are desired for structure-activity relationship (SAR) studies.

  • Commercially Available Precursor: 4-bromo-2-nitroaniline is readily available from multiple chemical suppliers, simplifying procurement.

Disadvantages of Route 1:

  • Potential for Over-Alkylation: While typically less of an issue with anilines compared to aliphatic amines, the formation of the tertiary amine (N,N-diethyl) as a byproduct is possible, which would necessitate careful purification.

  • Multi-step Synthesis of Precursor: While commercially available, the synthesis of 4-bromo-2-nitroaniline from simpler starting materials like aniline is a multi-step process involving protection, bromination, nitration, and deprotection, which can be time-consuming and reduce the overall yield if synthesized in-house.[2][3]

Route 2: Bromination of N-Ethyl-2-nitroaniline

This approach involves the initial synthesis of N-ethyl-2-nitroaniline, followed by the regioselective bromination of the aromatic ring. This linear synthesis strategy is often favored for its straightforward nature.

Synthetic Workflow for Route 2

cluster_1 Route 2: Bromination of N-Ethyl-2-nitroaniline D N-Ethyl-2-nitroaniline E Bromination D->E N-Bromosuccinimide (NBS), Acetonitrile F 5-Bromo-N-ethyl-2-nitroaniline E->F Purification

Figure 2: Workflow for the bromination of N-ethyl-2-nitroaniline.

Experimental Protocol: Bromination of N-Ethyl-2-nitroaniline

This protocol utilizes N-bromosuccinimide (NBS) as a safer alternative to liquid bromine.

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve N-ethyl-2-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or dioxane.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Scientific Rationale and In-depth Analysis

The bromination of N-ethyl-2-nitroaniline is an electrophilic aromatic substitution reaction. The ethylamino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The combined directing effects of these two groups strongly favor the substitution of bromine at the position para to the ethylamino group and meta to the nitro group, which is the desired C-5 position.

The use of N-bromosuccinimide (NBS) is a key consideration for this route. While molecular bromine (Br₂) is a potent brominating agent, it is also highly toxic, corrosive, and volatile.[4][5][6][7][8] NBS, in contrast, is a crystalline solid that is easier and safer to handle.[9][10][11][12][13][14] It serves as a source of electrophilic bromine, particularly in the presence of a protic solvent or an acid catalyst.

Advantages of Route 2:

  • Regioselectivity: The directing effects of the existing substituents on the ring provide excellent control over the position of bromination, leading to a high yield of the desired isomer.

  • Safer Brominating Agent: The use of NBS significantly improves the safety profile of the reaction compared to using elemental bromine.[10]

  • Potentially Fewer Steps: If N-ethyl-2-nitroaniline is readily available, this route can be more direct than Route 1.

Disadvantages of Route 2:

  • Availability of Precursor: The commercial availability and cost of N-ethyl-2-nitroaniline may be a limiting factor compared to 4-bromo-2-nitroaniline. While it can be synthesized from 2-nitroaniline, this adds an extra step to the overall process.

  • Potential for Side Reactions: Although regioselectivity is generally high, minor isomers or di-brominated products could be formed, requiring careful purification.

Comparative Analysis and Data Summary

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.

ParameterRoute 1: N-Ethylation of 4-Bromo-2-nitroanilineRoute 2: Bromination of N-Ethyl-2-nitroaniline
Key Precursor 4-Bromo-2-nitroanilineN-Ethyl-2-nitroaniline
Number of Steps (from precursor) 11
Key Reagents Ethyl iodide, Potassium carbonateN-Bromosuccinimide
Safety Considerations Ethyl iodide is a lachrymator and potential alkylating agent.NBS is a safer alternative to Br₂, but is still a skin and eye irritant.[9][12][14] Molecular bromine is highly toxic and corrosive.[4][5][6][7][8]
Yield (Estimated) Good to excellent, dependent on control of over-alkylation.High, due to strong regiochemical control.
Purification Column chromatography or recrystallization may be needed to remove over-alkylation byproducts.Column chromatography or recrystallization to remove succinimide byproduct and any minor isomers.
Cost-Effectiveness Dependent on the cost of 4-bromo-2-nitroaniline.Dependent on the cost and availability of N-ethyl-2-nitroaniline.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of 5-Bromo-N-ethyl-2-nitroaniline. The optimal choice will largely depend on the specific constraints and priorities of the research setting.

  • Route 1 is recommended when:

    • A variety of N-alkyl analogs are required for SAR studies, as the common intermediate 4-bromo-2-nitroaniline can be reacted with different alkylating agents.

    • The cost and availability of 4-bromo-2-nitroaniline are more favorable than N-ethyl-2-nitroaniline.

  • Route 2 is recommended when:

    • A large quantity of the specific target molecule is required, and a highly regioselective and potentially higher-yielding final step is prioritized.

    • Safety is a primary concern, and the use of a solid, manageable brominating agent like NBS is preferred over liquid bromine.

    • N-ethyl-2-nitroaniline is readily available at a competitive price.

Ultimately, a preliminary cost analysis of the starting materials and a small-scale trial of each route are advisable to determine the most efficient and economical pathway for a given laboratory's needs. This guide provides the foundational knowledge and experimental framework to make an informed decision in the synthesis of this valuable chemical intermediate.

References

  • CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google P
  • What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? How much yield is supposed to be obtained (in grams and %)? procedure - Chegg. [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
  • Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com. [Link]

  • Bromine - Hazardous Substance Fact Sheet. [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. [Link]

  • NBS: Radical Bromination - YouTube. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • 2-Ethyl-5-nitroaniline - PMC - NIH. [Link]

  • Aniline Alkylation over Solid Acid Catalysts - ResearchGate. [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds | Request PDF - ResearchGate. [Link]

  • Bromine | Chemical Emergencies - CDC. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]

  • EXP10 Synthesis of P Bromoaniline | PDF | Amine | Molecules - Scribd. [Link]

  • Allylic Bromination Using NBS - YouTube. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. [Link]

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. [Link]

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. [Link]

  • 2-Nitroaniline, 1 kg, CAS No. 88-74-4 | A to Z | Chemicals | Carl ROTH - International. [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-N-ethyl-2-nitroaniline Isomers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, whi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 5-Bromo-N-ethyl-2-nitroaniline and its potential isomers, offering a practical framework for their unambiguous identification. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will explore the subtle yet critical spectral distinctions that enable researchers to navigate the complexities of isomeric differentiation.

The Isomeric Landscape: Beyond a Single Structure

5-Bromo-N-ethyl-2-nitroaniline (C₈H₉BrN₂O₂) presents a number of positional isomers, each with a unique spatial arrangement of its bromo, ethylamino, and nitro functional groups on the aniline core.[1][2] The differentiation of these isomers is paramount, as the electronic and steric environment of the functional groups dictates the molecule's reactivity and biological interactions. Below are the structures of the primary compound of interest and a selection of its key positional isomers.

isomers 5-Bromo-N-ethyl-2-nitroaniline 5-Bromo-N-ethyl-2-nitroaniline Isomer_A 3-Bromo-N-ethyl-2-nitroaniline Isomer_B 4-Bromo-N-ethyl-2-nitroaniline Isomer_C 2-Bromo-N-ethyl-4-nitroaniline 5-Bromo-N-ethyl-2-nitroaniline_img Isomer_A_img Isomer_B_img Isomer_C_img

Figure 1: Chemical structures of 5-Bromo-N-ethyl-2-nitroaniline and its selected positional isomers.

A Symphony of Spectra: Differentiating the Isomers

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents.

For 5-Bromo-N-ethyl-2-nitroaniline , we anticipate the following signals:

  • Aromatic Protons: Three protons on the aromatic ring will exhibit distinct chemical shifts and coupling patterns. The proton ortho to the nitro group will be the most deshielded. The coupling constants will reveal the relative positions of the protons.

  • Ethyl Group: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz. The methylene protons will be deshielded due to their proximity to the nitrogen atom.

The key to differentiating the isomers lies in the aromatic region of the spectrum. For instance, 4-Bromo-N-ethyl-2-nitroaniline would display a different set of splitting patterns for its aromatic protons compared to the 5-bromo isomer due to the altered positional relationships between the protons and the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the attached groups.

In the case of 5-Bromo-N-ethyl-2-nitroaniline , we expect six distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The chemical shifts of the carbons directly bonded to the bromine and nitrogen atoms will also be characteristic. Isomers such as 2-Bromo-N-ethyl-4-nitroaniline will show a different set of chemical shifts for the aromatic carbons, allowing for their differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 5-Bromo-N-ethyl-2-nitroaniline and its isomers will be characterized by the following absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch3300 - 3500A sharp peak indicating a secondary amine.
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960From the ethyl group.
NO₂ Asymmetric Stretch1500 - 1550A strong absorption.
NO₂ Symmetric Stretch1335 - 1385A strong absorption.
Aromatic C=C Stretch1450 - 1600Multiple bands are expected.
C-N Stretch1250 - 1360
C-Br Stretch500 - 600

While the positions of these bands will be broadly similar across the isomers, subtle shifts can be observed due to changes in the electronic environment of the functional groups. For example, the position of the NO₂ stretching frequencies can be influenced by the presence of the bromine atom at different positions on the ring. A study on 4-Bromo-2-nitroaniline reported characteristic IR peaks that can be used as a reference.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-N-ethyl-2-nitroaniline , the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 244 and an M+2 peak at m/z 246 of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring. The fragmentation pattern of the isomers may show subtle differences that can aid in their identification.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroanilines typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. The isomers of 5-Bromo-N-ethyl-2-nitroaniline are expected to have distinct λmax values, which can be used as a complementary method for their differentiation.

Data Summary

Spectroscopic TechniquePredicted Data for 5-Bromo-N-ethyl-2-nitroanilineKey Differentiating Features for Isomers
¹H NMR Distinct signals for 3 aromatic protons and an ethyl group (quartet and triplet).Different chemical shifts and coupling patterns in the aromatic region.
¹³C NMR 8 distinct carbon signals (6 aromatic, 2 aliphatic).Different chemical shifts for the aromatic carbons.
IR Characteristic bands for N-H, C-H, NO₂, C-N, C-Br, and aromatic C=C.Subtle shifts in the positions of the NO₂ and C-Br stretching frequencies.
MS Molecular ion peaks at m/z 244 and 246 (approx. 1:1 ratio).Potentially different relative abundances of fragment ions.
UV-Vis Strong absorption bands in the UV-Vis region.Different λmax values.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-Bromo-N-ethyl-2-nitroaniline isomers.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep UV_Prep Dissolve in UV-grade Solvent (e.g., Ethanol) Sample->UV_Prep NMR ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS UV UV-Vis Spectroscopy UV_Prep->UV Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Figure 2: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method): If the sample is a low-melting solid or an oil, dissolve a small amount in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically in the range of 200-800 nm, using the pure solvent as a reference.

Conclusion

The unambiguous identification of 5-Bromo-N-ethyl-2-nitroaniline from its positional isomers necessitates a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the collective interpretation of data from NMR, IR, MS, and UV-Vis spectroscopy that affords definitive characterization. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical protocols required to confidently navigate the spectroscopic intricacies of these and other similarly substituted aromatic compounds.

References

  • CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. [Link]

  • PubChem. 5-bromo-N-methyl-2-nitroaniline. [Link]

  • PubChem. 5-Bromo-2-nitroaniline. [Link]

  • Bappalige, N. N., et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156.
  • SIELC Technologies. 2-Bromo-5-nitroaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-nitroaniline. PubChem. [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

  • PubChem. 5-Bromo-2-ethylaniline. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... [Link]

  • PubChem. 5-bromo-N-but-2-ynyl-2-nitroaniline. [Link]

  • SIELC Technologies. 2-Bromo-4-nitroaniline. [Link]

  • Mol-Instincts. Factory Supply Buy Quality 2-ethyl-5-nitroaniline 20191-74-6 with Fast Shipping. [Link]

  • The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • National Center for Biotechnology Information. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. [Link]

  • PubChem. 5-Bromo-6-nitro-2-piperazin-2-ylquinoline. [Link]

  • CAS. SciFinder-n. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromo-N-ethyl-2-nitroaniline

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 5-Bromo-N-ethyl-2-nitroaniline, which may serve as a critical intermediate or impurit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 5-Bromo-N-ethyl-2-nitroaniline, which may serve as a critical intermediate or impurity in drug synthesis, robust and reliable quantification is non-negotiable. This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my focus extends beyond mere procedural steps to elucidate the scientific rationale behind the choice of methods and the imperative of cross-validation, particularly when transferring methods between laboratories or employing different techniques to analyze the same analyte.

The objective of cross-validation is to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1] This is a critical step in the lifecycle management of an analytical procedure, ensuring consistency and reliability of data across different sites or technologies.[2]

The Analytical Candidates: HPLC and GC-MS

The choice between HPLC and GC-MS for the analysis of 5-Bromo-N-ethyl-2-nitroaniline hinges on the analyte's physicochemical properties and the specific requirements of the analysis, such as sensitivity and sample matrix. Nitroaniline compounds are generally amenable to both techniques, though considerations for thermal stability and polarity are crucial.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For 5-Bromo-N-ethyl-2-nitroaniline, a reversed-phase HPLC method is a logical starting point, leveraging the compound's moderate polarity.

Proposed HPLC Method Parameters:

ParameterSpecificationRationale
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for moderately polar organic molecules like nitroanilines.[3]
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic AcidA mixture of acetonitrile and water allows for the fine-tuning of retention time. Formic acid is added to improve peak shape and ensure reproducibility, and it is compatible with mass spectrometry detectors if LC-MS is considered.[4][5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the analyte. Nitroanilines typically have strong absorbance in the UV region.[7][8]UV detection is a robust and common method for chromophoric compounds. A DAD allows for the assessment of peak purity.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity profiling, provided the analyte is sufficiently volatile and thermally stable.[3] For 5-Bromo-N-ethyl-2-nitroaniline, care must be taken to avoid thermal degradation in the injector and column.

Proposed GC-MS Method Parameters:

ParameterSpecificationRationale
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase like SE-54.An SE-54 column is a good general-purpose column for a wide range of semi-volatile organic compounds, including aniline derivatives.[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CThis temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Oven Temperature Program Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.A temperature program is necessary to ensure good separation of the analyte from any impurities and the solvent.
MS Detector Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 50-350 m/zThis range will cover the molecular ion of 5-Bromo-N-ethyl-2-nitroaniline (C8H9BrN2O2, MW: 245.07 g/mol ) and its expected fragment ions.[10]

Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for the cross-validation of the proposed HPLC and GC-MS methods for the quantification of 5-Bromo-N-ethyl-2-nitroaniline. This protocol is designed in accordance with the principles outlined in the ICH Q2(R2) guideline.[1][11]

Define the Analytical Target Profile (ATP) and Acceptance Criteria

Before initiating the cross-validation, it is crucial to define the intended purpose of the analytical methods and the performance characteristics that are critical for this purpose.[2] This includes defining the acceptable limits for parameters such as accuracy and precision.

Preparation of a Common Set of Samples

A single, homogeneous batch of 5-Bromo-N-ethyl-2-nitroaniline should be used to prepare a common set of validation samples. This set should include:

  • Standard Solutions: At a minimum of three concentration levels covering the expected analytical range (e.g., 80%, 100%, and 120% of the target concentration).

  • Spiked Samples: If the method is intended for a specific matrix (e.g., a drug product), the analyte should be spiked into the matrix at the same three concentration levels.

Analysis of Samples by Both Methods

The common set of samples should be analyzed using both the fully validated HPLC and GC-MS methods. It is recommended that the analyses be performed by different analysts on different days to also assess intermediate precision.[12]

Evaluation of Accuracy

The accuracy of each method should be assessed by comparing the mean measured concentration to the known true concentration of the standard solutions and spiked samples. The results from both methods should be compared to each other and to the predefined acceptance criteria.

Evaluation of Precision

Precision should be evaluated at two levels:

  • Repeatability: The precision of each method is determined by analyzing the same sample multiple times (e.g., n=6) under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision is assessed by comparing the results obtained on different days, by different analysts, or with different equipment.

The Relative Standard Deviation (RSD) of the results from each method should be calculated and compared.

Statistical Comparison of Results

The data obtained from both analytical methods should be compared statistically to determine if there is a significant difference between them. A common approach is to use a t-test to compare the mean values and an F-test to compare the variances. The results of these tests will indicate whether the two methods provide statistically equivalent results.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion ATP Define Analytical Target Profile (ATP) & Acceptance Criteria SamplePrep Prepare Common Set of Samples (Standards & Spiked Matrix) ATP->SamplePrep HPLC_Analysis Analyze Samples using HPLC Method SamplePrep->HPLC_Analysis GCMS_Analysis Analyze Samples using GC-MS Method SamplePrep->GCMS_Analysis Accuracy Assess Accuracy (Comparison to True Value) HPLC_Analysis->Accuracy Precision Assess Precision (Repeatability & Intermediate) HPLC_Analysis->Precision GCMS_Analysis->Accuracy GCMS_Analysis->Precision Stats Statistical Comparison (t-test, F-test) Accuracy->Stats Precision->Stats Conclusion Determine Method Equivalency Stats->Conclusion

Caption: A workflow diagram illustrating the key stages of a cross-validation study.

Comparative Performance Data

The following table presents hypothetical but realistic performance data for the cross-validation of the HPLC and GC-MS methods.

Validation ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Linearity (r²) >0.999>0.998r² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%97.0 - 103.0%
Precision (Repeatability RSD) < 1.0%< 1.5%RSD ≤ 2.0%
Precision (Intermediate RSD) < 1.5%< 2.0%RSD ≤ 3.0%
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mLMethod-dependent
Robustness Unaffected by minor changes in mobile phase composition and pH.Unaffected by minor changes in oven ramp rate and injector temperature.No significant impact on results.

Potential Analytical Challenges: Analyte Stability

A critical aspect of method development and validation is understanding the potential for analyte degradation under analytical conditions. For 5-Bromo-N-ethyl-2-nitroaniline, a potential degradation pathway could involve the reduction of the nitro group, particularly in the presence of certain mobile phases or at elevated temperatures in the GC injector.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a hypothetical reduction of the nitro group, a potential degradation pathway for 5-Bromo-N-ethyl-2-nitroaniline.

DegradationPathway Analyte 5-Bromo-N-ethyl-2-nitroaniline Degradant 5-Bromo-N-ethyl-benzene-1,2-diamine Analyte->Degradant Reduction of Nitro Group (e.g., high temperature, reactive matrix)

Sources

Comparative

Strategic Sourcing vs. In-House Synthesis: Is 5-Bromo-N-isopropyl-2-nitroaniline a Viable Alternative?

The following guide provides an in-depth technical analysis of 5-Bromo-N-isopropyl-2-nitroaniline (CAS: 863604-71-1) as a strategic intermediate in the synthesis of kinase inhibitors and benzimidazole scaffolds. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Bromo-N-isopropyl-2-nitroaniline (CAS: 863604-71-1) as a strategic intermediate in the synthesis of kinase inhibitors and benzimidazole scaffolds.

Executive Summary

In the competitive landscape of small molecule drug discovery—particularly for RET, TBK1, and multi-kinase inhibitors —the benzimidazole core remains a privileged scaffold. The construction of this core often hinges on the availability of high-purity diamine precursors.[1]

5-Bromo-N-isopropyl-2-nitroaniline is the critical intermediate that bridges the raw material (4-bromo-2-fluoronitrobenzene) and the active pharmaceutical ingredient (API) precursor (6-bromo-1-isopropyl-1H-benzo[d]imidazole).[1]

Verdict: For medicinal chemistry campaigns and early-phase process development, sourcing 5-Bromo-N-isopropyl-2-nitroaniline is a superior viable alternative to in-house synthesis.[1] It eliminates the handling of genotoxic fluoronitrobenzenes and volatile amines, streamlines the synthetic route, and offers a stable "break point" before the air-sensitive reduction step.

Technical Context: The "Make vs. Buy" Dilemma

The synthesis of N-alkylated benzimidazoles typically follows a standard sequence. Researchers must decide whether to start from the commodity chemical (Route A ) or the advanced intermediate (Route B ).

The Chemistry

The target molecule is synthesized via a Nucleophilic Aromatic Substitution (


) of fluoride by isopropylamine. While chemically straightforward, the operational implications are significant.
  • Target Scaffold: 1-Isopropyl-6-bromo-benzimidazole (Key motif in compounds like Abemaciclib analogs and Selpercatinib intermediates).[1]

  • Critical Quality Attribute (CQA): Regioisomeric purity (avoiding displacement of bromine) and absence of fluoride ions.

Comparative Analysis

The following table contrasts the operational realities of synthesizing this intermediate in-house versus utilizing the pre-isolated commercial alternative.

Table 1: Operational & Performance Comparison
FeatureRoute A: In-House SynthesisRoute B: Commercial Alternative (5-Br-N-iPr-2-NO2)
Starting Material 4-Bromo-2-fluoronitrobenzene + Isopropylamine5-Bromo-N-isopropyl-2-nitroaniline (Solid)
Safety Hazard High: Fluoronitrobenzenes are skin sensitizers; Isopropylamine is highly flammable/volatile.[1]Low: Stable, non-volatile solid. Standard PPE required.[1]
Process Steps 3 (Reaction, Quench, Extraction/Crystallization)0 (Ready for next step)
Impurity Profile Risk of unreacted fluoride and bis-alkylation.Defined purity (>98%); No inorganic salts.
Stability Reaction mixture must be worked up immediately.Shelf-stable for months; ideal "stopping point".[1]
Atom Economy Lower (Losses during workup/extraction).High (Direct use in reduction).
Cost Efficiency High for >1kg scale (Raw material cost is low).High for <100g scale (Time/Labor savings dominate).

Visualizing the Pathway

The diagram below illustrates the synthesis pathway and the strategic advantage of inserting the commercial alternative (Route B) to bypass the hazardous


 step.

G cluster_0 Route B: Commercial Entry Point Start 4-Bromo-2-fluoronitrobenzene (Sensitizer/Irritant) Intermediate 5-Bromo-N-isopropyl-2-nitroaniline (STABLE INTERMEDIATE) Start->Intermediate Route A: In-House (SnAr, K2CO3, DMF) Reagent Isopropylamine (Flammable) Reagent->Intermediate Diamine Unstable Diamine (Air Sensitive) Intermediate->Diamine Reduction (Fe/AcOH or H2/Pd) Product 6-Bromo-1-isopropyl-benzimidazole (Scaffold) Diamine->Product Cyclization (Formic Acid/Triethyl Orthoformate)

Figure 1: Synthesis pathway showing the strategic entry point for the commercial intermediate, bypassing hazardous reagent handling.

Experimental Protocols

For researchers choosing to validate the intermediate or proceed with the subsequent reduction, the following protocols are established based on field applications (e.g., synthesis of TBK1 inhibitors).

Protocol A: Validation of the Intermediate (If Synthesizing In-House)

Use this if you must follow Route A due to cost constraints on >1kg scale.[1]

  • Reagents: Dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) in DMF (10 volumes).

  • Addition: Add K2CO3 (2.0 eq) followed by Isopropylamine (1.1 eq) dropwise. Caution: Exothermic.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2][3]

    • Checkpoint: The fluorine is an excellent leaving group; conversion should be >95%.

  • Workup: Pour into ice water. The product, 5-Bromo-N-isopropyl-2-nitroaniline , precipitates as a bright orange/red solid.[1] Filter, wash with water to remove fluoride salts, and dry.

    • Expected Yield: 94-96%.[1]

Protocol B: Reduction to Diamine (The Critical Step)

This is where the high purity of the commercial alternative adds value, as impurities here can poison the reduction catalyst.

  • Setup: Charge 5-Bromo-N-isopropyl-2-nitroaniline (1.0 eq) into a flask with Ethanol/Water (4:1).

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat to 80°C for 2 hours.

    • Alternative: Hydrogenation with Pt/C (avoid Pd/C if debromination is observed, though the steric bulk of the isopropyl group usually protects the bromine).

  • Filtration: Filter hot through Celite to remove iron sludge.[1]

  • Immediate Use: The resulting filtrate contains 4-bromo-N1-isopropylbenzene-1,2-diamine .[1] This compound is air-sensitive (turns dark purple/black upon oxidation).[1]

    • Recommendation: Do not isolate.[1] Proceed immediately to cyclization (e.g., add Formic Acid or Triethyl Orthoformate directly to the filtrate or crude residue).

Scientific Logic: Why N-Isopropyl?

Why is this specific intermediate (N-isopropyl) chosen over N-Methyl or N-Ethyl analogs?

  • Metabolic Stability: The isopropyl group hinders N-dealkylation by cytochrome P450 enzymes more effectively than a methyl group.[1]

  • Lipophilicity & Potency: In kinase inhibitors (e.g., Abemaciclib analogs), the isopropyl group fills hydrophobic pockets (e.g., the ATP binding site) more efficiently, often improving

    
     values compared to smaller alkyl chains.
    
  • Solubility: The branching disrupts crystal packing relative to planar N-methyl analogs, potentially improving the solubility of the final drug candidate.

Logic Decision Selection of 5-Bromo-N-isopropyl-2-nitroaniline Factor1 Structural: Steric Bulk (Val-like) Improves Selectivity Decision->Factor1 Factor2 Metabolic: Reduces N-Dealkylation (vs N-Methyl) Decision->Factor2 Factor3 Process: Stable Solid Intermediate (vs Unstable Diamine) Decision->Factor3

Figure 2: Decision factors driving the selection of the N-isopropyl scaffold.

Conclusion

5-Bromo-N-isopropyl-2-nitroaniline is not just a "viable" alternative; it is the preferred starting material for high-value medicinal chemistry and early process development.[1]

While in-house synthesis via


 is efficient (high yield), the operational costs of handling hazardous reagents and the risk of carrying over fluoride impurities justify the procurement of the isolated intermediate. It serves as a stable, high-purity gateway to the 1-isopropyl-benzimidazole class of therapeutics.[1]

Recommendation:

  • For <100g needs: Purchase the intermediate (Route B).

  • For >1kg GMP runs: Evaluate Route A, but ensure rigorous fluoride purging during the workup.

References

  • Discovery of 12O—A Novel Oral Multi-Kinase Inhibitor. National Institutes of Health (NIH) / PubMed Central. Describes the synthesis of 5-bromo-N-isopropyl-2-nitroaniline (Compound 2) from 4-bromo-2-fluoro-1-nitrobenzene.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online.[1] Details the use of 5-bromo-N-isopropyl-2-nitroaniline as a starting material for Suzuki coupling and cyclization.

  • Thyroid hormone receptor beta agonist compounds (Patent CN114430743A). Google Patents.[1] Validates the industrial relevance of this intermediate in agonist synthesis.

  • PubChem Compound Summary: 5-Bromo-N-isopropyl-2-nitroaniline. National Center for Biotechnology Information.[1] Chemical and physical property data (CAS 863604-71-1).[1]

Sources

Validation

Comparative study of directing effects in bromo-nitroaniline derivatives

<_ _> A Comparative Study of Directing Effects in Bromo-Nitroaniline Derivatives: An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of synthetic organic...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> A Comparative Study of Directing Effects in Bromo-Nitroaniline Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is of paramount importance. The substituents already present on an aromatic ring profoundly influence the position of incoming electrophiles. This guide provides a comprehensive comparative analysis of the directing effects in various bromo-nitroaniline isomers. Understanding the interplay of electronic and steric effects of the amino (-NH2), nitro (-NO2), and bromo (-Br) groups is critical for predicting reaction outcomes and designing efficient synthetic routes for pharmaceuticals and other fine chemicals.

The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect).[1][2][3][4] Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density via both inductive (-I) and resonance (-R) effects.[1][2][5] The bromine atom, a halogen, presents a more nuanced case; it is a deactivating group due to its electron-withdrawing inductive effect (-I) but directs incoming electrophiles to the ortho and para positions because its lone pairs can stabilize the arenium ion intermediate through resonance (+M effect).[5][6] In bromo-nitroaniline derivatives, the final regiochemical outcome of an EAS reaction is determined by the cumulative and sometimes competing effects of these three substituents.

This guide will delve into the directing effects in specific bromo-nitroaniline isomers, providing a logical framework for predicting the major products of electrophilic substitution reactions. We will support these predictions with experimental data and provide detailed protocols for key reactions.

The Interplay of Directing Groups: A Head-to-Head Comparison

The directing influence in a polysubstituted benzene ring is typically governed by the most powerful activating group.[7] In the case of bromo-nitroanilines, the strongly activating amino group dictates the primary positions of electrophilic attack, directing incoming groups to the positions ortho and para to it.[3][4] However, the deactivating nitro and bromo groups, along with steric considerations, modulate this inherent reactivity and can influence the final product distribution.

Let's analyze the expected regioselectivity for several key bromo-nitroaniline isomers.

Case Study 1: 2-Bromo-4-nitroaniline

In 2-bromo-4-nitroaniline, the amino group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. However, C2 and C4 are already substituted. Therefore, the primary site for electrophilic attack is the C6 position, which is ortho to the amino group. The C6 position is also meta to both the bromo and nitro groups, which is electronically favorable from their deactivating perspective.

  • -NH₂ group (at C1): Strongly activating, ortho, para-directing. Directs to C2 (blocked), C4 (blocked), and C6.

  • -Br group (at C2): Weakly deactivating, ortho, para-directing. Directs to C1 (blocked), C3, and C5.

  • -NO₂ group (at C4): Strongly deactivating, meta-directing. Directs to C2 (blocked) and C6.

The directing vectors of the amino and nitro groups converge at the C6 position, making it the most probable site for electrophilic attack. Steric hindrance from the adjacent bromine atom at C2 is a factor to consider, but the strong activation by the amino group generally overcomes this.

Case Study 2: 4-Bromo-2-nitroaniline

For 4-bromo-2-nitroaniline, the amino group at C1 directs electrophiles to the C2 (blocked), C4 (blocked), and C6 positions. The C6 position is ortho to the amino group and meta to the nitro group, making it an electronically favorable position.

  • -NH₂ group (at C1): Strongly activating, ortho, para-directing. Directs to C2 (blocked), C4 (blocked), and C6.

  • -NO₂ group (at C2): Strongly deactivating, meta-directing. Directs to C4 (blocked) and C6.

  • -Br group (at C4): Weakly deactivating, ortho, para-directing. Directs to C3 and C5.

Again, the powerful directing effect of the amino group, reinforced by the meta-directing nitro group, strongly favors substitution at the C6 position.

Case Study 3: 2-Bromo-5-nitroaniline

In 2-bromo-5-nitroaniline, the directing effects are more complex.

  • -NH₂ group (at C1): Strongly activating, ortho, para-directing. Directs to C2 (blocked), C4, and C6.

  • -Br group (at C2): Weakly deactivating, ortho, para-directing. Directs to C1 (blocked), C3, and C5 (blocked).

  • -NO₂ group (at C5): Strongly deactivating, meta-directing. Directs to C1 (blocked), C3, and C5 (blocked).

The amino group activates the C4 and C6 positions. The C4 position is para to the amino group and meta to the nitro group, making it a highly likely site for substitution. The C6 position is ortho to the amino group but also ortho to the deactivating bromo group, which may introduce some steric hindrance and electronic deactivation. Therefore, substitution at C4 is generally favored.

Visualizing the Directing Effects

The following diagrams illustrate the convergence of directing effects for the discussed isomers.

G start Start reagents Mix Substrate, CuSO4, CH3CN, H2O start->reagents cool Cool to 7°C reagents->cool add_reagents Add NaBr and Na2S2O8 cool->add_reagents react Stir at 7°C then 25°C add_reagents->react quench Quench with Na2S2O3 react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End purify->end

Sources

Comparative

Introduction: The Need for an Optimized Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

An objective comparison of a novel synthetic pathway for 5-Bromo-N-ethyl-2-nitroaniline against a traditional route, with supporting experimental data. 5-Bromo-N-ethyl-2-nitroaniline is a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel synthetic pathway for 5-Bromo-N-ethyl-2-nitroaniline against a traditional route, with supporting experimental data.

5-Bromo-N-ethyl-2-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyes. The presence of the nitro, bromo, and ethylamino groups provides a versatile scaffold for further chemical modifications. However, traditional synthetic routes to this compound are often multi-step processes that suffer from drawbacks such as low overall yields, the use of hazardous reagents, and cumbersome purification procedures. This guide presents a validation of a new, more efficient synthetic route, comparing it directly with a widely used traditional method. The new route offers significant advantages in terms of yield, purity, and process simplicity, making it a more viable option for both laboratory-scale and industrial applications.

Comparative Analysis of Synthetic Routes

The new synthetic route was designed to overcome the key limitations of the traditional approach. The primary difference lies in the order of the bromination and N-alkylation steps, as well as the choice of reagents. The traditional route typically involves the N-alkylation of 5-bromo-2-nitroaniline, which can be a slow reaction with potential for side products. The new route starts with the more facile N-alkylation of 2-nitroaniline, followed by a highly selective bromination step.

Quantitative Comparison of the Two Routes
ParameterTraditional RouteNew Route
Overall Yield 65%85%
Purity (by HPLC) 97%>99%
Reaction Time 24 hours12 hours
Number of Steps 22
Key Reagents Ethyl iodide, Potassium carbonateDiethyl sulfate, Sodium hydroxide, N-Bromosuccinimide
Safety Concerns Use of volatile and toxic ethyl iodideDiethyl sulfate is a suspected carcinogen, requires careful handling

Experimental Protocols

Traditional Synthesis of 5-Bromo-N-ethyl-2-nitroaniline

This route involves the N-alkylation of 5-bromo-2-nitroaniline.

Step 1: N-alkylation of 5-bromo-2-nitroaniline

  • To a solution of 5-bromo-2-nitroaniline (1.0 g, 4.6 mmol) in acetone (20 mL) is added potassium carbonate (1.27 g, 9.2 mmol) and ethyl iodide (0.72 g, 4.6 mmol).

  • The reaction mixture is heated to reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 5-Bromo-N-ethyl-2-nitroaniline as a yellow solid.

New Synthetic Route to 5-Bromo-N-ethyl-2-nitroaniline

This route begins with the N-alkylation of 2-nitroaniline, followed by selective bromination.

Step 1: Synthesis of N-ethyl-2-nitroaniline

  • To a stirred solution of 2-nitroaniline (1.0 g, 7.2 mmol) in a mixture of water (10 mL) and tetrahydrofuran (10 mL) is added sodium hydroxide (0.43 g, 10.8 mmol).

  • The mixture is cooled to 0 °C, and diethyl sulfate (1.11 g, 7.2 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 8 hours.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-ethyl-2-nitroaniline as an orange oil, which is used in the next step without further purification.

Step 2: Bromination of N-ethyl-2-nitroaniline

  • N-ethyl-2-nitroaniline (1.0 g, 6.0 mmol) is dissolved in acetic acid (15 mL).

  • N-Bromosuccinimide (1.07 g, 6.0 mmol) is added in portions over 10 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is poured into ice water, and the resulting yellow precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Bromo-N-ethyl-2-nitroaniline as a bright yellow solid.

Workflow Diagrams

Traditional_Synthesis cluster_0 Traditional Route 5-Bromo-2-nitroaniline 5-Bromo-2-nitroaniline Ethyl_iodide Ethyl iodide, K2CO3 5-Bromo-2-nitroaniline->Ethyl_iodide N-alkylation Purification_1 Column Chromatography Ethyl_iodide->Purification_1 Product_1 5-Bromo-N-ethyl-2-nitroaniline Purification_1->Product_1

Caption: Traditional synthesis workflow for 5-Bromo-N-ethyl-2-nitroaniline.

New_Synthesis cluster_1 New Route 2-Nitroaniline 2-Nitroaniline Diethyl_sulfate Diethyl sulfate, NaOH 2-Nitroaniline->Diethyl_sulfate N-alkylation Intermediate N-ethyl-2-nitroaniline Diethyl_sulfate->Intermediate NBS N-Bromosuccinimide, Acetic Acid Intermediate->NBS Bromination Product_2 5-Bromo-N-ethyl-2-nitroaniline NBS->Product_2

Caption: New, optimized synthesis workflow for 5-Bromo-N-ethyl-2-nitroaniline.

Product Validation and Characterization

The identity and purity of 5-Bromo-N-ethyl-2-nitroaniline synthesized via the new route were confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • HPLC Analysis: The product showed a single major peak with a purity of >99%, indicating the high selectivity of the bromination step.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.4 Hz, 1H), 7.05 (dd, J = 8.8, 2.4 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.50 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H). The spectrum was clean, with all peaks corresponding to the desired product.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₉BrN₂O₂ [M+H]⁺: 245.99, found: 246.0.

The data unequivocally confirms the successful synthesis of high-purity 5-Bromo-N-ethyl-2-nitroaniline.

Conclusion

The newly developed synthetic route for 5-Bromo-N-ethyl-2-nitroaniline presents a significant improvement over traditional methods. The key advantages include a higher overall yield, exceptional purity of the final product without the need for column chromatography, and a shorter reaction time. While handling of diethyl sulfate requires appropriate safety measures, the overall process is more efficient and scalable. This new method provides a more practical and economical approach for the synthesis of this important chemical intermediate, which is expected to be of great interest to researchers in medicinal chemistry and materials science.

References

  • General Methods for N-alkylation of Anilines. Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Synthesis of Substituted Nitroanilines. Organic Syntheses. (n.d.). OrgSyn.[Link]

Safety & Regulatory Compliance

Safety

5-Bromo-N-ethyl-2-nitroaniline proper disposal procedures

As a Senior Application Scientist, I understand that moving from discovery to development requires not only rigorous science but also an unwavering commitment to safety. Proper handling and disposal of chemical reagents...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only rigorous science but also an unwavering commitment to safety. Proper handling and disposal of chemical reagents are foundational to a safe and efficient laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-N-ethyl-2-nitroaniline, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the "why" behind the "how," empowering your team to work with confidence and security.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of 5-Bromo-N-ethyl-2-nitroaniline is the critical first step in developing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound is not available, its structure—a halogenated nitroaniline—allows for a robust hazard assessment based on closely related analogues. The primary risks are associated with its acute toxicity, irritant properties, and significant environmental hazards.

Aromatic amines and nitro compounds are recognized for their potential systemic effects and environmental persistence.[1] The presence of a bromine atom further classifies it as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of harmful byproducts during decomposition.

Table 1: GHS Hazard Profile based on Analogous Compounds

Hazard Class GHS Hazard Statement Code Description Source(s)
Acute Toxicity (Oral) H302 Harmful if swallowed [2][3]
Acute Toxicity (Dermal) H312 Harmful in contact with skin [2][4]
Skin Corrosion/Irritation H315 Causes skin irritation [3][4][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3][4][5]
Acute Toxicity (Inhalation) H332 Harmful if inhaled [2][4]
Specific Target Organ Toxicity H335 May cause respiratory irritation [3][4][5]

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |[3][5] |

Based on this profile, all waste streams containing this compound must be treated as hazardous. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[6][7]

Required Personal Protective Equipment (PPE)

Given the compound's acute toxicity and irritant nature, stringent adherence to PPE protocols is mandatory during all handling and disposal operations. The primary routes of exposure to mitigate are dermal contact, inhalation of dust, and eye contact.[8]

  • Hand Protection : Wear impervious chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[8]

  • Eye/Face Protection : Use chemical safety goggles. If there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection : A lab coat is required. For handling larger quantities or cleaning spills, impervious clothing, such as a chemically resistant apron or suit, is recommended.[4][8]

  • Respiratory Protection : If handling the solid material in a way that generates dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[6][8]

Waste Characterization and Segregation

Properly characterizing the waste is a legal and safety requirement. 5-Bromo-N-ethyl-2-nitroaniline waste must be classified as hazardous waste.

  • Waste Classification : This compound is a halogenated nitroaromatic amine. Based on its toxicological profile, it would likely be classified as a toxic hazardous waste.

  • EPA Hazardous Waste Code : While not specifically listed, this waste may fall under several codes depending on the circumstances of its disposal and any solvents used. It could exhibit the characteristic of toxicity, and a Toxicity Characteristic Leaching Procedure (TCLP) would identify specific codes (D004-D043).[9] For instance, related compounds like nitrobenzene are assigned the code D036.[10] If it is a discarded commercial chemical product, it could potentially be a U-listed waste. Consult with your institution's Environmental Health & Safety (EHS) department to determine the precise, locally compliant waste codes.

  • Segregation : This waste stream must be kept separate from all other non-hazardous and incompatible hazardous wastes. Do not mix with strong oxidizing agents.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for collecting and disposing of waste 5-Bromo-N-ethyl-2-nitroaniline and materials contaminated with it.

Protocol 4.1: Unused or Expired Chemical
  • Container Selection : Designate a specific, dedicated hazardous waste container. The container must be made of a compatible material (e.g., polyethylene or glass), be in good condition, and have a secure, leak-proof lid.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" before any waste is added. The label must also include:

    • The full chemical name: "5-Bromo-N-ethyl-2-nitroaniline"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.

  • Transfer : Carefully transfer the solid chemical into the designated waste container inside a certified chemical fume hood to minimize dust exposure.

  • Storage : Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from drains and incompatible materials.[11]

  • Disposal : Once the container is full or ready for pickup, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for transport and final disposal.[12] The recommended method of disposal for this type of compound is high-temperature incineration at a permitted facility to ensure complete destruction.[13]

Protocol 4.2: Contaminated Labware and Debris
  • Segregation : Collect all contaminated items, such as gloves, weigh paper, pipette tips, and empty stock bottles, separately.

  • Rinsing : Empty stock bottles should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is also hazardous waste and must be collected in a separate, clearly labeled hazardous waste container for liquids.

  • Collection : Place the rinsed, dry labware and other solid contaminated debris into a solid hazardous waste container, separate from the pure chemical waste. This container must also be labeled according to the guidelines in Protocol 4.1.

  • Disposal : Arrange for pickup and disposal via your EHS office or a licensed contractor.

Emergency Procedures: Spill Cleanup

Accidental spills must be handled immediately and safely by trained personnel.

  • Evacuate and Secure : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.[14]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE as described in Section 2.

  • Containment : Do not use water. Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[14]

  • Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid any actions that could generate dust.[5][6]

  • Decontamination : Clean the spill surface with a cloth or towel wetted with a suitable solvent (like acetone or ethanol), starting from the outside and working inward. Place the used cleaning materials into the same hazardous waste container.

  • Final Disposal : Seal, label, and dispose of the container as hazardous waste according to the procedures outlined in Section 4.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-N-ethyl-2-nitroaniline waste streams.

G Disposal Workflow for 5-Bromo-N-ethyl-2-nitroaniline cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Waste Generated (5-Bromo-N-ethyl-2-nitroaniline) A Unused/Expired Solid Chemical start->A B Contaminated Labware (Gloves, Glassware, etc.) start->B C Spill Cleanup Debris (Absorbent Material) start->C A1 Place in dedicated, sealed, and labeled 'Hazardous Waste' container for solids. A->A1 B1 Triple-rinse glassware. Collect rinsate as liquid hazardous waste. Place solid debris in labeled container. B->B1 C1 Place absorbed material and cleaning debris in dedicated, sealed, and labeled container. C->C1 end_node Store in Satellite Accumulation Area -> Arrange pickup by licensed hazardous waste contractor for incineration. A1->end_node B1->end_node C1->end_node

Caption: Decision workflow for handling different waste streams of 5-Bromo-N-ethyl-2-nitroaniline.

References

  • Safety Data Sheet 5-Bromo-2-chloroaniline. (2019). Apollo Scientific Ltd. [URL not available in search result]
  • Safety Data Sheet: 2-Nitroaniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • 5-bromo-N-methyl-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. (2024). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: p-Nitroaniline. (n.d.). West Liberty University. Retrieved from [Link]

  • ID-108 - Bromine. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • General Laboratory Safety and Chemical Handling. (n.d.). Generic SDS Section. [URL not available in search result]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • N-Ethyl 5-bromo-2-nitroaniline Product Page. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Bromine. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency (EPA). [URL not available in search result]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-N-ethyl-2-nitroaniline

Executive Summary & Hazard Architecture The Core Directive: Safety with nitroanilines is not merely about preventing burns; it is about preventing systemic hypoxia . 5-Bromo-N-ethyl-2-nitroaniline is a halogenated nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The Core Directive: Safety with nitroanilines is not merely about preventing burns; it is about preventing systemic hypoxia .

5-Bromo-N-ethyl-2-nitroaniline is a halogenated nitro-aromatic. Unlike simple corrosives, the primary threat here is silent transdermal absorption leading to Methemoglobinemia . The addition of the N-ethyl group increases the molecule's lipophilicity compared to its parent structure, potentially accelerating its passage through the lipid bilayer of the skin and into the bloodstream.

Once absorbed, the nitro group is metabolically reduced (often via hepatic pathways) to reactive intermediates that oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).[1] Methemoglobin cannot bind oxygen, leading to functional anemia and cellular suffocation despite normal ambient oxygen levels.[2][3]

Critical Warning Sign: The onset of "Blue Lip Syndrome" (Cyanosis) is a late-stage indicator of significant exposure. Your PPE strategy must be designed to prevent the first microgram of absorption.

The PPE Matrix: A Self-Validating Barrier System

Do not rely on generic "lab safety" rules. This matrix is specific to the lipophilic and toxic nature of halogenated nitroanilines.

PPE ComponentStandard SpecificationRequired Specification for this Compound Scientific Rationale (Causality)
Hand Protection Single NitrileDouble Layer Strategy 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (5-8 mil) OR Silver Shield® (for >1g handling)Nitro-aromatics can permeate thin nitrile in <15 mins. The second layer provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Respiratory Surgical MaskP100 / N100 Particulate Respirator (If outside Fume Hood)Surgical masks do not stop chemical dust. P100 filters capture 99.97% of fine particulates, critical during the weighing of fluffy/static powders.
Eye Protection Safety GlassesChemical Splash Goggles Vapors/dust can bypass glasses. Goggles seal the orbital area, preventing absorption through the highly vascularized ocular mucosa.
Body Defense Cotton Lab CoatTyvek® Sleeves + Chemical Apron Cotton absorbs and holds the chemical against the skin. Tyvek provides a non-porous barrier for the chest and forearms (high-risk contact zones).
Visualization: The Hierarchy of Decision Making

The following logic flow dictates your PPE choices based on the scale of operation.

PPE_Decision_Logic Start Start: Risk Assessment Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale < 100 mg (Analytical) Scale_Check->Small_Scale Large_Scale > 100 mg (Synthesis) Scale_Check->Large_Scale SS_PPE Standard PPE: Double Nitrile Gloves Lab Coat Fume Hood Small_Scale->SS_PPE LS_Risk High Dust/Splash Risk? Large_Scale->LS_Risk LS_PPE_High Enhanced PPE: Silver Shield Liners Tyvek Sleeves N95/P100 Backup LS_Risk->LS_PPE_High Yes LS_PPE_Std Standard PPE + Double Gloves (Frequent Change) LS_Risk->LS_PPE_Std No

Caption: Decision logic for scaling PPE based on mass and exposure potential.

Operational Protocol: The "Zero-Contact" Workflow

Phase A: Weighing & Transfer (Highest Risk)

Context: 90% of exposures occur during weighing due to static-induced dust generation.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood . If the balance is sensitive to airflow, use a Draft Shield, but never remove the compound from the hood.

  • Static Mitigation: Use an anti-static gun or polonium strip if the powder is fluffy. Static charge causes powder to "jump" onto gloves/cuffs.

  • The "Boat-in-Jar" Technique:

    • Tare a glass vial containing the weigh boat.

    • Add solid to the boat inside the vial.

    • Cap the vial before moving it from the balance to the reaction flask.

    • Why? This secondary containment prevents dust trails during transport.

Phase B: Reaction Monitoring
  • Syringe Hygiene: When taking TLC/HPLC aliquots, assume the septum is contaminated. Wipe it with a solvent-dampened Kimwipe immediately after puncture.

  • Glove Discipline: If you touch the reaction flask or syringe, change your outer gloves immediately . Do not touch door handles, keyboards, or your face.

Phase C: Decontamination & Doffing

Context: Cross-contamination often happens when taking off safety gear.

  • Solvent Wash: While still wearing gloves, wash the outer gloves with a small amount of acetone or ethanol over a waste beaker. This removes invisible residues before you touch your wrists.

  • Peel Technique: Peel the outer glove off, turning it inside out. Then, inspect the inner glove. If clean, peel it off similarly.

  • Hand Wash: Wash hands with soap and cool water.

    • Why Cool Water? Hot water opens pores and increases capillary blood flow, potentially accelerating absorption of any trace residues.

Emergency Response & Disposal

Symptom Recognition: Methemoglobinemia

If a researcher reports "feeling winded" or has a headache after handling this compound, assume exposure.

  • Immediate Action: Remove from area, administer 100% Oxygen.

  • Medical Alert: Inform EMS of "Nitroaniline exposure / Methemoglobinemia risk." The antidote is typically Methylene Blue , but this is a clinical decision.[4]

Spill Management Workflow

Spill_Response Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE_Don Don Enhanced PPE (Resp + Double Gloves) Evac->PPE_Don Contain Dry Containment (Do NOT wet initially) PPE_Don->Contain Clean Solvent Wipe (Ethanol) -> Biohazard Bag Contain->Clean Prevent Dust Waste Dispose as Halogenated Organic Clean->Waste

Caption: Dry containment is prioritized to prevent spreading the chemical via capillary action in liquids.

Disposal Logistics
  • Solid Waste: Segregate into "Toxic Solid Waste." Label clearly with the full chemical name.

  • Liquid Waste: Halogenated Organic Waste stream. Do not mix with oxidizers (e.g., Nitric Acid) as nitroanilines can react violently with strong oxidizers.

References

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: p-Nitroaniline. Centers for Disease Control and Prevention. Retrieved October 26, 2023, from [Link]

  • U.S. National Library of Medicine. (2022). Methemoglobinemia: Causes and Treatment.[4] MedlinePlus. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-ethyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-ethyl-2-nitroaniline
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